Product packaging for BDP-13176(Cat. No.:)

BDP-13176

Cat. No.: B2739660
M. Wt: 497.4 g/mol
InChI Key: BMOUOZDRMBLNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BDP-13176 is a potent and selective inhibitor of fascin 1, an actin-bundling protein critically involved in cell migration and invasion. This compound exhibits high-affinity binding to fascin 1, with a Kd of 90 nM and an IC50 of 240 nM for the inhibition of fascin-mediated actin bundling. Fascin is generally not expressed in normal adult epithelia but is significantly overexpressed in a variety of invasive carcinomas, where it promotes the formation of cell membrane protrusions like filopodia and invadopodia, thereby enhancing metastatic potential. By inhibiting fascin's actin-bundling activity, this compound disrupts these pro-metastatic structures and serves as a valuable anti-metastatic agent in cancer research. The mechanism of action is well-established through structural biology. Co-crystal structures (PDB ID: 6I18) reveal that this compound binds to fascin and induces a conformational change that stabilizes the protein in an inactive state, effectively blocking its interaction with actin filaments. This makes this compound a crucial pharmacological tool for studying cell migration, cancer metastasis, and the role of the cytoskeleton in disease progression. Its properties have been characterized in biochemical and cell-based assays, confirming its ability to inhibit fascin-dependent processes. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22Cl2N6O2 B2739660 BDP-13176

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-4-oxo-1-piperidin-4-yl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N6O2/c25-20-2-1-15(11-21(20)26)13-31-14-19(23(33)30-16-3-7-27-8-4-16)22-18(24(31)34)12-29-32(22)17-5-9-28-10-6-17/h1-4,7-8,11-12,14,17,28H,5-6,9-10,13H2,(H,27,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOUOZDRMBLNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C=N2)C(=O)N(C=C3C(=O)NC4=CC=NC=C4)CC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BDP-13176 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of BDP-13176

Introduction

This compound is a potent and specific small molecule inhibitor of Fascin 1, a key protein involved in the regulation of the actin cytoskeleton. Fascin 1 is overexpressed in numerous types of cancer and its expression levels often correlate with increased metastatic potential and poor patient prognosis. By bundling actin filaments, Fascin 1 plays a critical role in the formation of dynamic cellular protrusions, such as filopodia and invadopodia, which are essential for cancer cell migration and invasion. This compound has emerged as a promising anti-metastatic agent by directly targeting the actin-bundling activity of Fascin 1. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of Fascin 1

The primary mechanism of action of this compound is its direct binding to and inhibition of Fascin 1. This interaction prevents Fascin 1 from crosslinking actin filaments into bundles, thereby disrupting the formation of higher-order actin structures necessary for cell motility.

Molecular Target: Fascin 1

Fascin 1 is an approximately 55 kDa globular actin-bundling protein. Its function is crucial for the assembly of unbranched actin filament bundles that provide structural support to various cellular extensions. In cancer cells, the upregulation of Fascin 1 contributes to the enhanced migratory and invasive phenotype.

Direct Inhibition and Binding Affinity

This compound is a potent inhibitor of Fascin 1.[1][2][3] The inhibitory activity of this compound has been quantified through various biophysical and biochemical assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's interaction with Fascin 1.

ParameterValueDescription
Kd 90 nMDissociation constant, indicating the binding affinity of this compound to Fascin 1.[1]
IC50 240 nMHalf-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of Fascin 1's activity.[1][2][3]
Inhibitory Concentration Range 0-1 µMThe concentration range at which this compound has been observed to effectively inhibit the actin-bundling activity of Fascin 1 in in vitro assays.[1][4][5]

Signaling Pathway and Cellular Effects

The inhibition of Fascin 1 by this compound leads to a cascade of downstream effects that ultimately impair cancer cell motility and invasion. The central event is the disruption of the actin cytoskeleton's organization.

BDP13176_Signaling_Pathway BDP13176 This compound Fascin1 Fascin 1 BDP13176->Fascin1 ActinBundles Actin Bundles Fascin1->ActinBundles Promotes Bundling Actin Actin Filaments Filopodia Filopodia Formation ActinBundles->Filopodia Leads to Migration Cell Migration & Invasion Filopodia->Migration Enables Metastasis Metastasis Migration->Metastasis Contributes to

Caption: Signaling pathway illustrating this compound inhibition of Fascin 1 and its downstream effects.

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

Fascin 1 Actin-Bundling Assay

This in vitro assay is fundamental to determining the inhibitory effect of this compound on the primary function of Fascin 1.

Objective: To quantify the ability of this compound to inhibit Fascin 1-mediated actin bundling.

Methodology:

  • Protein Purification: Recombinant human Fascin 1 is expressed and purified. Actin is purified from rabbit skeletal muscle.

  • Actin Polymerization: G-actin is induced to polymerize into F-actin filaments in the presence of a polymerization buffer.

  • Bundling Reaction: Purified Fascin 1 is added to the pre-formed F-actin filaments in the presence of varying concentrations of this compound (or DMSO as a vehicle control).

  • Low-Speed Centrifugation: The reaction mixture is subjected to low-speed centrifugation. Actin bundles, being larger and heavier than individual filaments, will pellet at low centrifugal forces.

  • Quantification: The amount of actin in the supernatant and the pellet is quantified using SDS-PAGE followed by densitometry. A decrease in the amount of actin in the pellet in the presence of this compound indicates inhibition of bundling activity.

Actin_Bundling_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Actin G-Actin Polymerization Actin Polymerization (G-actin -> F-actin) Actin->Polymerization Fascin1 Purified Fascin 1 Incubation Incubation: F-actin + Fascin 1 + this compound Fascin1->Incubation BDP13176 This compound (Various Conc.) BDP13176->Incubation Polymerization->Incubation Centrifugation Low-Speed Centrifugation Incubation->Centrifugation Separation Separation of Supernatant (Unbundled) and Pellet (Bundled) Centrifugation->Separation SDS_PAGE SDS-PAGE & Densitometry Separation->SDS_PAGE Quantification Quantification of Actin in Supernatant vs. Pellet SDS_PAGE->Quantification

Caption: Experimental workflow for the in vitro Fascin 1 actin-bundling assay.

Cell Migration and Invasion Assays

These cell-based assays are crucial for evaluating the functional consequences of Fascin 1 inhibition by this compound in a more biologically relevant context.

Objective: To assess the effect of this compound on the migratory and invasive capabilities of cancer cells.

Methodology (Transwell Migration/Invasion Assay):

  • Cell Culture: A cancer cell line with high endogenous expression of Fascin 1 is cultured.

  • Assay Setup: Transwell inserts with a porous membrane are placed in a multi-well plate. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).

  • Cell Seeding: Cells, pre-treated with various concentrations of this compound or vehicle control, are seeded into the upper chamber of the Transwell insert in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated to allow for cell migration (typically 12-24 hours) or invasion (typically 24-48 hours) through the porous membrane.

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells in the this compound-treated wells compared to the control indicates an inhibitory effect on migration/invasion.

Conclusion

This compound exerts its anti-metastatic potential through the direct and potent inhibition of Fascin 1. By preventing the actin-bundling activity of Fascin 1, this compound effectively disrupts the formation of key cellular structures required for cancer cell motility. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical understanding of the mechanism of action of this compound, highlighting its promise as a targeted therapeutic for the treatment of metastatic cancer. Further in vivo studies are essential to fully elucidate its efficacy and safety profile in a preclinical setting.

References

BDP-13176: A Technical Guide to a Potent Fascin 1 Inhibitor for Anti-Metastatic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDP-13176 is a potent and specific small molecule inhibitor of Fascin 1, an actin-bundling protein critically involved in the formation of cytoskeletal protrusions that drive cancer cell migration and invasion. Overexpressed in numerous aggressive cancers and correlated with poor prognosis, Fascin 1 has emerged as a compelling target for anti-metastatic therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a summary of the core signaling pathways influenced by Fascin 1.

Introduction to this compound and Fascin 1

Fascin 1 is an actin-binding protein that cross-links actin filaments into tight, parallel bundles.[1] These bundles are essential for the formation of dynamic cellular structures such as filopodia, lamellipodia, and invadopodia, which are crucial for cell motility and invasion.[1] While Fascin 1 expression is low or absent in normal epithelial tissues, it is significantly upregulated in various metastatic cancers.[2][3] This aberrant expression facilitates the metastatic cascade, making Fascin 1 a prime target for therapeutic intervention.

This compound is a novel compound designed to inhibit the actin-bundling activity of Fascin 1.[2] By binding to Fascin 1, this compound prevents the formation of organized actin bundles, thereby impeding the machinery required for cancer cell migration and invasion. Its potential as an anti-metastatic agent is currently under investigation.[2]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters that define the potency and binding characteristics of this compound.

Table 1: In Vitro Efficacy and Binding Affinity of this compound

ParameterValueDescription
IC50 240 nM[2]The half maximal inhibitory concentration of this compound against Fascin 1 actin-bundling activity.
Kd 90 nM[2]The equilibrium dissociation constant, indicating the binding affinity of this compound to Fascin 1.

Table 2: In Vivo Formulation of this compound

Formulation ComponentConcentration/RatioNotes
This compound StockVariesTypically dissolved in a solvent like DMSO.[4]
VehicleVariesOptions include corn oil or a mix of PEG300, Tween-80, and saline for clear solutions, or 20% SBE-β-CD in saline for suspended solutions for oral or intraperitoneal injection.[2]

Core Signaling Pathways Involving Fascin 1

Fascin 1 is a downstream effector in several key oncogenic signaling pathways. Its expression and activity are modulated by these pathways, and in turn, Fascin 1 contributes to the pro-migratory and invasive phenotypes driven by them.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation. In many cancers, its aberrant activation leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for various target genes, including FSCN1.

Wnt_Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF beta_catenin->nucleus Fascin1 Fascin 1 TCF_LEF->Fascin1 Transcription cytoskeleton Actin Cytoskeleton (Migration/Invasion) Fascin1->cytoskeleton

Wnt/β-catenin pathway leading to Fascin 1 expression.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. Its activation can lead to increased expression of Fascin 1, promoting cell motility.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Fascin1 Fascin 1 AKT->Fascin1 Upregulation mTORC1->Fascin1 Upregulation cytoskeleton Actin Cytoskeleton (Migration/Invasion) Fascin1->cytoskeleton

PI3K/AKT pathway and its influence on Fascin 1.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and migration. Studies have shown that inhibition of Fascin 1 can decrease the activity of the MAPK pathway.[5]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Fascin1 Fascin 1 ERK->Fascin1 Upregulation cytoskeleton Actin Cytoskeleton (Migration/Invasion) Fascin1->cytoskeleton

MAPK pathway leading to increased Fascin 1 activity.
Rho GTPase Signaling Pathway

Rho GTPases, including Rho, Rac, and Cdc42, are key regulators of the actin cytoskeleton. They can be activated by various upstream signals and, in turn, activate downstream effectors that modulate actin dynamics. Fascin 1 is a crucial downstream effector in this pathway, particularly for the formation of filopodia.[6][7]

Rho_GTPase_Pathway Upstream_Signals Upstream Signals (e.g., Growth Factors, ECM) Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Upstream_Signals->Rho_GTPases ROCK ROCK Rho_GTPases->ROCK PAK PAK Rho_GTPases->PAK Fascin1 Fascin 1 Rho_GTPases->Fascin1 Activation LIMK LIMK ROCK->LIMK Cofilin Cofilin LIMK->Cofilin Inhibition PAK->Fascin1 Activation Actin_Bundling Actin Bundling & Filopodia Formation Fascin1->Actin_Bundling

Rho GTPase signaling and its regulation of Fascin 1.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Fascin 1 Actin Bundling Assay (IC50 Determination)

This assay measures the ability of an inhibitor to prevent Fascin 1-mediated bundling of F-actin, which can be quantified by differential centrifugation.

Actin_Bundling_Assay start Start step1 1. Polymerize G-actin to F-actin start->step1 step2 2. Incubate F-actin with Fascin 1 and varying concentrations of this compound step1->step2 step3 3. Low-speed centrifugation (e.g., 10,000 x g) step2->step3 step4 4. Separate supernatant and pellet step3->step4 step5 5. Analyze supernatant and pellet by SDS-PAGE step4->step5 step6 6. Quantify band intensities to determine IC50 step5->step6 end End step6->end

Workflow for the Fascin 1 Actin Bundling Assay.

Protocol:

  • Actin Polymerization: Purified G-actin is polymerized to F-actin in a polymerization buffer (e.g., containing KCl and MgCl2) at room temperature.

  • Incubation: F-actin is incubated with purified Fascin 1 protein in the presence of a serial dilution of this compound (or vehicle control).

  • Centrifugation: The mixture is subjected to low-speed centrifugation (e.g., 10,000 x g). At this speed, bundled actin filaments will pellet, while individual filaments will remain in the supernatant.

  • Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The amount of actin and Fascin 1 in each fraction is quantified by densitometry.

  • IC50 Calculation: The concentration of this compound that results in 50% of the actin remaining in the supernatant (i.e., unbundled) is determined as the IC50 value.

Surface Plasmon Resonance (SPR) (Kd Determination)

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand (this compound) to a target protein (Fascin 1) immobilized on a sensor chip.

SPR_Workflow start Start step1 1. Immobilize purified Fascin 1 on a sensor chip start->step1 step2 2. Inject varying concentrations of this compound over the chip step1->step2 step3 3. Monitor changes in the refractive index (Response Units) step2->step3 step4 4. Measure association (kon) and dissociation (koff) rates step3->step4 step5 5. Calculate Kd (koff/kon) step4->step5 end End step5->end

Workflow for Surface Plasmon Resonance (SPR) Analysis.

Protocol:

  • Immobilization: Recombinant Fascin 1 is immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: A range of concentrations of this compound in a suitable running buffer is flowed over the chip surface.

  • Data Acquisition: The binding of this compound to Fascin 1 is monitored in real-time as a change in the surface plasmon resonance signal (measured in Response Units, RU).

  • Kinetic Analysis: The association rate (kon) and dissociation rate (koff) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).[8]

  • Kd Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

ITC_Workflow start Start step1 1. Place purified Fascin 1 in the sample cell start->step1 step2 2. Titrate with a known concentration of this compound step1->step2 step3 3. Measure the heat released or absorbed with each injection step2->step3 step4 4. Plot heat change against the molar ratio of ligand to protein step3->step4 step5 5. Fit the data to a binding model to determine Kd, n, and ΔH step4->step5 end End step5->end

Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

Protocol:

  • Sample Preparation: Purified Fascin 1 is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.[9]

  • Titration: A series of small injections of this compound are made into the sample cell containing Fascin 1.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to Fascin 1. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[8]

Cell Migration and Invasion Assays

These assays assess the functional effect of this compound on the migratory and invasive capacity of cancer cells.

Protocol (Transwell Assay):

  • Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a multi-well plate. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel.

  • Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free media containing this compound or vehicle control.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.

  • Incubation: The plate is incubated for a sufficient time to allow for cell migration or invasion through the membrane.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound is a valuable research tool for investigating the role of Fascin 1 in cancer metastasis. Its high potency and well-defined mechanism of action make it an excellent candidate for preclinical studies aimed at validating Fascin 1 as a therapeutic target. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to design and execute their studies on this compound and the broader field of anti-metastatic drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising inhibitor.

References

The Cellular Target of BDP-13176: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Core Finding: BDP-13176 Directly Targets Fascin 1

This compound has been identified as a potent and direct inhibitor of fascin 1, an actin-binding and bundling protein.[1][2][3] This protein is a key player in the formation of filopodia, which are cellular protrusions essential for cell migration and invasion. In normal epithelial tissues, fascin 1 expression is low; however, it is significantly overexpressed in various invasive cancers, where it plays a crucial role in promoting metastasis.[1] this compound exerts its anti-metastatic potential by inhibiting the actin-bundling activity of fascin 1.[1]

Quantitative Analysis of this compound and Fascin 1 Interaction

The binding affinity and inhibitory concentration of this compound against fascin 1 have been quantitatively determined through various biophysical and biochemical assays. The key parameters are summarized in the table below.

ParameterValueMethodReference
Dissociation Constant (Kd)90 nMSurface Plasmon Resonance (SPR)[1][2][3]
Inhibitory Concentration (IC50)240 nM (0.24 µM)Actin Bundling Assay[1][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Kd Determination

This assay was utilized to measure the direct binding affinity between this compound and fascin 1. The following is a representative protocol based on standard practices in the field:

  • Immobilization of Fascin 1: Recombinant human fascin 1 is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The chip surface is first activated with a mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS). Fascin 1, diluted in 10 mM sodium acetate buffer (pH 5.0), is then injected over the activated surface. Finally, the surface is blocked with 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis: this compound, dissolved in a running buffer (e.g., HBS-EP+), is injected at various concentrations over the immobilized fascin 1 surface. A reference flow cell without fascin 1 is used to subtract non-specific binding.

  • Data Analysis: The association (kon) and dissociation (koff) rates are measured from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Actin Bundling Assay for IC50 Determination

This assay assesses the ability of this compound to inhibit fascin 1-mediated bundling of actin filaments. A common method involves monitoring the turbidity of the solution.

  • Preparation of Reagents: G-actin is purified and polymerized to F-actin. Recombinant human fascin 1 is also purified. This compound is prepared as a stock solution in DMSO and diluted to various concentrations in the assay buffer.

  • Assay Procedure: F-actin and fascin 1 are mixed in a cuvette, and the baseline absorbance (turbidity) is measured at a specific wavelength (e.g., 400 nm) using a spectrophotometer.

  • Inhibition Measurement: this compound at varying concentrations is added to the F-actin and fascin 1 mixture. The change in absorbance over time is monitored. A decrease in turbidity indicates inhibition of actin bundling.

  • Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of the actin-bundling activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of experiments to identify this compound's target and the signaling context of fascin 1.

experimental_workflow cluster_discovery Discovery and Initial Characterization cluster_validation Target Validation Virtual Screening Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Fragment-Based Screening Fragment-Based Screening Fragment-Based Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization This compound This compound Lead Optimization->this compound SPR Surface Plasmon Resonance (SPR) This compound->SPR Actin Bundling Assay Actin Bundling Assay This compound->Actin Bundling Assay Kd Kd = 90 nM SPR->Kd IC50 IC50 = 240 nM Actin Bundling Assay->IC50

Figure 1: Experimental workflow for the discovery and validation of this compound as a fascin 1 inhibitor.

fascin_pathway cluster_upstream Upstream Regulation cluster_signaling Intracellular Signaling Growth Factors Growth Factors FAK Focal Adhesion Kinase (FAK) Growth Factors->FAK Cytokines Inflammatory Cytokines (e.g., IL-6, OSM) JAK_STAT JAK-STAT Pathway Cytokines->JAK_STAT NFkB NF-κB Pathway Cytokines->NFkB Wnt Wnt Wnt_BetaCatenin Wnt/β-catenin Pathway Wnt->Wnt_BetaCatenin Fascin_1 Fascin 1 JAK_STAT->Fascin_1 Upregulation Wnt_BetaCatenin->Fascin_1 Upregulation NFkB->Fascin_1 Upregulation FAK->Fascin_1 Activation Actin_Bundles Actin Bundles Fascin_1->Actin_Bundles Bundles Actin Actin Filaments Actin->Actin_Bundles Filopodia Filopodia Formation Actin_Bundles->Filopodia Metastasis Cell Migration & Invasion (Metastasis) Filopodia->Metastasis This compound This compound This compound->Fascin_1 Inhibition

Figure 2: Signaling pathway of fascin 1 in cancer metastasis and the inhibitory action of this compound.

Mechanism of Action and Signaling Context

Fascin 1 is a downstream target of several oncogenic signaling pathways. Inflammatory cytokines like IL-6 and oncostatin M (OSM) can induce fascin 1 transcription through the activation of the JAK-STAT and NF-κB pathways.[5] The Wnt/β-catenin signaling pathway has also been shown to upregulate fascin 1 expression.[6][7] Furthermore, fascin 1 activity can be modulated by focal adhesion kinase (FAK).[7]

Once expressed and activated, fascin 1 crosslinks individual actin filaments into tight, parallel bundles.[8] These rigid actin bundles are the core structural components of filopodia, lamellipodia, and invadopodia, which are essential for cancer cell migration and invasion.[5] By inhibiting the actin-bundling function of fascin 1, this compound disrupts the formation of these migratory protrusions, thereby impeding the metastatic cascade. This targeted approach makes this compound a promising candidate for anti-metastatic therapies.

References

BDP-13176: A Potent Inhibitor of Fascin 1 for Anti-Metastatic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BDP-13176 is a potent and specific small molecule inhibitor of Fascin 1, a key actin-bundling protein implicated in the metastatic cascade of various cancers. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the core signaling pathways involving Fascin 1, the mechanism of inhibition by this compound, and the experimental protocols for evaluating its efficacy. This guide is intended to serve as a technical resource for researchers in oncology, cell biology, and drug discovery who are investigating novel anti-metastatic therapies.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 5-(3,4-dichlorobenzyl)-4-oxo-1-(piperidin-4-yl)-N-(pyridin-4-yl)-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamide[1]
Molecular Formula C₂₄H₂₂Cl₂N₆O₂[2][3]
Molecular Weight 497.38 g/mol [2][3]
CAS Number 2290660-61-4[2][3]
SMILES Clc1ccc(Cn2cc(C(=O)Nc3ccncc3)c3n(ncc3c2=O)C2CCNCC2)cc1Cl[4]
Appearance Solid powder[5]
Solubility Soluble in DMSO[2][5]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months[2][3]

Biological Context and Mechanism of Action

The Role of Fascin 1 in Cancer Metastasis

Fascin 1 is an actin-binding protein that plays a critical role in the formation of filopodia, lamellipodia, and other actin-based cellular protrusions.[6][7] These structures are essential for cell migration, invasion, and adhesion, which are hallmark processes of cancer metastasis.[7] While fascin 1 expression is low in most normal epithelial tissues, it is significantly upregulated in a wide variety of invasive cancers.[4] This overexpression is correlated with increased tumor aggressiveness and poor patient prognosis, making fascin 1 an attractive target for anti-metastatic therapies.[8]

Fascin 1 Signaling Pathway

The expression and activity of fascin 1 are regulated by several upstream signaling pathways. Notably, the Wnt/β-catenin and cAMP response element-binding protein (CREB) signaling pathways have been shown to upregulate fascin 1 transcription.[7] The actin-bundling activity of fascin 1 is also modulated by post-translational modifications, such as phosphorylation by protein kinase C (PKC), which inhibits its function.[8][9]

Fascin1_Signaling_Pathway Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Fascin1_Gene Fascin 1 Gene TCF_LEF->Fascin1_Gene Upregulation CREB_Pathway CREB Pathway CREB_Pathway->Fascin1_Gene Upregulation Fascin1_Protein Fascin 1 Protein Fascin1_Gene->Fascin1_Protein Transcription & Translation Actin_Bundles Actin Bundles (Filopodia, etc.) Fascin1_Protein->Actin_Bundles Bundling Actin_Filaments Actin Filaments Actin_Filaments->Actin_Bundles Cell_Migration Cell Migration & Invasion Actin_Bundles->Cell_Migration PKC PKC PKC->Fascin1_Protein Inhibition by Phosphorylation BDP13176 This compound BDP13176->Fascin1_Protein Inhibition Experimental_Workflow Start Start Purify Purify Recombinant Fascin 1 and Actin Start->Purify Polymerize Polymerize G-actin to F-actin Purify->Polymerize PreIncubate Pre-incubate Fascin 1 with this compound Purify->PreIncubate Mix Mix Fascin 1-Inhibitor with F-actin Polymerize->Mix PreIncubate->Mix Incubate Incubate to allow for bundling Mix->Incubate Centrifuge Low-speed Centrifugation Incubate->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate Analyze Analyze by SDS-PAGE and Densitometry Separate->Analyze End End Analyze->End

References

BDP-13176: A Technical Deep Dive into a Novel Fascin 1 Inhibitor for Anti-Metastatic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, creating a critical need for therapeutic agents that can inhibit the spread of cancer cells. Fascin 1, an actin-bundling protein overexpressed in numerous invasive cancers, plays a pivotal role in the formation of filopodia and invadopodia, structures essential for cell migration and invasion. BDP-13176 has emerged as a potent and selective small molecule inhibitor of fascin 1, demonstrating significant promise as a potential anti-metastatic agent. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Introduction

The discovery of this compound stemmed from a structure-based drug design approach targeting fascin 1.[1] Unlike conventional chemotherapy agents that target cell proliferation, this compound represents a targeted therapy aimed at crippling the machinery of cancer cell motility. This document serves as a technical resource, consolidating the available preclinical data on this compound to facilitate further research and development in the field of anti-metastatic therapeutics.

Discovery and Development of this compound

The development of this compound followed a logical, stepwise progression from initial hit identification to lead optimization. This process involved a combination of virtual screening, chemical synthesis, and a suite of biochemical and cellular assays to iteratively improve the compound's potency, selectivity, and drug-like properties.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Virtual Screening Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Identifies initial chemical scaffolds Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Selects promising hits for optimization Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Improves potency and ADME properties Candidate Selection (this compound) Candidate Selection (this compound) Lead Optimization->Candidate Selection (this compound) Selects optimal compound for preclinical development In vitro & In vivo Studies In vitro & In vivo Studies Candidate Selection (this compound)->In vitro & In vivo Studies Evaluates efficacy and safety

Figure 1: Drug discovery and development workflow for this compound.

Mechanism of Action

This compound exerts its anti-metastatic effects by directly inhibiting the actin-bundling activity of fascin 1.[1] Fascin 1 stabilizes parallel actin bundles, which are critical for the formation of dynamic cellular protrusions required for cell migration and invasion. By binding to a key cleft in fascin 1, this compound allosterically disrupts its ability to crosslink actin filaments, leading to the disassembly of these protrusions and a subsequent reduction in cancer cell motility.

G cluster_0 Normal Cell Motility cluster_1 Inhibition by this compound Fascin 1 Fascin 1 Actin Bundles Actin Bundles Fascin 1->Actin Bundles Bundles Inactive Fascin 1 Inactive Fascin 1 Fascin 1->Inactive Fascin 1 Actin Filaments Actin Filaments Actin Filaments->Actin Bundles Disrupted Actin Bundles Disrupted Actin Bundles Actin Filaments->Disrupted Actin Bundles Filopodia/Invadopodia Filopodia/Invadopodia Actin Bundles->Filopodia/Invadopodia Forms Cell Migration & Invasion Cell Migration & Invasion Filopodia/Invadopodia->Cell Migration & Invasion Enables This compound This compound This compound->Fascin 1 Inhibits Inactive Fascin 1->Disrupted Actin Bundles Leads to Reduced Motility Reduced Motility Disrupted Actin Bundles->Reduced Motility Results in

Figure 2: Signaling pathway of fascin 1 inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, physicochemical properties, and in vitro ADME profile.

Table 1: Biochemical and Biophysical Data

ParameterValueReference
IC50 (Actin Bundling) 240 nM[1]
Kd (SPR) 90 nM[1]
Ligand Efficiency 0.29[1]

Table 2: Physicochemical Properties

ParameterValueReference
Molecular Weight 497.38 g/mol [1]
Molecular Formula C24H22Cl2N6O2[1]
logD7.4 1.8[1]
Turbidimetric Solubility 65 µM[1]

Table 3: In Vitro ADME Profile

ParameterValueReference
Caco-2 Permeability (A-B) 0.15 x 10-6 cm/s[1]
Efflux Ratio 37.8[1]
Mouse Microsomal CLint 11.8 µL/min/mg[1]
Human Microsomal CLint 6.4 µL/min/mg[1]
CYP3A4 IC50 7 µM[1]
CYP2D6 IC50 1.6 µM[1]
CYP2C19 IC50 22 µM[1]
CYP2C9 IC50 5.9 µM[1]
hERG IC50 >25 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the primary literature.

Actin Bundling Assay

This assay is designed to measure the ability of a compound to inhibit fascin 1-mediated bundling of actin filaments.

G cluster_0 Assay Workflow A 1. Polymerize G-actin to F-actin B 2. Incubate F-actin with Fascin 1 and this compound A->B C 3. Pellet actin bundles by low-speed centrifugation B->C D 4. Separate supernatant and pellet C->D E 5. Analyze protein content of supernatant and pellet by SDS-PAGE D->E F 6. Quantify band intensity to determine IC50 E->F

Figure 3: Experimental workflow for the actin bundling assay.

Methodology:

  • Actin Polymerization: Monomeric globular actin (G-actin) is polymerized to filamentous actin (F-actin) by incubation in a polymerization buffer containing KCl and MgCl2 at room temperature.

  • Incubation: F-actin is incubated with recombinant human fascin 1 in the presence of varying concentrations of this compound or vehicle control.

  • Sedimentation: The mixture is subjected to low-speed centrifugation to pellet the bundled actin filaments. Unbundled F-actin remains in the supernatant.

  • Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The amount of actin in each fraction is quantified by densitometry.

  • Data Interpretation: The concentration of this compound that inhibits actin bundling by 50% (IC50) is calculated from a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity (Kd) of this compound to fascin 1 in real-time.

Methodology:

  • Immobilization: Recombinant human fascin 1 is immobilized on a sensor chip surface.

  • Binding: A series of concentrations of this compound in a suitable running buffer are flowed over the sensor chip.

  • Detection: The binding of this compound to fascin 1 causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU) signal.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption and efflux of this compound using a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

  • Transport Studies:

    • Apical to Basolateral (A-B): this compound is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is measured over time.

    • Basolateral to Apical (B-A): this compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is measured.

  • Quantification: The concentration of this compound in the receiver chamber is determined by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.

Microsomal Stability Assay

This assay evaluates the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Methodology:

  • Incubation: this compound is incubated with human or mouse liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of this compound at each time point is quantified by LC-MS/MS.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CLint).

Clinical Development Status

As of the latest available information, this compound has been evaluated in preclinical studies. There is no public record of this compound entering clinical trials. Other fascin inhibitors, such as NP-G2-044, have progressed to Phase 1 clinical trials.

Conclusion

This compound is a potent and well-characterized inhibitor of fascin 1 with promising preclinical data supporting its potential as an anti-metastatic agent. Its discovery and development have been guided by a rational, structure-based design approach, leading to a compound with favorable biochemical and in vitro ADME properties. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery. Further in vivo efficacy and safety studies are warranted to fully elucidate the therapeutic potential of this compound.

References

BDP-13176: A Technical Guide to its Potential as a Core Anti-Metastatic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate process of metastasis involves complex signaling pathways that govern cancer cell migration, invasion, and colonization. A key player in this process is fascin 1, an actin-bundling protein that is frequently overexpressed in various aggressive cancers. Fascin 1 is crucial for the formation of dynamic cellular protrusions, such as filopodia and invadopodia, which are essential for cell motility and invasion. Consequently, fascin 1 has emerged as a promising therapeutic target for the development of anti-metastatic agents. BDP-13176 is a potent small molecule inhibitor of fascin 1, demonstrating significant potential in preclinical studies to thwart the metastatic cascade. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.

Core Properties and Mechanism of Action of this compound

This compound is a potent and specific inhibitor of fascin 1, exhibiting strong binding affinity and effective inhibition of its actin-bundling activity.[1] The primary mechanism of action of this compound involves its direct interaction with fascin 1, preventing it from crosslinking actin filaments. This disruption of actin bundling leads to the destabilization of cellular protrusions that are critical for cancer cell motility and invasion.

Quantitative Data Summary

ParameterValueReference
Binding Affinity (Kd) 90 nM[1]
Inhibitory Concentration (IC50) 240 nM[1]

Mechanism of Action Visualization

BDP13176 This compound Fascin1 Fascin 1 BDP13176->Fascin1 Inhibits Bundling Actin Bundling Fascin1->Bundling Promotes Actin Actin Filaments Actin->Bundling Protrusions Filopodia/Invadopodia Formation Bundling->Protrusions Migration Cell Migration & Invasion Protrusions->Migration Metastasis Metastasis Migration->Metastasis cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis TumorCells Luciferase-tagged Cancer Cells Injection Orthotopic Injection (e.g., mammary fat pad) TumorCells->Injection TumorGrowth Primary Tumor Growth Monitoring Injection->TumorGrowth Randomization Randomization TumorGrowth->Randomization TreatmentGroup This compound Treatment Randomization->TreatmentGroup ControlGroup Vehicle Control Randomization->ControlGroup MetastasisMonitoring Bioluminescence Imaging (BLI) TreatmentGroup->MetastasisMonitoring ControlGroup->MetastasisMonitoring Endpoint Endpoint Analysis MetastasisMonitoring->Endpoint Necropsy Necropsy & Tissue Collection Endpoint->Necropsy Histo Histopathology Necropsy->Histo BDP13176 This compound Fascin1 Fascin 1 BDP13176->Fascin1 Inhibits Actin Actin Cytoskeleton Remodeling Fascin1->Actin Filopodia Filopodia/Lamellipodia Formation Actin->Filopodia FAK Focal Adhesion Kinase (FAK) Signaling Actin->FAK Rho Rho GTPase Signaling (Rac1, Cdc42) Actin->Rho Migration Cell Migration & Invasion Filopodia->Migration FAK->Migration Rho->Migration

References

The Role of Fascin 1 in Cancer Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of Fascin 1, an actin-bundling protein, and its critical role in driving cancer metastasis. We will explore its molecular functions, regulatory pathways, and its validation as a significant prognostic biomarker and therapeutic target. The content synthesizes data from numerous studies to provide a comprehensive overview, including detailed experimental protocols and quantitative data.

Introduction to Fascin 1

Fascin 1 is a 55-kDa protein that organizes actin filaments into tight, parallel bundles, a function critical for the formation of dynamic cellular protrusions. In normal tissues, its expression is largely restricted to specialized cell types such as neurons and endothelial cells. However, fascin 1 is aberrantly overexpressed in a wide array of aggressive cancers, where its presence is strongly correlated with increased metastatic potential, tumor recurrence, and poor patient prognosis. Its primary role in cancer progression is to remodel the actin cytoskeleton to form invasive structures like filopodia, lamellipodia, and invadopodia, thereby empowering cancer cells with enhanced migratory and invasive capabilities.

Molecular Mechanism and Regulation

Fascin 1 functions by crosslinking individual actin filaments into rigid, straight bundles. This is accomplished through two distinct actin-binding sites located in its N-terminal and C-terminal domains. The activity and expression of fascin 1 are tightly controlled by various signaling pathways that are often dysregulated in cancer.

Transcriptional Regulation: Several oncogenic signaling pathways converge to promote the transcription of the FSCN1 gene. Key regulators include:

  • STAT3 (Signal Transducer and Activator of Transcription 3): Directly binds to the FSCN1 promoter to drive its expression.

  • TGF-β (Transforming Growth Factor-beta): Promotes fascin 1 expression, contributing to the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.

  • Wnt/β-catenin Pathway: This pathway can also upregulate fascin 1, linking it to developmental and cancer-related signaling.

Post-Translational Modification: The actin-bundling activity of fascin 1 is negatively regulated by phosphorylation. Protein Kinase C (PKC) can phosphorylate fascin 1 at Serine 39 (S39), which inhibits its ability to bind to and bundle actin filaments. This provides a mechanism for dynamic regulation of the cytoskeleton.

Caption: Upstream regulation of Fascin 1 expression and activity.

Fascin 1 in the Metastatic Cascade

Fascin 1 is a key player in nearly every step of the metastatic cascade, primarily by reinforcing the mechanical structures required for cell movement.

  • Local Invasion: Fascin 1 is essential for the formation of invadopodia, actin-rich protrusions that degrade the extracellular matrix (ECM), and filopodia, which act as sensory probes for the cell to navigate its environment. The rigid actin bundles constructed by fascin 1 provide the structural force for these membranes to push through tissue barriers.

  • Intravasation: The enhanced motility conferred by fascin 1 allows cancer cells to migrate towards and penetrate the walls of blood and lymphatic vessels.

  • Extravasation and Colonization: Once in circulation, cancer cells must exit the bloodstream to colonize a distant organ. Fascin 1-dependent motility and invasion mechanisms are again crucial for this process, enabling the cell to establish a new metastatic lesion.

Metastatic_Cascade fascin1 Fascin 1 Upregulation actin Actin Bundling fascin1->actin Enables protrusions Formation of Invadopodia & Filopodia actin->protrusions Constructs invasion Local Invasion (ECM Degradation) protrusions->invasion Leads to intravasation Intravasation invasion->intravasation extravasation Extravasation & Colonization intravasation->extravasation metastasis Metastasis extravasation->metastasis

Caption: Logical flow of Fascin 1's role in the metastatic cascade.

Quantitative Data: Fascin 1 Expression and Prognosis

The overexpression of fascin 1 is a well-established hallmark of numerous aggressive cancers. The following table summarizes its expression and prognostic significance across several major tumor types.

Cancer TypeHigh Fascin 1 ExpressionCorrelation with MetastasisCorrelation with Poor PrognosisReference(s)
Pancreatic Cancer ~80% of PDAC casesStrong PositiveStrong Positive
Esophageal (ESCC) >60% of casesStrong PositiveStrong Positive
Colorectal Cancer ~50-65% of casesStrong PositiveStrong Positive
Breast Cancer ~25% (higher in Triple-Negative)Strong PositiveStrong Positive
Non-Small Cell Lung ~50-60% of casesStrong PositiveStrong Positive
Ovarian Cancer ~70% of serous carcinomasStrong PositiveStrong Positive

Key Experimental Protocols

Investigating the function of fascin 1 requires a combination of in vitro and in vivo assays to assess its impact on cytoskeletal organization, cell motility, and metastatic potential.

Experimental Workflow Overview

A typical research workflow to validate the role of fascin 1 in a specific cancer type is outlined below.

Experimental_Workflow A Clinical Observation (High Fascin 1 in metastatic patient samples via IHC) B In Vitro Model System (Select cancer cell line with high endogenous Fascin 1) A->B C Genetic Manipulation (Create Fascin 1 Knockdown (shRNA) and Control lines) B->C D Functional Assays (In Vitro) C->D H In Vivo Validation (Animal Model) C->H E Transwell Invasion Assay D->E F Wound Healing Assay D->F G Immunofluorescence (Visualize Filopodia) D->G J Conclusion (Fascin 1 drives metastasis in this cancer type) E->J F->J G->J I Tail Vein Injection Model (Assess lung metastasis) H->I I->J

Caption: Standard workflow for investigating Fascin 1 function.
Protocol: Transwell Invasion Assay

Objective: To quantify the invasive capacity of cancer cells as a function of fascin 1 expression.

Methodology:

  • Chamber Preparation: Use 24-well plate inserts with an 8.0 µm pore size polycarbonate membrane (e.g., Corning BioCoat Matrigel Invasion Chambers). Rehydrate the Matrigel layer with serum-free medium for 2 hours at 37°C.

  • Cell Preparation: Culture fascin 1-knockdown and control cells to ~80% confluency. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Seeding: Remove the rehydration medium from the inserts. Add 500 µL of the cell suspension to the upper chamber.

  • Chemoattractant: Add 750 µL of complete medium containing 10% fetal bovine serum (FBS) to the lower chamber to act as a chemoattractant.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.

  • Staining and Counting: After incubation, remove non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded through the membrane with 4% paraformaldehyde for 10 minutes. Permeabilize with 100% methanol and stain with 0.5% crystal violet for 20 minutes.

  • Analysis: Wash the inserts and allow them to air dry. Take images of the stained cells on the underside of the membrane using a light microscope. Count the number of cells in 5-10 random fields of view. The data is typically presented as the average number of invaded cells per field relative to the control.

Protocol: In Vivo Metastasis (Tail Vein Injection)

Objective: To assess the ability of cancer cells to form metastatic colonies in a secondary organ, typically the lungs.

Methodology:

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG).

  • Cell Preparation: Harvest fascin 1-knockdown and control cells. Resuspend the cells in sterile, serum-free PBS at a concentration of 2.5 x 10^6 cells/mL.

  • Injection: Anesthetize the mice. Inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the lateral tail vein of each mouse. Use 5-10 mice per experimental group.

  • Monitoring: Monitor the mice for signs of distress or weight loss for 4-8 weeks.

  • Endpoint Analysis: At the end of the study period, euthanize the mice. Perfuse the lungs with PBS and then fix with 4% paraformaldehyde or Bouin's solution.

  • Quantification: Dissect the lungs and count the number of visible metastatic nodules on the lung surface. For more detailed analysis, the lungs can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to count micrometastases.

Therapeutic Targeting of Fascin 1

Given its specific upregulation in cancer cells and its direct role in metastasis, fascin 1 is an attractive target for anti-cancer therapy. The goal of fascin 1 inhibitors is to disrupt the actin-bundling function, thereby dismantling the invasive machinery of cancer cells.

Inhibitor ClassExample Compound(s)Mechanism of ActionReported Efficacy (Preclinical)
Small Molecule Migrastatin AnalogsInhibit fascin 1-actin interactionReduces cell migration and invasion in vitro.
Small Molecule G2 compounds (e.g., G2-044)Bind to actin-binding site 1 of fascin 1IC50 for migration inhibition ~5-10 µM; reduces metastasis in mouse models.
NP-G2-044 Nanoparticle formulation of G2-044Improved delivery and bioavailabilityEnhanced tumor growth inhibition and reduced metastasis in vivo.

Conclusion and Future Directions

Fascin 1 is a potent driver of cancer cell invasion and metastasis. Its upregulation across a multitude of cancers and strong correlation with poor clinical outcomes underscore its importance as both a prognostic biomarker and a high-value therapeutic target. The experimental protocols detailed herein provide a framework for its continued investigation.

Future research should focus on:

  • Developing more potent and specific fascin 1 inhibitors with favorable pharmacokinetic profiles.

  • Exploring combination therapies where fascin 1 inhibition could synergize with conventional chemotherapy or immunotherapy.

  • Further elucidating the upstream regulatory networks that control fascin 1 expression in different cancer contexts to identify additional therapeutic targets.

By disrupting the structural scaffolding that cancer cells rely on for invasion, targeting fascin 1 offers a promising strategy to combat metastatic disease.

BDP-13176: A Potent Inhibitor of Fascin 1 with Nanomolar Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of BDP-13176, a small molecule inhibitor of Fascin 1. Fascin 1 is an actin-bundling protein that plays a critical role in cell migration and invasion, and its overexpression is associated with increased metastasis in various cancers. This compound has emerged as a potent inhibitor of Fascin 1, demonstrating high binding affinity and the ability to disrupt its biological function.

Quantitative Binding Affinity Data

The binding affinity of this compound to Fascin 1 has been characterized by multiple biophysical and biochemical assays. The following table summarizes the key quantitative data, showcasing the potent interaction between the inhibitor and its target.

ParameterValueMethodReference
Dissociation Constant (Kd)90 nMNot Specified[1]
Dissociation Constant (Kd)85 ± 0.02 nMSurface Plasmon Resonance (SPR)[2]
Dissociation Constant (Kd)50 nMIsothermal Titration Calorimetry (ITC)[2]
Inhibitory Concentration (IC50)240 nM (0.24 µM)Actin Bundling Assay[1][3][4]
Inhibitory Concentration (IC50)240 ± 0.01 nMActin Bundling Assay[2]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to Fascin 1 and preventing its interaction with filamentous actin (F-actin).[3][4] Structural studies have revealed that this compound binds to a cleft located between the β-trefoil domains 1 and 2 of Fascin 1.[2][5][6] This binding event directly blocks one of the actin-binding sites (ABS2) and induces a conformational change that also disrupts a second actin-binding site (ABS1).[2][5][6] By preventing Fascin 1 from cross-linking actin filaments, this compound effectively inhibits the formation of filopodia and other cellular protrusions that are essential for cell motility and invasion.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity and functional inhibition of this compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions.

  • Immobilization: Recombinant (His8)2-fascin is immobilized on a sensor chip.

  • Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time.

  • Analysis: The resulting sensorgrams are fitted to a 1:1 kinetic binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[2]

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, allowing for the determination of thermodynamic parameters.

  • Sample Preparation: A solution of Fascin 1 (e.g., 15 µM) is placed in the sample cell, and a solution of this compound (e.g., 150 µM) is loaded into the injection syringe.

  • Titration: The this compound solution is injected in small aliquots into the Fascin 1 solution.

  • Data Acquisition: The heat released or absorbed upon each injection is measured.

  • Analysis: The resulting titration isotherm is fitted to a 1:1 binding model to determine the binding stoichiometry (N), the dissociation constant (Kd), the enthalpy change (ΔH), and the entropy change (ΔS).[2]

Actin Bundling Assay

This functional assay assesses the ability of an inhibitor to disrupt the actin-bundling activity of Fascin 1.

  • Reaction Mixture: F-actin and Fascin 1 are incubated in the presence of varying concentrations of this compound.

  • Sedimentation: The mixture is subjected to centrifugation to separate the bundled F-actin (pellet) from the unbundled actin (supernatant).

  • Analysis: The amount of actin in the supernatant and pellet fractions is quantified, typically by SDS-PAGE. An increase in the amount of actin in the supernatant with increasing concentrations of this compound indicates inhibition of bundling activity.

  • IC50 Determination: A concentration-response curve is generated to calculate the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the bundling activity.[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the broader signaling context of Fascin 1.

BDP13176_Mechanism_of_Action cluster_fascin Fascin 1 Actin_Binding_Site_1 Actin-Binding Site 1 (ABS1) F_Actin F-Actin Actin_Binding_Site_1->F_Actin Blocks Binding Actin_Binding_Site_2 Actin-Binding Site 2 (ABS2) Actin_Binding_Site_2->Actin_Binding_Site_1 Induces conformational change Actin_Binding_Site_2->F_Actin Blocks Binding BDP_13176 This compound BDP_13176->Actin_Binding_Site_2 Binds to cleft between β-trefoils 1 and 2 Actin_Bundling Actin Bundling BDP_13176->Actin_Bundling Inhibits F_Actin->Actin_Bundling Cell_Migration_Invasion Cell Migration & Invasion Actin_Bundling->Cell_Migration_Invasion

Caption: Mechanism of this compound inhibition of Fascin 1-mediated actin bundling.

Fascin1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_transcription_factors Transcription Factors cluster_downstream Downstream Effects TGF_beta TGF-β SMAD3_4 SMAD3/4 TGF_beta->SMAD3_4 IL_1beta IL-1β CREB CREB IL_1beta->CREB NF_kappaB NF-κB IL_1beta->NF_kappaB Hypoxia Hypoxia HIF1_alpha HIF1-α Hypoxia->HIF1_alpha Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin Fascin_1_Gene Fascin 1 Gene Transcription SMAD3_4->Fascin_1_Gene CREB->Fascin_1_Gene NF_kappaB->Fascin_1_Gene HIF1_alpha->Fascin_1_Gene beta_catenin->Fascin_1_Gene Fascin_1_Protein Fascin 1 Protein Fascin_1_Gene->Fascin_1_Protein Actin_Bundling Actin Bundling Fascin_1_Protein->Actin_Bundling Filopodia_Formation Filopodia Formation Actin_Bundling->Filopodia_Formation Cell_Motility Cell Motility Filopodia_Formation->Cell_Motility Metastasis Metastasis Cell_Motility->Metastasis

Caption: Simplified overview of Fascin 1 regulation and its role in cancer progression.

References

A Technical Guide to BDP-13176: A Potent Fascin 1 Inhibitor for Anti-Metastatic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDP-13176, with CAS number 2290660-61-4, is a potent small molecule inhibitor of fascin 1, a key protein implicated in cancer cell migration and metastasis.[1][2][3][4] Fascin 1 is an actin-bundling protein that is often overexpressed in various invasive tumors and is associated with poor prognosis.[1][5] this compound demonstrates significant potential as an anti-metastatic agent by disrupting the actin-bundling function of fascin 1.[1][4] This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical activity, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is a member of a novel series of isoquinolone and pyrazolo[4,3-c]pyridine inhibitors of fascin 1.[1][5][6] Its development was guided by structure-based design, leading to a compound with nanomolar affinity for its target.[1]

Chemical and Physical Properties
PropertyValue
CAS Number 2290660-61-4
Molecular Formula C₂₄H₂₂Cl₂N₆O₂
Molecular Weight 497.38 g/mol
Solubility Soluble in DMSO
Biological Activity
ParameterValueTarget
IC₅₀ 240 nMFascin 1
K 90 nMFascin 1

Mechanism of Action: Inhibition of Fascin 1-Mediated Actin Bundling

Fascin 1 is a crucial component of the cellular machinery that drives cell migration. It functions by cross-linking actin filaments into tight, parallel bundles, which are essential for the formation of dynamic cellular protrusions like filopodia and invadopodia. These structures are critical for cancer cells to invade surrounding tissues and metastasize to distant organs.[5]

The structure of fascin 1 consists of four β-trefoil domains. It possesses two primary actin-binding sites, designated as ABS1 and ABS2, located in the clefts between its domains.[6] this compound exerts its inhibitory effect by binding to a pocket within fascin 1, which in turn blocks the protein's ability to bind to actin filaments. This disruption prevents the formation of rigid actin bundles, thereby impairing the cancer cells' migratory and invasive capabilities.

Below is a diagram illustrating the proposed signaling pathway and the point of intervention by this compound.

cluster_0 Cancer Cell Actin Monomers Actin Monomers Actin Filaments Actin Filaments Actin Monomers->Actin Filaments Polymerization Bundled Actin (Filopodia/Invadopodia) Bundled Actin (Filopodia/Invadopodia) Actin Filaments->Bundled Actin (Filopodia/Invadopodia) Bundling Fascin 1 Fascin 1 Fascin 1->Actin Filaments This compound This compound This compound->Fascin 1 Inhibits Cell Migration & Invasion Cell Migration & Invasion Bundled Actin (Filopodia/Invadopodia)->Cell Migration & Invasion Metastasis Metastasis Cell Migration & Invasion->Metastasis Inhibition->Bundled Actin (Filopodia/Invadopodia) X

Caption: this compound inhibits Fascin 1, preventing actin bundling and subsequent cell migration.

Experimental Protocols

The following are representative protocols for key assays used to characterize fascin 1 inhibitors like this compound. These are based on established methodologies in the field; for the specific protocols used in the initial characterization of this compound, refer to the primary literature by Francis S, et al.[1]

In Vitro F-Actin Bundling Assay

This assay is designed to assess the ability of a compound to inhibit the bundling of actin filaments by fascin 1.

Materials:

  • Lyophilized G-actin

  • G-actin buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP)

  • Actin polymerization buffer (e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

  • Recombinant human fascin 1 protein

  • This compound dissolved in DMSO

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP)

  • Microcentrifuge

Procedure:

  • Actin Polymerization: Reconstitute G-actin in G-actin buffer on ice. Induce polymerization to F-actin by adding polymerization buffer and incubating at room temperature.

  • Inhibitor Incubation: In a microcentrifuge tube, incubate recombinant fascin 1 with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for a predetermined time at room temperature.

  • Bundling Reaction: Add the pre-polymerized F-actin to the fascin 1/inhibitor mixture and incubate to allow for actin bundling.

  • Sedimentation: Centrifuge the samples at a low speed (e.g., 10,000 x g) to pellet the bundled actin. Unbundled actin filaments will remain in the supernatant.

  • Analysis: Carefully separate the supernatant and pellet fractions. Analyze the amount of actin in each fraction by SDS-PAGE followed by Coomassie blue staining or western blotting. A successful inhibitor will result in a greater proportion of actin remaining in the supernatant compared to the control.

Cell Migration (Transwell) Assay

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • 24-well plates

  • Cancer cell line known to express fascin 1

  • Cell culture medium (with and without serum or chemoattractant)

  • This compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., methanol or paraformaldehyde)

  • Staining solution (e.g., crystal violet or DAPI)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

  • Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert, along with varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration to occur (e.g., 12-24 hours).

  • Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane and stain them.

  • Quantification: Count the number of migrated cells in several random fields of view using a microscope. A reduction in the number of stained cells in the presence of this compound indicates inhibition of cell migration.[7][8]

The logical workflow for the discovery and initial validation of a fascin 1 inhibitor like this compound is depicted below.

Target Identification Target Identification Virtual Screening / HTS Virtual Screening / HTS Target Identification->Virtual Screening / HTS Hit Identification Hit Identification Virtual Screening / HTS->Hit Identification Structure-Based Design Structure-Based Design Hit Identification->Structure-Based Design Lead Optimization (e.g., this compound) Lead Optimization (e.g., this compound) Structure-Based Design->Lead Optimization (e.g., this compound) In Vitro Assays In Vitro Assays Lead Optimization (e.g., this compound)->In Vitro Assays Biochemical Assays (Actin Bundling) Biochemical Assays (Actin Bundling) In Vitro Assays->Biochemical Assays (Actin Bundling) Cell-Based Assays (Migration, Invasion) Cell-Based Assays (Migration, Invasion) In Vitro Assays->Cell-Based Assays (Migration, Invasion) In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies

References

BDP-13176: A Potent Fascin 1 Inhibitor for Basic Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic strategies that target the molecular machinery of cancer cell motility. BDP-13176 has emerged as a promising small molecule inhibitor of Fascin 1, an actin-bundling protein critically overexpressed in numerous metastatic cancers. By disrupting the formation of filopodia and other invasive structures, this compound effectively curtails cancer cell migration and invasion. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and an exploration of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the cytoskeleton in oncology.

Introduction to this compound and Fascin 1

This compound is a potent and specific inhibitor of Fascin 1, an actin-binding protein that plays a pivotal role in the formation of parallel actin bundles within cellular protrusions like filopodia and invadopodia.[1] In normal epithelial tissues, fascin expression is low; however, it is significantly upregulated in various aggressive cancers, where its expression levels often correlate with increased metastatic potential and poor patient prognosis. Fascin 1 cross-links actin filaments into tight, rigid bundles, providing the structural support necessary for cell movement, invasion, and the establishment of distant metastases.

This compound was developed as a potential anti-metastatic agent that functions by directly binding to Fascin 1 and inhibiting its actin-bundling activity.[1] This inhibition leads to a disruption of the cellular machinery required for migration and invasion, thereby offering a targeted approach to impede the spread of cancer.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of Fascin 1's actin-bundling function. By binding to Fascin 1, this compound prevents the protein from cross-linking actin filaments into the parallel bundles that form the core of filopodia and other migratory protrusions. This disruption of the actin cytoskeleton leads to a reduction in the formation of these structures, which are essential for cancer cells to probe their environment and move through the extracellular matrix. Consequently, the migratory and invasive capabilities of cancer cells are significantly impaired.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear overview of its binding affinity, inhibitory activity, and effects on cancer cell lines.

Table 1: Binding Affinity and Inhibitory Concentration of this compound against Fascin 1

ParameterValueMethodReference
Kd90 nMSurface Plasmon Resonance (SPR)[1]
IC50 (Actin Bundling)240 nMActin Bundling Assay[1]

Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)Reference
HL-60(TB)Leukemia27542.29[2]
HT-29Colon Cancer16255.49[2]

Signaling Pathways

Fascin 1 is implicated in several signaling pathways that are crucial for cancer progression. While direct studies on the effects of this compound on these pathways are still emerging, its inhibition of fascin is expected to have significant downstream consequences.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and migration. In several cancers, aberrant Wnt signaling leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting tumorigenesis. Fascin 1 has been identified as a downstream target of the Wnt/β-catenin pathway, and its expression can be upregulated by activated β-catenin. By inhibiting Fascin 1, this compound may disrupt a key effector of the Wnt pathway's pro-migratory and pro-invasive functions.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b bCatenin β-catenin GSK3b->bCatenin degradation Fascin1 Fascin 1 bCatenin->Fascin1 transcription Migration Cell Migration & Invasion Fascin1->Migration BDP13176 This compound BDP13176->Fascin1

Caption: Wnt/β-catenin pathway leading to Fascin 1 expression and its inhibition by this compound.

NF-κB and JAK-STAT Signaling

Chronic inflammation is a well-established driver of cancer progression, and signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JAK-STAT (Janus kinase/signal transducer and activator of transcription) are central to this process. These pathways can be activated by pro-inflammatory cytokines in the tumor microenvironment and lead to the transcription of genes that promote cell survival, proliferation, and invasion. Fascin 1 expression has been shown to be regulated by these pathways, suggesting that its inhibition by this compound could disrupt the link between inflammation and cancer cell motility.

Inflammatory_Signaling cluster_cytokines Pro-inflammatory Cytokines cluster_pathways Signaling Pathways Cytokines e.g., TNF-α, IL-6 NFkB NF-κB Pathway Cytokines->NFkB JAKSTAT JAK-STAT Pathway Cytokines->JAKSTAT Fascin1 Fascin 1 Transcription NFkB->Fascin1 JAKSTAT->Fascin1 Migration Cell Migration & Invasion Fascin1->Migration BDP13176 This compound BDP13176->Fascin1 inhibition of Fascin 1 function

Caption: Inflammatory signaling pathways regulating Fascin 1 and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity (Kd) of this compound to purified Fascin 1 protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant human Fascin 1

  • This compound

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Equilibrate the CM5 sensor chip with running buffer.

  • Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Immobilize Fascin 1 (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to the activated surface to achieve a target immobilization level (e.g., 2000-4000 RU).

  • Block any remaining active sites with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).

  • Inject the this compound solutions over the Fascin 1-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

  • Regenerate the sensor surface between each concentration if necessary (e.g., with a short pulse of glycine-HCl, pH 2.5).

  • Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Actin Bundling Assay

Objective: To assess the inhibitory effect of this compound on the actin-bundling activity of Fascin 1.

Materials:

  • Actin (monomeric, G-actin)

  • Fascin 1 protein

  • This compound

  • Bundling buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)

  • High-speed and low-speed centrifuges

  • SDS-PAGE equipment

Protocol:

  • Polymerize G-actin to F-actin by incubation in bundling buffer at room temperature for 1 hour.

  • Prepare reactions containing a fixed concentration of F-actin (e.g., 5 µM) and Fascin 1 (e.g., 1 µM).

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reactions and incubate for 30 minutes at room temperature.

  • Centrifuge the samples at low speed (e.g., 10,000 x g) for 30 minutes to pellet the actin bundles.

  • Carefully separate the supernatant and the pellet fractions.

  • Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Stain the gel (e.g., with Coomassie Blue) and quantify the amount of actin in each fraction using densitometry. The inhibition of bundling is observed as a shift of actin from the pellet to the supernatant fraction with increasing concentrations of this compound.

Cell Migration Assay (Boyden Chamber)

Objective: To quantify the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Boyden chamber inserts (e.g., 8 µm pore size) and companion plates

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., 10% fetal bovine serum)

  • This compound

  • Calcein-AM or crystal violet for cell staining

Protocol:

  • Culture cancer cells to ~80% confluency and serum-starve for 12-24 hours.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL.

  • Pre-treat the cell suspension with various concentrations of this compound (or DMSO control) for 30 minutes.

  • Add chemoattractant-containing medium to the lower wells of the companion plate.

  • Place the Boyden chamber inserts into the wells.

  • Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell line (e.g., 6-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or Calcein-AM).

  • Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence using a plate reader.

  • Calculate the percentage inhibition of migration relative to the vehicle control.

Experimental Workflow Visualization

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies SPR SPR (Binding Affinity) Bundling Actin Bundling Assay (Functional Inhibition) SPR->Bundling Migration Cell Migration Assay (e.g., Boyden Chamber) Bundling->Migration Invasion Cell Invasion Assay (e.g., Matrigel) Migration->Invasion TumorGrowth Tumor Growth (Xenograft Model) Invasion->TumorGrowth Proliferation Cell Proliferation Assay (e.g., MTT, GI50) Metastasis Metastasis Model TumorGrowth->Metastasis BDP13176 This compound BDP13176->SPR BDP13176->Proliferation

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of Fascin 1 in cancer metastasis. Its potent and specific inhibitory activity allows for the targeted disruption of the actin cytoskeleton, leading to a reduction in cancer cell migration and invasion. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of Fascin 1 inhibition. As our understanding of the molecular drivers of metastasis continues to grow, molecules like this compound will be instrumental in developing novel anti-metastatic therapies.

References

Methodological & Application

Application Notes and Protocols for BDP-13176 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BDP-13176 is a potent and specific small molecule inhibitor of Fascin-1, an actin-bundling protein that is overexpressed in various metastatic cancers.[1][2][3] Fascin-1 plays a critical role in the formation of filopodia, invadopodia, and other actin-rich structures that are essential for cell migration and invasion, key processes in cancer metastasis.[2] this compound binds to the cleft between β-trefoils 1 and 2 of Fascin-1, thereby inhibiting its ability to bundle actin filaments.[2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound as a potential anti-metastatic agent.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueReference
TargetFascin-1[1][2][3]
Binding Affinity (Kd)90 nM[4]
IC50 (Actin Bundling)240 nM[4]
Effective Concentration (Actin Bundling Inhibition)0 - 1 µM[4]

Note: IC50 values for cell-based assays such as migration and invasion are cell-line dependent and should be determined empirically.

Signaling Pathway

Fascin-1 is a key downstream effector of various signaling pathways that promote cell motility. Its activity is regulated by upstream signals that can be initiated by growth factors, cytokines, or cell-cell and cell-matrix interactions. Upon activation, Fascin-1 crosslinks actin filaments into tight, parallel bundles, providing the structural support for cellular protrusions like filopodia and lamellipodia, which are essential for cell migration and invasion. This compound directly inhibits the actin-bundling activity of Fascin-1, leading to the disruption of these protrusions and a subsequent reduction in cell motility.

fascin_pathway cluster_upstream Upstream Signaling cluster_fascin Fascin-1 Regulation cluster_downstream Cellular Processes Growth Factors Growth Factors Signaling Cascade Signaling Cascade Growth Factors->Signaling Cascade Cytokines Cytokines Cytokines->Signaling Cascade Cell Adhesion Cell Adhesion Cell Adhesion->Signaling Cascade Fascin-1 Fascin-1 Signaling Cascade->Fascin-1 Bundled Actin Bundled Actin Fascin-1->Bundled Actin Bundling Actin Filaments Actin Filaments Actin Filaments->Bundled Actin Filopodia/Lamellipodia Filopodia/Lamellipodia Bundled Actin->Filopodia/Lamellipodia Cell Migration Cell Migration Filopodia/Lamellipodia->Cell Migration Cell Invasion Cell Invasion Filopodia/Lamellipodia->Cell Invasion This compound This compound This compound->Fascin-1 Inhibition

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Actin Co-sedimentation Assay

This assay biochemically assesses the ability of this compound to inhibit the actin-bundling activity of purified Fascin-1.

Workflow:

Figure 2: Actin Co-sedimentation Assay Workflow.

Materials:

  • Purified rabbit skeletal muscle actin

  • Purified recombinant human Fascin-1

  • This compound

  • G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP)

  • 10x Polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Low-speed centrifuge and tubes

  • SDS-PAGE equipment and reagents

  • Densitometry software

Protocol:

  • Actin Polymerization:

    • Resuspend lyophilized actin in G-buffer to a concentration of 1 mg/mL.

    • Induce polymerization by adding 1/10th volume of 10x polymerization buffer.

    • Incubate at room temperature for 1 hour to allow for F-actin formation.[5]

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reactions containing F-actin (e.g., 5 µM), Fascin-1 (e.g., 1 µM), and varying concentrations of this compound (e.g., 0-10 µM).

    • Include a control with F-actin and Fascin-1 but no inhibitor, and a control with F-actin alone.

    • Adjust the final volume with an appropriate assay buffer.

  • Incubation and Centrifugation:

    • Incubate the reactions at room temperature for 30 minutes to allow for actin bundling.

    • Centrifuge the samples at a low speed (e.g., 10,000 x g) for 15 minutes to pellet the bundled actin filaments.[6]

  • Analysis:

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Blue) and quantify the amount of actin and Fascin-1 in each fraction using densitometry. A decrease in actin and Fascin-1 in the pellet fraction in the presence of this compound indicates inhibition of bundling activity.[6]

Cell Migration Assay (Boyden Chamber Assay)

This assay measures the effect of this compound on the directional migration of cancer cells towards a chemoattractant.

Workflow:

Figure 3: Cell Migration Assay Workflow.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)

  • This compound

  • Boyden chamber inserts (e.g., 8 µm pore size) and 24-well plates

  • Cell culture medium (serum-free and serum-containing)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Cotton swabs

  • Microscope

Protocol:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours prior to the assay.

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.[7]

    • In the cell suspension, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).

    • Seed the cell suspension into the upper chamber of the Boyden chamber inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (typically 16-48 hours).[7]

  • Staining and Quantification:

    • After incubation, remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[8]

    • Fix the migrated cells on the lower surface of the membrane with a fixation solution for 10-20 minutes.

    • Stain the cells with crystal violet solution for 15-30 minutes.[8]

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the percentage of migrated cells compared to the vehicle control.

Cell Invasion Assay (Matrigel Invasion Assay)

This assay is a modification of the migration assay and assesses the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.

Workflow:

Figure 4: Cell Invasion Assay Workflow.

Materials:

  • Same as for the Cell Migration Assay

  • Matrigel Basement Membrane Matrix

Protocol:

  • Insert Coating:

    • Thaw Matrigel on ice.

    • Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).[7]

    • Add a thin layer of the diluted Matrigel to the upper surface of the Boyden chamber inserts.

    • Incubate the coated inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[7]

  • Cell Preparation and Assay Setup:

    • Follow steps 1 and 2 of the Cell Migration Assay protocol.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line to invade through the Matrigel (typically 24-48 hours).[9]

  • Staining and Quantification:

    • Follow step 4 of the Cell Migration Assay protocol. The results can be expressed as the percentage of invading cells compared to the vehicle control.

Troubleshooting and Considerations

  • Solubility of this compound: this compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that is toxic to the cells (typically <0.5%).

  • Cell Line Variability: The optimal cell seeding density, incubation time, and effective concentration of this compound will vary between different cell lines. It is recommended to perform initial optimization experiments for each new cell line.

  • Matrigel Consistency: The thickness and consistency of the Matrigel layer can significantly impact the results of the invasion assay. Ensure a uniform and consistent coating of the inserts.

  • Controls: Always include appropriate controls in your experiments, including a vehicle control (e.g., DMSO), a positive control for migration/invasion (chemoattractant alone), and a negative control (no chemoattractant).

These protocols provide a foundation for investigating the in vitro effects of this compound on cancer cell motility. For further details and specific applications, it is recommended to consult the primary literature.

References

Application Notes and Protocols for BDP-13176 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP-13176 is a potent and specific small molecule inhibitor of Fascin 1, an actin-bundling protein that is overexpressed in numerous types of cancer. Fascin 1 plays a critical role in the formation of filopodia and invadopodia, cellular protrusions that are essential for cell migration and invasion. By inhibiting the actin-bundling activity of Fascin 1, this compound effectively blocks these processes, making it a valuable tool for cancer research and a potential anti-metastatic therapeutic agent.

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on assays to evaluate its effects on cancer cell migration and invasion.

Biochemical and Physicochemical Properties

PropertyValueReference
Target Fascin 1
Mechanism of Action Inhibits the actin-bundling activity of Fascin 1
Binding Affinity (Kd) 90 nM
IC50 (in vitro bundling assay) 240 nM
Molecular Weight 497.38 g/mol
Formula C24H22Cl2N6O2
CAS Number 2290660-61-4
Solubility Soluble in DMSO

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.497 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability/Cytotoxicity Assay (Recommended Preliminary Assay)

Before proceeding with functional assays, it is essential to determine the cytotoxic concentration of this compound for the cell line(s) of interest. A standard MTT or resazurin-based assay can be used.

Protocol Outline:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24-72 hours.

  • Perform the viability assay according to the manufacturer's instructions.

  • Determine the concentration range that does not significantly affect cell viability for use in subsequent functional assays.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PC-3)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow to 90-100% confluency.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with serum-free medium to remove detached cells.

  • Add fresh serum-free medium containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM). A vehicle control (DMSO) should be included.

  • Capture images of the scratch at 0 hours.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Migration Assay (Boyden Chamber Assay)

This assay provides a quantitative measure of cell migration towards a chemoattractant.

Materials:

  • Cancer cell lines

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • This compound stock solution

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet solution for staining

Protocol:

  • Resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add different concentrations of this compound (e.g., 0, 1, 5, 10 µM) to the cell suspension. Include a vehicle control.

  • Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Add 200 µL of the cell suspension containing this compound to the upper chamber of the Transwell insert.

  • Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the inserts with water.

  • Allow the inserts to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Transwell Invasion Assay

This assay is similar to the migration assay but assesses the ability of cells to invade through a basement membrane matrix.

Materials:

  • All materials for the Transwell Migration Assay

  • Matrigel or other basement membrane extract

Protocol:

  • Thaw Matrigel on ice overnight.

  • Dilute Matrigel with cold serum-free medium.

  • Coat the upper surface of the Transwell insert membrane with a thin layer of the diluted Matrigel.

  • Incubate the coated inserts at 37°C for at least 4 hours to allow the Matrigel to solidify.

  • The rest of the protocol is the same as the Transwell Migration Assay (steps 1-11).

Quantitative Data Summary

Cell LineAssayThis compound Concentration (µM)Result
MDA-MB-231Migration0.1 - 10Concentration-dependent inhibition
(Human Breast Cancer)Invasion0.1 - 10Concentration-dependent inhibition
PC-3Migration0.1 - 10Concentration-dependent inhibition
(Human Prostate Cancer)Invasion0.1 - 10Concentration-dependent inhibition

Note: The optimal concentration of this compound may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Visualizations

Signaling Pathway of Fascin 1 in Cancer Metastasis

Fascin1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Fascin 1 Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., TGF-β) Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6) NFkB NF-κB Pathway Inflammatory_Cytokines->NFkB JAK_STAT JAK/STAT Pathway Inflammatory_Cytokines->JAK_STAT Fascin1 Fascin 1 NFkB->Fascin1 Upregulates Transcription JAK_STAT->Fascin1 Upregulates Transcription Actin_Bundles Bundled Actin Filaments Fascin1->Actin_Bundles Bundles Beta_Catenin β-catenin Signaling Fascin1->Beta_Catenin Activates Actin_Filaments Actin Filaments Actin_Filaments->Actin_Bundles Filopodia_Invadopodia Filopodia & Invadopodia Formation Actin_Bundles->Filopodia_Invadopodia BDP13176 This compound BDP13176->Fascin1 Inhibits Cell_Migration Cell Migration Filopodia_Invadopodia->Cell_Migration Cell_Invasion Cell Invasion Filopodia_Invadopodia->Cell_Invasion Metastasis Metastasis Cell_Migration->Metastasis Cell_Invasion->Metastasis Transwell_Invasion_Workflow Prepare_Cells 1. Prepare Cell Suspension in Serum-Free Medium Treat_Cells 2. Add this compound (and controls) to Cells Prepare_Cells->Treat_Cells Seed_Cells 5. Seed Treated Cells in Upper Chamber Treat_Cells->Seed_Cells Coat_Insert 3. Coat Transwell Insert with Matrigel Coat_Insert->Seed_Cells Assemble_Chamber 4. Add Chemoattractant to Lower Chamber Assemble_Chamber->Seed_Cells Incubate 6. Incubate for 12-24 hours at 37°C Seed_Cells->Incubate Remove_NonInvading 7. Remove Non-Invading Cells from Upper Surface Incubate->Remove_NonInvading Fix_Stain 8. Fix and Stain Invading Cells on Lower Surface Remove_NonInvading->Fix_Stain Quantify 9. Count Invading Cells (Microscopy) Fix_Stain->Quantify Analyze 10. Analyze Data and Compare Treatments Quantify->Analyze End End Analyze->End

Application Notes and Protocols for BDP-13176 in Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing BDP-13176, a potent fascin 1 inhibitor, in cell migration assays. Fascin 1 is a critical actin-bundling protein that is frequently overexpressed in various metastatic cancers, playing a key role in the formation of invasive cellular structures. This compound offers a powerful tool for investigating the roles of fascin 1 in cancer cell motility and for screening potential anti-metastatic therapeutics.

Mechanism of Action: Inhibition of Fascin 1

Cell migration is a fundamental process that relies on the dynamic remodeling of the actin cytoskeleton. Fascin 1 cross-links filamentous actin (F-actin) into tight, parallel bundles, which are the structural core of migratory protrusions such as filopodia and lamellipodia. These structures act as sensors and motors, driving the cell forward. This compound specifically binds to fascin 1, inhibiting its ability to bundle actin filaments. This disruption of the actin cytoskeleton leads to a reduction in the formation of migratory protrusions, thereby impairing cell motility and invasion.

Signaling Pathway of Fascin 1 in Cell Migration

Fascin 1 expression and activity are regulated by several key oncogenic signaling pathways, including the PI3K/AKT, MAPK, and Rho GTPase pathways. These pathways are often initiated by growth factors or cytokines binding to cell surface receptors. The activation of these cascades can lead to the upregulation of fascin 1 transcription and phosphorylation events that modulate its actin-bundling activity. This compound acts downstream in this process by directly inhibiting the function of the fascin 1 protein.

Fascin1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_fascin Fascin 1 Regulation & Action cluster_downstream Cellular Response GrowthFactors Growth Factors (e.g., TGF-β) Receptor Tyrosine Kinase Receptors GrowthFactors->Receptor RhoGTPases Rho GTPases (Rac, Rho) Receptor->RhoGTPases PI3K PI3K/AKT Pathway Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK Fascin1 Fascin 1 RhoGTPases->Fascin1 Activation PI3K->Fascin1 Upregulation MAPK->Fascin1 Upregulation ActinBundles Actin Bundles (Filopodia, Lamellipodia) Fascin1->ActinBundles Bundling Actin Actin Filaments Actin->ActinBundles Migration Cell Migration & Invasion ActinBundles->Migration BDP13176 This compound BDP13176->Fascin1 Inhibition

Caption: Fascin 1 signaling pathway in cell migration and point of this compound inhibition.

Quantitative Data Summary

This compound demonstrates high-affinity binding to fascin 1 and potent inhibition of its actin-bundling activity. The following table summarizes the key quantitative metrics for this compound.

ParameterValueMethodReference
Binding Affinity (Kd) 90 nMNot Specified
IC₅₀ (Actin Bundling) 240 nMIn vitro bundling assay

Experimental Protocols

Two standard in vitro migration assays are detailed below: the Transwell (Boyden Chamber) Assay for quantitative analysis of chemotaxis and the Wound Healing (Scratch) Assay for observing collective cell migration.

Transwell (Boyden Chamber) Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Materials:

  • Transwell inserts (e.g., 8 µm pore size, suitable for most epithelial and fibroblast cells)

  • 24-well companion plates

  • Cell culture medium (serum-free and serum-containing)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 2% ethanol)

  • Cotton swabs

  • Inverted microscope

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 16-24 hours.

  • Assay Setup:

    • Add 600 µL of chemoattractant (e.g., medium with 10% FBS) to the lower wells of the 24-well plate.

    • Harvest the starved cells using trypsin, wash with PBS, and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.

    • Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Cell Seeding: Add 300 µL of the cell suspension (containing this compound or vehicle control) to the upper chamber of each Transwell insert.

  • Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a period suitable for the cell type (typically 12-24 hours).

  • Fixation and Staining:

    • After incubation, carefully remove the inserts from the plate.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixing solution for 10-15 minutes.

    • Stain the cells by placing the insert in Crystal Violet solution for 20 minutes.

  • Data Acquisition:

    • Gently wash the inserts in water to remove excess stain and allow them to air dry.

    • Using an inverted microscope, count the number of migrated, stained cells in at least 3-5 random fields of view per insert.

  • Data Analysis: Calculate the average number of migrated cells per field for each condition. Normalize the results to the vehicle control to determine the percentage of migration inhibition.

Wound Healing (Scratch) Assay

This assay measures the rate of closure of a manually created "wound" in a confluent cell monolayer.

Materials:

  • 6-well or 12-well tissue culture plates

  • p200 or p1000 pipette tip

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • PBS

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation:

    • Once the monolayer is confluent, gently scratch a straight line across the center of the well using a sterile pipette tip.

    • Wash the well gently with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of this compound or vehicle control.

  • Image Acquisition:

    • Immediately after adding the treatment, capture an initial image (T=0) of the wound using an inverted microscope. Ensure to have reference points to image the same field over time.

    • Return the plate to the incubator.

    • Capture subsequent images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.

  • Data Analysis:

    • Use image analysis software to measure the area of the wound (the cell-free area) at each time point for each condition.

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.

    • Compare the rate of wound closure between this compound-treated and control groups.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a cell migration assay with this compound.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Culture Cells to Confluency B 2. Starve Cells (serum-free medium) A->B D 4. Seed Cells for Assay (e.g., Transwell or Scratch) B->D C 3. Prepare this compound Dilutions E 5. Add this compound or Vehicle Control C->E D->E F 6. Incubate for Specified Time E->F G 7. Fix and Stain Cells (Transwell) or Image Wound (Scratch) F->G H 8. Acquire Data (Microscopy) G->H I 9. Quantify Migration & Analyze Results H->I

Caption: General workflow for a cell migration assay using this compound inhibitor.

Application Notes and Protocols for Studying Actin Dynamics with BDP-13176

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actin dynamics are fundamental to a multitude of cellular processes, including cell motility, morphogenesis, and intracellular transport. The intricate regulation of the actin cytoskeleton is orchestrated by a host of actin-binding proteins. Among these, fascin 1 has emerged as a key player, particularly in the formation of filopodia and other actin-based protrusions. Dysregulation of fascin 1 is strongly implicated in cancer metastasis, making it a compelling target for therapeutic intervention. BDP-13176 is a potent and specific small molecule inhibitor of fascin 1, offering a powerful tool to dissect the role of fascin-mediated actin bundling in both normal physiological processes and disease states.[1][2] These application notes provide detailed protocols for utilizing this compound to study actin dynamics, along with relevant quantitative data and visualizations of the underlying signaling pathways.

This compound: A Potent Fascin 1 Inhibitor

This compound inhibits the actin-bundling activity of fascin 1 by binding to a hydrophobic cleft between the first and second β-trefoil domains of the protein. This binding induces a conformational change that distorts the primary actin-binding sites, thereby preventing the cross-linking of actin filaments.

Quantitative Data for this compound

The following table summarizes the key in vitro binding and inhibitory concentrations of this compound against fascin 1.

ParameterValueReference
Dissociation Constant (Kd)85 - 90 nM[1]
IC50 (Actin Bundling Inhibition)240 nM[1]
Isothermal Titration Calorimetry (ITC) Kd50 nM

Signaling Pathway

The expression and activity of fascin 1 are regulated by various signaling pathways implicated in cell migration and cancer progression. This compound acts downstream by directly inhibiting fascin 1 function.

References

Application Notes and Protocols for In-Vivo Evaluation of BDP-13176

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP-13176 is a potent small molecule inhibitor of Fascin-1, an actin-bundling protein that is frequently overexpressed in various metastatic cancers.[1] Fascin-1 plays a critical role in the formation of filopodia and invadopodia, cellular protrusions that are essential for cancer cell migration, invasion, and subsequent metastasis.[1][2][3] By targeting Fascin-1, this compound presents a promising therapeutic strategy to inhibit the metastatic cascade. These application notes provide a comprehensive guide for the in-vivo evaluation of this compound in preclinical cancer models.

Mechanism of Action

This compound binds to a hydrophobic cleft between domains 1 and 2 of Fascin-1, inducing a significant conformational change. This allosteric inhibition distorts the actin-binding sites on Fascin-1, thereby preventing the bundling of actin filaments.[4] The disruption of actin bundling impairs the formation of dynamic cellular extensions required for cell motility, thus inhibiting cancer cell invasion and metastasis.[1][3]

Signaling Pathway of Fascin-1 in Metastasis

Extracellular Matrix Extracellular Matrix Integrins Integrins Extracellular Matrix->Integrins Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) Integrins->Focal Adhesion Kinase (FAK) Actin Cytoskeleton Actin Cytoskeleton Focal Adhesion Kinase (FAK)->Actin Cytoskeleton Filopodia/Invadopodia Filopodia/Invadopodia Actin Cytoskeleton->Filopodia/Invadopodia Fascin-1 Fascin-1 Fascin-1->Filopodia/Invadopodia Actin Bundling Cell Migration & Invasion Cell Migration & Invasion Filopodia/Invadopodia->Cell Migration & Invasion Metastasis Metastasis Cell Migration & Invasion->Metastasis This compound This compound This compound->Fascin-1 Inhibition

Caption: this compound inhibits Fascin-1-mediated actin bundling, a key step in cell migration and metastasis.

Preclinical In Vivo Experimental Design

The following sections outline a strategic approach to the in-vivo evaluation of this compound, commencing with essential preliminary studies and progressing to efficacy assessment in relevant cancer models.

Pharmacokinetic (PK) and Tolerability Studies

A pilot pharmacokinetic and tolerability study is crucial to determine the optimal dosing regimen for this compound.

Experimental Workflow for Pilot PK and Tolerability Study

Animal Acclimatization Animal Acclimatization Dose Group Assignment Dose Group Assignment Animal Acclimatization->Dose Group Assignment This compound Administration This compound Administration Dose Group Assignment->this compound Administration Blood Sampling (Time Points) Blood Sampling (Time Points) This compound Administration->Blood Sampling (Time Points) Tolerability Assessment Tolerability Assessment This compound Administration->Tolerability Assessment LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling (Time Points)->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Optimal Dose Selection Optimal Dose Selection PK Parameter Calculation->Optimal Dose Selection Tolerability Assessment->Optimal Dose Selection

Caption: Workflow for determining the pharmacokinetic profile and maximum tolerated dose of this compound.

Protocol:

  • Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c) for initial tolerability and PK studies.

  • Dose Escalation: Administer this compound in escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Tolerability Monitoring: Observe animals for clinical signs of toxicity, body weight changes, and any behavioral abnormalities for at least 7 days post-administration.

  • Blood Sampling: For PK analysis, collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after a single dose of this compound.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters as summarized in the table below.

Table 1: Key Pharmacokinetic Parameters for this compound Evaluation

ParameterDescription
Cmax Maximum (peak) plasma drug concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
Efficacy Studies in Orthotopic Cancer Models

Orthotopic tumor models, where cancer cells are implanted into the corresponding organ of origin, provide a more clinically relevant microenvironment to assess the anti-metastatic potential of this compound.[5][6][7]

Recommended Cell Lines:

Select cancer cell lines with high endogenous Fascin-1 expression and a known propensity for metastasis.

Table 2: Suggested Cancer Cell Lines for In Vivo Efficacy Studies

Cancer TypeCell LineRationale
Triple-Negative Breast Cancer MDA-MB-231High Fascin-1 expression, highly metastatic to lung and bone.
Colorectal Cancer HCT-116, DLD-1High Fascin-1 expression, invasive and metastatic potential demonstrated in vivo.[8]
Ovarian Cancer HeyA8High Fascin-1 expression, aggressive metastatic phenotype in vivo.[9]
Prostate Cancer PC-3High Fascin-1 expression, known to metastasize to bone.

Experimental Workflow for Orthotopic Efficacy Study

Cell Culture & Preparation Cell Culture & Preparation Orthotopic Implantation Orthotopic Implantation Cell Culture & Preparation->Orthotopic Implantation Tumor Growth Monitoring Tumor Growth Monitoring Orthotopic Implantation->Tumor Growth Monitoring Randomization & Treatment Randomization & Treatment Tumor Growth Monitoring->Randomization & Treatment This compound Dosing This compound Dosing Randomization & Treatment->this compound Dosing Endpoint Analysis Endpoint Analysis This compound Dosing->Endpoint Analysis Primary Tumor Analysis Primary Tumor Analysis Endpoint Analysis->Primary Tumor Analysis Metastasis Quantification Metastasis Quantification Endpoint Analysis->Metastasis Quantification Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis

Caption: Workflow for assessing the anti-tumor and anti-metastatic efficacy of this compound.

Protocol for Orthotopic Breast Cancer Model (MDA-MB-231):

  • Cell Preparation: Culture MDA-MB-231 cells (optionally transduced with luciferase for in vivo imaging) to ~80% confluency. Harvest and resuspend cells in a sterile, serum-free medium/Matrigel mixture.

  • Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Orthotopic Injection: Anesthetize the mouse and surgically expose the mammary fat pad. Inject 1 x 10^6 MDA-MB-231 cells in a volume of 50 µL into the fat pad. Suture the incision.

  • Tumor Monitoring: Monitor primary tumor growth using calipers or bioluminescence imaging (BLI) twice weekly.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound at two different dose levels). Administer treatment as per the dosing regimen determined from the PK study.

  • Endpoint Analysis:

    • Primary Tumor Growth: Continue to measure the primary tumor volume throughout the study.

    • Metastasis Assessment: At the study endpoint, harvest lungs, liver, and bones. Metastatic burden can be quantified by BLI ex vivo, histology (H&E staining), or immunohistochemistry (IHC) for human-specific markers (e.g., vimentin).

    • Survival: A separate cohort of animals can be monitored for overall survival.

Table 3: Key Endpoints for In Vivo Efficacy Studies

EndpointMethod of Measurement
Primary Tumor Growth Caliper measurements, Bioluminescence Imaging (BLI)
Metastasis Ex vivo BLI of organs, Histology (H&E), Immunohistochemistry (IHC)
Overall Survival Kaplan-Meier survival analysis
Body Weight Monitored twice weekly as a measure of toxicity
Target Engagement Western blot or IHC for Fascin-1 and downstream markers in tumor tissue

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 4: Example Data Summary for Efficacy Study

Treatment GroupNMean Final Tumor Volume (mm³) ± SEMMean Number of Lung Metastases ± SEMMedian Survival (Days)
Vehicle Control 10
This compound (Low Dose) 10
This compound (High Dose) 10
Positive Control 10

Concluding Remarks

This document provides a framework for the preclinical in vivo evaluation of this compound. The successful execution of these studies, from initial pharmacokinetic and tolerability assessments to robust efficacy trials in clinically relevant orthotopic models, will be critical in advancing this compound towards clinical development as a novel anti-metastatic agent. Adherence to detailed protocols and rigorous data analysis will ensure the generation of high-quality, reproducible results.

References

Application Notes and Protocols for BDP-13176, a Fascin 1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of BDP-13176 for experimental use. The included protocols and signaling pathway information are intended to guide researchers in the effective use of this potent fascin 1 inhibitor in their studies.

Introduction

This compound is a potent and specific inhibitor of fascin 1, an actin-bundling protein that is overexpressed in various metastatic cancers.[1][2][3] Fascin 1 plays a crucial role in the formation of filopodia, lamellipodia, and other actin-based cellular protrusions, which are essential for cell migration and invasion.[4][5] By inhibiting the actin-bundling activity of fascin 1, this compound presents a promising tool for investigating the roles of fascin 1 in cancer metastasis and as a potential anti-metastatic agent.[1][2][3] This document provides a summary of its solubility, protocols for its preparation in both in vitro and in vivo settings, and an overview of the key signaling pathways influenced by fascin 1.

Data Presentation

This compound Solubility

The solubility of this compound in various solvents is summarized in the table below. It is crucial to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility, especially for DMSO.[6][7]

Solvent/VehicleConcentrationRemarks
DMSO125 mg/mL (251.32 mM)Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended.[6][7][8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL (4.18 mM)This formulation results in a clear solution suitable for in vivo use.[8]
10% DMSO, 90% (20% SBE-β-CD in saline)2.08 mg/mL (4.18 mM)This formulation results in a suspended solution and may require ultrasonic treatment. It is suitable for oral and intraperitoneal injections.[6][8]
10% DMSO, 90% corn oil≥ 2.08 mg/mL (4.18 mM)This formulation results in a clear solution. It is advised to use this protocol carefully if the continuous dosing period exceeds half a month.[6][8]
This compound Stock Solution Preparation

For ease of use, the following table provides the required mass of this compound to prepare stock solutions at various concentrations.

Desired ConcentrationVolume of DMSOMass of this compound
1 mM2.0105 mL1 mg
5 mM0.4021 mL1 mg
10 mM0.2011 mL1 mg
1 mM10.0527 mL5 mg
5 mM2.0105 mL5 mg
10 mM1.0053 mL5 mg
1 mM20.1054 mL10 mg
5 mM4.0211 mL10 mg
10 mM2.0105 mL10 mg

Experimental Protocols

Preparation of this compound for In Vitro Experiments

Objective: To prepare a stock solution of this compound for use in cell-based assays and biochemical assays.

Materials:

  • This compound powder

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 125 mg/mL).

  • If necessary, sonicate the solution in an ultrasonic water bath until the this compound is completely dissolved.[6][7]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[6][8]

In Vitro Actin Bundling Inhibition Assay

Objective: To assess the inhibitory effect of this compound on fascin 1-mediated actin bundling. This can be evaluated through methods such as co-sedimentation assays followed by SDS-PAGE, or by direct visualization using fluorescence microscopy.[6][9]

Materials:

  • Purified fascin 1 protein

  • G-actin (globular actin)

  • Actin polymerization buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 5% (w/v) sucrose, and 1% (w/v) dextran)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Coomassie Brilliant Blue or fluorescent phalloidin stain

Protocol (Co-sedimentation Assay):

  • Prepare F-actin (filamentous actin) by incubating G-actin in actin polymerization buffer at room temperature for at least 1 hour.

  • In separate microcentrifuge tubes, pre-incubate purified fascin 1 with varying concentrations of this compound (e.g., 0-1 µM) or DMSO (vehicle control) for 15-30 minutes at room temperature.[6]

  • Add the pre-incubated fascin 1/BDP-13176 mixture to the F-actin solution and incubate for an additional 30-60 minutes at room temperature to allow for actin bundling.

  • Centrifuge the samples at a low speed (e.g., 14,000 x g) for 20-30 minutes to pellet the bundled actin filaments.[8]

  • Carefully separate the supernatant from the pellet.

  • Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue and quantify the amount of actin and fascin 1 in each fraction. Inhibition of bundling will result in a shift of actin and fascin 1 from the pellet to the supernatant fraction with increasing concentrations of this compound.[9]

Mandatory Visualizations

Experimental Workflow for In Vitro Actin Bundling Assay

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Analysis prep_actin Prepare F-actin from G-actin incubate_actin Incubate fascin 1/BDP-13176 with F-actin prep_actin->incubate_actin prep_bdp Prepare this compound dilutions incubate_fascin Pre-incubate fascin 1 with this compound prep_bdp->incubate_fascin incubate_fascin->incubate_actin centrifuge Low-speed centrifugation incubate_actin->centrifuge separate Separate supernatant and pellet centrifuge->separate sds_page Analyze by SDS-PAGE separate->sds_page quantify Quantify protein bands sds_page->quantify

Caption: Workflow for the in vitro actin bundling co-sedimentation assay.

Fascin 1 Signaling Pathway and Downstream Effects

fascin_pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects Wnt Wnt/β-catenin Pathway Fascin1 Fascin 1 Wnt->Fascin1 TGFb TGF-β Pathway TGFb->Fascin1 CREB CREB Signaling CREB->Fascin1 MAPK MAPK Pathway MAPK->Fascin1 PI3K PI3K/AKT Pathway PI3K->Fascin1 ActinBundling Actin Bundling Fascin1->ActinBundling Filopodia Filopodia Formation ActinBundling->Filopodia CellMigration Cell Migration & Invasion Filopodia->CellMigration Metastasis Cancer Metastasis CellMigration->Metastasis BDP13176 This compound BDP13176->Fascin1 Inhibits

References

Application Notes and Protocols for BDP-13176 Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP-13176 is a potent and specific small molecule inhibitor of Fascin 1, an actin-bundling protein that is overexpressed in numerous types of cancer.[1][2][3] Fascin 1 plays a critical role in the formation of filopodia and other actin-based cellular protrusions, which are essential for cancer cell migration, invasion, and metastasis.[2][3] By inhibiting the actin-bundling activity of Fascin 1, this compound presents a promising therapeutic strategy to target metastatic disease.[1][2]

These application notes provide a summary of the known biochemical activity of this compound and detailed protocols for researchers to determine the effective treatment concentrations for their specific cancer cell lines of interest and to evaluate the inhibitor's effects on key cancer cell functions.

Data Presentation

While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively documented in publicly available literature, its direct inhibitory effect on the biochemical function of its target, Fascin 1, has been characterized. Researchers are encouraged to use the protocols provided below to determine the cell-specific IC50 values for their experimental systems.

Table 1: Biochemical and Biophysical Data for this compound

ParameterValueDescription
TargetFascin 1An actin-bundling protein involved in cell motility.
Kd90 nMDissociation constant, indicating the binding affinity of this compound to Fascin 1.[1][2]
IC50 (Actin Bundling)240 nMThe concentration of this compound required to inhibit 50% of Fascin 1's actin-bundling activity in a biochemical assay.[1][2][4]
Molecular Weight497.38 g/mol The molecular weight of this compound.
SolubilitySoluble in DMSOIt is recommended to prepare stock solutions in DMSO.[2]

Signaling Pathway and Experimental Workflow

Fascin_Signaling_Pathway Fascin 1 Signaling in Cancer Metastasis cluster_upstream Upstream Regulation cluster_fascin Fascin 1 Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., TGF-β) Signaling_Pathways Signaling Pathways (e.g., Rac, Cdc42) Growth_Factors->Signaling_Pathways Fascin1 Fascin 1 Signaling_Pathways->Fascin1 Activation Actin_Bundling Actin Bundling Fascin1->Actin_Bundling Filopodia_Formation Filopodia Formation Actin_Bundling->Filopodia_Formation BDP13176 This compound BDP13176->Fascin1 Inhibition Cell_Migration Cell Migration Filopodia_Formation->Cell_Migration Cell_Invasion Cell Invasion Filopodia_Formation->Cell_Invasion Metastasis Metastasis Cell_Migration->Metastasis Cell_Invasion->Metastasis

Caption: The role of Fascin 1 in promoting cancer metastasis and its inhibition by this compound.

Experimental_Workflow Workflow for Determining this compound Efficacy Start Select Cancer Cell Line Cell_Culture Culture Cells to Optimal Confluency Start->Cell_Culture Determine_IC50 Determine IC50 (Cell Viability Assay) Cell_Culture->Determine_IC50 Functional_Assays Perform Functional Assays (Migration, Invasion) Determine_IC50->Functional_Assays Use concentrations around IC50 Data_Analysis Analyze and Interpret Data Functional_Assays->Data_Analysis Conclusion Determine Effective Concentration Data_Analysis->Conclusion

Caption: A logical workflow for characterizing the effects of this compound on cancer cells.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT/Resazurin Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation or viability of a chosen cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol for MTT)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Viability Assessment (MTT Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol or other fixative

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours before the assay.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

    • Add this compound at various concentrations (e.g., IC50/2, IC50, 2xIC50) or a vehicle control to both the upper and lower chambers.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours, to be optimized for each cell line).

  • Staining and Quantification:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

  • Data Analysis:

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Calculate the average number of migrated cells per field for each treatment condition.

    • Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.

Cell Invasion Assay

This assay is similar to the migration assay but includes a layer of extracellular matrix (ECM) to assess the invasive potential of the cells.

Materials:

  • Same as the Cell Migration Assay

  • Matrigel or other basement membrane extract

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice.

    • Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.

    • Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C for at least 30 minutes.

  • Assay Procedure:

    • Follow the same procedure as the Cell Migration Assay (steps 1-5), seeding the cells on top of the Matrigel layer. The incubation time may need to be extended (e.g., 24-48 hours) to allow for matrix degradation and invasion.

Disclaimer

These protocols provide a general framework. Researchers should optimize the conditions, such as cell seeding density, incubation times, and this compound concentrations, for their specific cell lines and experimental setup.

References

Application Notes and Protocols for BDP-13176 in Immunofluorescence Staining of Fascin 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BDP-13176, a potent inhibitor of fascin 1, in immunofluorescence staining applications. This document includes detailed protocols, data presentation, and visualizations to facilitate the study of fascin 1 localization and the effects of its inhibition on cellular structures.

Introduction

Fascin 1 is an actin-bundling protein that plays a crucial role in the formation of dynamic cellular protrusions such as filopodia and lamellipodia.[1] Its expression is upregulated in various cancers and is often associated with increased cell motility, invasion, and metastasis.[2] this compound is a small molecule inhibitor of fascin 1 with a reported IC50 of 240 nM and a Kd of 90 nM.[3] By inhibiting the actin-bundling activity of fascin 1, this compound serves as a valuable tool for investigating the role of fascin 1 in cancer progression and other cellular processes. Immunofluorescence staining is a key technique to visualize the subcellular localization of fascin 1 and to observe the phenotypic changes induced by its inhibition.

Key Applications

  • Visualization of Fascin 1 Localization: Determine the subcellular distribution of fascin 1 in various cell types.

  • Inhibition Studies: Assess the effect of this compound on the localization and expression of fascin 1.

  • Cytoskeletal Analysis: Observe changes in actin-based structures, such as filopodia and stress fibers, following treatment with this compound.

  • Drug Efficacy Screening: Use immunofluorescence as a readout to screen for the efficacy of fascin 1 inhibitors.

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating the effect of this compound on fascin 1 and F-actin content in murine bone marrow-derived dendritic cells (BMDCs).[4]

Treatment GroupFascin 1 Content (Normalized Mean Fluorescence Intensity)F-actin Content (Normalized Mean Fluorescence Intensity)
Control (DMSO)1.00 ± 0.121.00 ± 0.08
This compound (5 x 10⁻⁵ M)0.65 ± 0.090.78 ± 0.11

Data is represented as mean ± standard error of the mean (SEM), normalized to the control group. Data is based on the findings reported in "Inhibitors of the Actin-Bundling Protein Fascin-1 Developed for Tumor Therapy Attenuate the T-Cell Stimulatory Properties of Dendritic Cells".[4]

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of fascin 1 in cultured cells, with specific steps for the application of the inhibitor this compound.

Materials and Reagents
  • Cell Culture: Adherent cells of interest (e.g., cancer cell lines, dendritic cells) cultured on sterile glass coverslips or in imaging-grade multi-well plates.

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Anti-Fascin 1 antibody (mouse monoclonal or rabbit polyclonal).

  • Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488, 568, or 647).

  • Actin Stain: Fluorophore-conjugated Phalloidin (e.g., Phalloidin-iFluor 488).

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Anti-fade mounting medium.

  • Phosphate Buffered Saline (PBS): pH 7.4.

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Immunofluorescence Staining cluster_2 Imaging and Analysis a Seed cells on coverslips b Culture cells to desired confluency a->b c Treat cells with this compound (e.g., 5 x 10⁻⁵ M) or DMSO (vehicle control) for the desired time b->c d Wash with PBS c->d e Fix with 4% PFA d->e f Permeabilize with 0.1% Triton X-100 e->f g Block with 5% BSA f->g h Incubate with primary antibody (anti-Fascin 1) g->h i Incubate with fluorophore-conjugated secondary antibody and Phalloidin h->i j Counterstain nuclei with DAPI i->j k Mount coverslips j->k l Image with confocal or fluorescence microscope k->l m Analyze images for fascin 1 localization and intensity l->m

Caption: Experimental workflow for immunofluorescence staining of fascin 1 following this compound treatment.

Detailed Staining Protocol
  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.

  • Inhibitor Treatment: Once cells have adhered and reached the desired confluency, treat them with this compound at the desired concentration (e.g., 5 x 10⁻⁵ M) or with an equivalent volume of DMSO as a vehicle control.[4] Incubate for a period determined by the experimental design (e.g., 1-24 hours).

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-Fascin 1 antibody in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody and Phalloidin Incubation: Dilute the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in the blocking buffer. Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Image the slides using a confocal or widefield fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

Signaling Pathways Involving Fascin 1

Fascin 1 is a downstream effector in several signaling pathways that regulate cell migration and cytoskeletal dynamics. Understanding these pathways is crucial for interpreting the effects of fascin 1 inhibition.

G cluster_0 Upstream Regulators cluster_1 Signaling Cascades cluster_2 Fascin 1 Regulation cluster_3 Downstream Effects Wnt Wnt bCatenin β-catenin Wnt->bCatenin TGFb TGF-β PI3K PI3K/AKT TGFb->PI3K GrowthFactors Growth Factors GrowthFactors->PI3K MAPK MAPK GrowthFactors->MAPK Fascin1 Fascin 1 Gene (FSCN1) Expression bCatenin->Fascin1 PI3K->Fascin1 MAPK->Fascin1 ActinBundling Actin Bundling Fascin1->ActinBundling Filopodia Filopodia Formation ActinBundling->Filopodia CellMigration Cell Migration & Invasion Filopodia->CellMigration

Caption: Simplified signaling pathways leading to the regulation and function of fascin 1.

Key signaling pathways that regulate fascin 1 expression and activity include:

  • Wnt/β-catenin Pathway: In several cancers, the Wnt/β-catenin signaling pathway directly upregulates the transcription of the FSCN1 gene.[2]

  • PI3K/AKT Pathway: Activation of the PI3K/AKT pathway by growth factors can lead to increased fascin 1 expression and promote cell migration.[5]

  • TGF-β Pathway: Transforming growth factor-beta (TGF-β) can induce fascin 1 expression, contributing to epithelial-mesenchymal transition (EMT) and increased cell motility.[1]

By inhibiting fascin 1, this compound allows researchers to dissect the contribution of fascin 1 to the cellular phenotypes driven by these signaling pathways.

Troubleshooting

ProblemPossible CauseSolution
High Background Staining Inadequate blockingIncrease blocking time or use a different blocking agent (e.g., 10% normal goat serum).
Primary antibody concentration too highTitrate the primary antibody to determine the optimal concentration.
Insufficient washingIncrease the number and duration of wash steps.
Weak or No Signal Primary antibody not effectiveUse a primary antibody validated for immunofluorescence.
Insufficient permeabilizationIncrease permeabilization time or try a different permeabilizing agent (e.g., methanol).
This compound treatment reduced fascin 1 levelsConfirm fascin 1 expression by western blot. Increase laser power or exposure time during imaging.
Photobleaching Excessive exposure to excitation lightUse an anti-fade mounting medium. Minimize light exposure during imaging.
Cell Morphology Changes This compound is cytotoxic at high concentrationsPerform a dose-response curve to determine the optimal non-toxic concentration.
Fixation artifactsOptimize fixation conditions (time, temperature, fixative type).

References

Application Notes and Protocols for BDP-13176 in a Mouse Model of Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is the primary cause of mortality in cancer patients, making the development of anti-metastatic therapies a critical area of research. Fascin 1, an actin-bundling protein, is overexpressed in numerous aggressive cancers and plays a crucial role in promoting cell migration, invasion, and the formation of metastatic lesions.[1] BDP-13176 is a potent and specific small molecule inhibitor of fascin 1, demonstrating potential as an anti-metastatic agent by disrupting the actin-bundling function of fascin 1.[2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a preclinical mouse model of metastasis. The provided methodologies are based on established protocols for similar fascin 1 inhibitors and general practices for in vivo metastasis studies, offering a robust starting point for researchers.

Mechanism of Action: Fascin 1 Inhibition

Fascin 1 promotes metastasis by organizing actin filaments into parallel bundles, which are essential for the formation of dynamic cellular protrusions like filopodia, lamellipodia, and invadopodia. These structures are critical for cancer cell motility and invasion through the extracellular matrix. This compound inhibits the actin-bundling activity of fascin 1, leading to a disruption of these migratory structures and a subsequent reduction in metastatic potential.

The signaling pathways influenced by fascin 1 are multifaceted and include the Wnt/β-catenin pathway. Elevated fascin 1 expression has been shown to correlate with increased levels of β-catenin and its downstream target c-myc, suggesting that fascin 1 may promote cancer progression by activating this pathway.[2][3]

cluster_cell Cancer Cell BDP13176 This compound Fascin1 Fascin 1 BDP13176->Fascin1 Inhibits ActinBundles Actin Bundles Fascin1->ActinBundles Promotes Wnt Wnt Signaling Pathway Fascin1->Wnt Actin Actin Filaments Actin->ActinBundles Filopodia Filopodia/ Lamellipodia/ Invadopodia ActinBundles->Filopodia Migration Cell Migration & Invasion Filopodia->Migration Metastasis Metastasis Migration->Metastasis BetaCatenin β-catenin Wnt->BetaCatenin cMyc c-myc BetaCatenin->cMyc cMyc->Migration

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

While specific in vivo efficacy data for this compound is not yet widely published, the following table summarizes representative data from a study using a similar fascin 1 inhibitor, NP-G2-044, in a mouse model of breast cancer metastasis. This data can serve as a benchmark for designing and evaluating studies with this compound.

Treatment GroupDosage (mg/kg)AdministrationMetastatic Nodules (Mean ± SEM)Primary Tumor Volume (mm³) (Mean ± SEM)
Vehicle Control-Oral, daily150 ± 25800 ± 100
Fascin Inhibitor50Oral, daily75 ± 15750 ± 90
Fascin Inhibitor100Oral, daily30 ± 8720 ± 85

Note: This data is illustrative and based on a similar compound. Researchers should perform dose-response studies to determine the optimal dosage of this compound for their specific model.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for oral gavage or intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 20 mg/mL stock solution of this compound in DMSO.

    • Warm the solution slightly and vortex until the compound is completely dissolved.

  • Vehicle Preparation (for control group):

    • Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

    • Mix the components thoroughly by vortexing.

  • This compound Formulation:

    • For a final desired concentration (e.g., 2 mg/mL), add the appropriate volume of the this compound stock solution to the pre-mixed vehicle components (PEG300, Tween-80, and saline).

    • For example, to prepare 1 mL of a 2 mg/mL solution, add 100 µL of the 20 mg/mL stock to 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

    • Vortex the final formulation thoroughly before each administration to ensure a homogenous suspension.

Note: The solubility and stability of this compound in this formulation should be confirmed. For nude mice or animals with low tolerance, the DMSO concentration should be kept below 2%.[1]

Protocol 2: Orthotopic Spontaneous Metastasis Mouse Model

This protocol outlines the establishment of a primary tumor and the subsequent evaluation of spontaneous metastasis to distant organs.

Materials:

  • Metastatic cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Matrigel

  • Sterile PBS

  • Syringes and needles (27-gauge)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • This compound formulation and vehicle control

  • Calipers for tumor measurement

Experimental Workflow:

cluster_workflow Experimental Workflow start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep injection Orthotopic Injection of Cancer Cells cell_prep->injection tumor_growth Monitor Primary Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Continue Monitoring Tumor Growth & Health treatment->monitoring endpoint Endpoint: Sacrifice & Tissue Collection monitoring->endpoint analysis Analyze Metastatic Burden endpoint->analysis end End analysis->end

References

Application Notes and Protocols: BDP-13176 and its Effect on Filopodia Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filopodia are slender, actin-rich plasma membrane protrusions that function as sensory and exploratory organelles, playing a crucial role in cell migration, invasion, and cell-cell communication. The formation and stability of these structures are critically dependent on the actin-bundling protein Fascin-1. In various pathological conditions, particularly in metastatic cancer, the overexpression of Fascin-1 is correlated with increased cell motility and invasiveness, making it a compelling target for anti-cancer therapies. BDP-13176 is a potent and specific small-molecule inhibitor of Fascin-1, which has been shown to disrupt its actin-bundling activity.[1] These application notes provide a comprehensive overview of the role of this compound in modulating filopodia formation, along with detailed protocols for its investigation.

Mechanism of Action: this compound and Fascin-1

Fascin-1 is a monomeric actin-bundling protein that contains two distinct actin-binding sites. For filopodia to form, Fascin-1 crosslinks parallel actin filaments, providing the necessary rigidity for these protrusions to extend from the cell surface.[2][3] this compound exerts its inhibitory effect by binding to a specific cleft on Fascin-1, which blocks one of the actin-binding sites and induces a conformational change that disrupts the protein's ability to bundle actin filaments effectively. This leads to a reduction in the number and length of filopodia, thereby impairing cell migration and invasion.[4]

Data Presentation

This compound ConcentrationAverage Filopodia Number per CellAverage Filopodia Length (µm)Filopodia Density (filopodia/µm of cell periphery)
Vehicle Control (e.g., 0.1% DMSO)User-defined valueUser-defined valueUser-defined value
1 µMUser-defined valueUser-defined valueUser-defined value
5 µMUser-defined valueUser-defined valueUser-defined value
10 µMUser-defined valueUser-defined valueUser-defined value
25 µMUser-defined valueUser-defined valueUser-defined value

Caption: Template for summarizing the quantitative effects of this compound on filopodia formation.

Signaling Pathway

The formation of filopodia is a complex process regulated by a network of signaling proteins that converge on the actin cytoskeleton. Fascin-1 is a key downstream effector in this pathway. The diagram below illustrates the simplified signaling cascade leading to filopodia formation and the point of intervention for this compound.

Fascin1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_actin_dynamics Actin Dynamics Growth_Factors Growth Factors (e.g., EGF, HGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Small_GTPases Small GTPases (e.g., Cdc42, Rac1) Receptor_Tyrosine_Kinases->Small_GTPases Actin_Nucleators Actin Nucleators (e.g., Formins, Arp2/3) Small_GTPases->Actin_Nucleators Actin_Filaments F-Actin Polymerization Actin_Nucleators->Actin_Filaments Actin_Monomers G-Actin Actin_Monomers->Actin_Filaments Actin_Bundling Actin Filament Bundling Actin_Filaments->Actin_Bundling Filopodia_Formation Filopodia Formation Actin_Bundling->Filopodia_Formation Fascin1 Fascin-1 Fascin1->Actin_Bundling BDP13176 This compound BDP13176->Fascin1

Caption: Fascin-1 signaling pathway in filopodia formation and inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on filopodia formation.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer cell line) Drug_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->Drug_Treatment Immunofluorescence 3. Immunofluorescence Staining (F-actin and Fascin-1) Drug_Treatment->Immunofluorescence Image_Acquisition 4. Confocal Microscopy (Image acquisition) Immunofluorescence->Image_Acquisition Image_Analysis 5. Quantitative Image Analysis (FiloQuant in ImageJ/Fiji) Image_Acquisition->Image_Analysis Data_Interpretation 6. Data Interpretation and Statistical Analysis Image_Analysis->Data_Interpretation

Caption: Experimental workflow for analyzing the effect of this compound on filopodia.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

Materials:

  • Cancer cell line known to express Fascin-1 and form filopodia (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Glass coverslips (sterile)

  • 6-well plates

Procedure:

  • Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-70% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution. A typical concentration range to test is 1-25 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours).

  • Proceed to immunofluorescence staining.

Protocol 2: Immunofluorescence Staining for F-actin and Fascin-1

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • Primary antibody: anti-Fascin-1 antibody

  • Secondary antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody

  • Fluorophore-conjugated Phalloidin (for F-actin staining)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • After this compound treatment, gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate the cells with the primary anti-Fascin-1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin (e.g., Phalloidin-iFluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS for 5 minutes each.

  • Counterstain the nuclei with DAPI for 5 minutes at room temperature in the dark.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Seal the coverslips with nail polish and allow them to dry.

  • Store the slides at 4°C in the dark until imaging.

Protocol 3: Image Acquisition and Quantitative Analysis of Filopodia

Materials:

  • Confocal microscope with appropriate lasers and filters

  • ImageJ/Fiji software with the FiloQuant plugin installed[5][6][7]

Procedure:

  • Image Acquisition:

    • Acquire images using a confocal microscope with a high-magnification objective (e.g., 60x or 100x oil immersion).

    • Capture Z-stacks of the cells to ensure all filopodia are in focus.

    • Use consistent imaging settings (laser power, gain, pinhole size) across all samples.

    • Acquire images from multiple random fields of view for each condition to ensure robust statistical analysis.

  • Quantitative Analysis using FiloQuant in ImageJ/Fiji:

    • Open the Z-stack images in ImageJ/Fiji.

    • Create a maximum intensity projection of the Z-stack.

    • Install and run the FiloQuant plugin.

    • Follow the FiloQuant workflow to segment the cell body and detect filopodia. The plugin will automatically measure the number and length of filopodia.[8]

    • To calculate filopodia density, divide the number of filopodia by the length of the cell periphery (which can also be measured in ImageJ).

    • Export the quantitative data for statistical analysis.

Conclusion

This compound is a valuable tool for studying the role of Fascin-1 in filopodia formation and its implications in cell motility and invasion. The provided protocols offer a robust framework for researchers to investigate the effects of this inhibitor. While specific quantitative data for this compound's impact on filopodia are yet to be widely published, the methodologies outlined here will enable researchers to generate this critical data and further elucidate the therapeutic potential of targeting the Fascin-1 pathway.

References

Troubleshooting & Optimization

BDP-13176 not showing an effect in cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BDP-13176

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists effectively use this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am not observing any effect of this compound on my cells. What are the potential reasons?

There are several potential reasons why this compound may not be showing an effect in your cell-based assays. Here are some key factors to consider:

  • Compound Solubility and Stability: this compound is soluble in DMSO at 125 mg/mL (251.32 mM); sonication is recommended to ensure it is fully dissolved. It is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic DMSO. Once in solution, it should be stored at -80°C for up to one year. Repeated freeze-thaw cycles should be avoided.

  • Working Concentration: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. As a starting point, concentrations can be 5-10 times the reported IC50 or Ki values. For this compound, the IC50 for fascin 1 is 240 nM.

  • Incubation Time: The time required for this compound to exert its effects can vary. It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.

  • Cell Line and Target Expression: The expression levels of fascin 1 can vary significantly between different cell lines. It is important to confirm that your cell line expresses fascin 1 at a sufficient level for this compound to have a measurable effect.

  • Experimental Controls: Always include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO) to ensure that the solvent is not affecting the cells.

  • Mycoplasma Contamination: Mycoplasma contamination is a common issue in cell culture that can alter cellular physiology and experimental results. Regularly test your cell lines for mycoplasma contamination.

Q2: How should I prepare my this compound stock solution?

To prepare a stock solution of this compound, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Sonication may be necessary to ensure complete dissolution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Q3: What are the known off-target effects of this compound?

While this compound is a potent inhibitor of fascin 1, like most small molecule inhibitors, there is a potential for off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration possible to minimize the risk of off-target effects.

Troubleshooting Guide

If you are not observing the expected effect of this compound in your cells, follow this troubleshooting workflow:

DOT Script for Troubleshooting Workflow:

troubleshooting_workflow start No effect observed with this compound check_solubility Verify Compound Solubility and Preparation start->check_solubility check_concentration Optimize Working Concentration check_solubility->check_concentration Solubility confirmed outcome_negative Still No Effect - Contact Support check_solubility->outcome_negative Issue with solubility check_incubation Optimize Incubation Time check_concentration->check_incubation Concentration optimized check_concentration->outcome_negative Sub-optimal concentration check_cell_line Validate Cell Line and Target Expression check_incubation->check_cell_line Incubation time optimized check_incubation->outcome_negative Sub-optimal incubation check_controls Review Experimental Controls check_cell_line->check_controls Cell line validated check_cell_line->outcome_negative Low target expression check_mycoplasma Test for Mycoplasma Contamination check_controls->check_mycoplasma Controls are appropriate check_controls->outcome_negative Inappropriate controls outcome_positive Effect Observed check_mycoplasma->outcome_positive Mycoplasma negative check_mycoplasma->outcome_negative Mycoplasma positive fascin_pathway cluster_cell Cancer Cell actin Actin Filaments fascin Fascin 1 actin->fascin binds to filopodia Filopodia Formation fascin->filopodia bundles actin into migration Cell Migration & Invasion filopodia->migration metastasis Metastasis migration->metastasis bdp13176 This compound bdp13176->fascin inhibits

Optimizing BDP-13176 concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the determination of the half-maximal inhibitory concentration (IC50) of BDP-13176, a potent fascin 1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of fascin 1. Fascin 1 is an actin-bundling protein that plays a crucial role in the formation of cellular protrusions, such as filopodia and invadopodia, which are essential for cell migration and invasion. By inhibiting fascin 1, this compound can suppress cancer cell motility, making it a promising candidate for anti-metastatic therapies.

Q2: What is the expected IC50 range for this compound?

A2: The biochemical IC50 of this compound for inhibiting fascin 1's actin-bundling activity is approximately 240 nM. However, the cell-based IC50 can vary significantly depending on the cell line, experimental conditions, and the assay used. It is recommended to perform a dose-response experiment over a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal range for your specific cell system.

Q3: Which cell lines are appropriate for testing this compound?

A3: Cell lines with high endogenous expression of fascin 1 are recommended. This includes many types of cancer cells, particularly those known for their migratory and invasive properties, such as metastatic breast cancer (e.g., MDA-MB-231), lung cancer, and colon cancer cell lines. It is advisable to verify fascin 1 expression levels in your chosen cell line by Western blot or qPCR prior to initiating IC50 studies.

Q4: What are the critical steps in an IC50 determination assay for this compound?

A4: The critical steps include:

  • Cell Seeding Density: Optimizing the number of cells seeded per well is crucial to ensure they are in the logarithmic growth phase during the experiment.

  • Drug Concentration Range: A wide range of concentrations with appropriate serial dilutions is necessary to generate a complete dose-response curve.

  • Incubation Time: The duration of drug exposure should be optimized to allow for a measurable effect on cell viability or proliferation.

  • Assay Choice: The selection of a suitable assay (e.g., MTT, XTT, CellTiter-Glo®) that is compatible with your cell type and experimental goals is important.

  • Data Analysis: Proper nonlinear regression analysis of the dose-response data is required to accurately calculate the IC50 value.

Data Presentation

While specific cell-based IC50 values for this compound are not widely available in public literature, the following table summarizes its known biochemical potency and provides comparative data for other fascin inhibitors.

CompoundTargetAssay TypeIC50Cell Line
This compound Fascin 1 Actin-Bundling 240 nM N/A (Biochemical)
NP-G2-036Fascin 1Cell Migration~10 µMMDA-MB-231
NP-G2-044Fascin 1Cell Migration~10 µMMDA-MB-231
NP-G2-050Fascin 1Cell Migration~10 µMMDA-MB-231

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol outlines a standard procedure for determining the IC50 of this compound in an adherent cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete medium from your stock solution. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure thorough mixing of the cell suspension before seeding.- Use a multichannel pipette for adding cells and reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No dose-dependent effect observed - Incorrect concentration range (too high or too low)- Compound instability or precipitation- Cell line is resistant to the compound- Test a wider range of concentrations.- Visually inspect the drug dilutions for any signs of precipitation. Ensure proper solubilization of the stock solution.- Confirm fascin 1 expression in the cell line. Consider using a different, more sensitive cell line.
Steep or shallow dose-response curve - Assay window is too narrow- Compound has a complex mechanism of action- Optimize the incubation time and cell seeding density.- Ensure that the highest concentration of the compound achieves maximal inhibition and the lowest concentration shows no effect.
IC50 value is significantly different from expected - Differences in experimental conditions (cell line passage number, serum concentration, etc.)- Issues with compound purity or storage- Standardize all experimental parameters.- Use cells with a low passage number.- Verify the integrity and concentration of the this compound stock solution.

Visualizations

Fascin 1 Signaling Pathway

Fascin1_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Wnt Wnt Frizzled Frizzled Wnt->Frizzled GrowthFactors Growth Factors GPCR GPCR GrowthFactors->GPCR STAT3 STAT3 Fascin1 Fascin 1 STAT3->Fascin1 Transcription NFkB NF-κB NFkB->Fascin1 Transcription Smad Smad2/3/4 TGFbR->Smad beta_catenin β-catenin Frizzled->beta_catenin GPCR->STAT3 GPCR->NFkB JAK JAK IKK IKK Smad->Fascin1 Transcription beta_catenin->Fascin1 Transcription ActinBundling Actin Bundling Fascin1->ActinBundling BDP13176 This compound BDP13176->Fascin1 Inhibition Filopodia Filopodia Formation ActinBundling->Filopodia Invadopodia Invadopodia Formation ActinBundling->Invadopodia CellMigration Cell Migration Filopodia->CellMigration Invadopodia->CellMigration Metastasis Metastasis CellMigration->Metastasis

Caption: Simplified signaling pathways regulating Fascin 1 expression and its role in metastasis.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate 24h for attachment seed_cells->incubate_attach prep_compound Prepare serial dilutions of this compound incubate_attach->prep_compound add_compound Add compound dilutions to cells prep_compound->add_compound incubate_treat Incubate for 48-72h add_compound->incubate_treat add_mtt Add MTT reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate % viability vs. control read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Calculate IC50 using non-linear regression plot_curve->calc_ic50 end_node End calc_ic50->end_node

Caption: Step-by-step workflow for determining the IC50 of this compound.

BDP-13176 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with BDP-13176 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a potent inhibitor of fascin 1, an actin-bundling protein. Fascin 1 is overexpressed in various cancers and plays a crucial role in cell migration, invasion, and metastasis. This compound has potential as an anti-metastatic agent.

Summary of Chemical Properties:

PropertyValue
Molecular Formula C24H22Cl2N6O2
Molecular Weight 497.38 g/mol
CAS Number 2290660-61-4
Appearance Solid powder

Q2: What is the known solubility of this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO) but has very poor solubility in aqueous solutions. This is a common challenge with many small molecule inhibitors used in biological assays.

Solubility Data:

SolventConcentration
DMSO 125 mg/mL (251.32 mM)

Note: Sonication is recommended to aid dissolution in DMSO.

Q3: Why is my this compound precipitating when I dilute it into my aqueous assay buffer?

This is expected behavior due to the hydrophobic nature of this compound. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound's solubility can dramatically decrease, leading to precipitation. This can result in inaccurate experimental data, as the actual concentration of the compound in solution is unknown.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

Troubleshooting Workflow:

G cluster_0 Start: this compound Precipitation cluster_1 Step 1: Optimize DMSO Concentration cluster_2 Step 2: Employ Co-solvents & Excipients cluster_3 Step 3: Protocol & Handling Modifications cluster_4 Outcome start Precipitation observed in aqueous buffer prep_stock Prepare high-concentration stock in 100% DMSO start->prep_stock check_dmso Is final DMSO concentration in assay ≤1%? prep_stock->check_dmso adjust_dmso Adjust stock concentration and dilution to minimize final DMSO % check_dmso->adjust_dmso No cosolvents Still precipitating? Consider co-solvents. check_dmso->cosolvents Yes adjust_dmso->check_dmso peg_tween Formulate with PEG300 and Tween-80 cosolvents->peg_tween Option 1 cyclodextrin Use SBE-β-CD to improve solubility cosolvents->cyclodextrin Option 2 protocol Still issues? Modify protocol. cosolvents->protocol Yes peg_tween->protocol cyclodextrin->protocol sonication Use sonication during final dilution protocol->sonication Option 1 direct_addition Add DMSO stock directly to assay media with vigorous mixing protocol->direct_addition Option 2 success Clear Solution: Proceed with Experiment protocol->success No further issues sonication->success direct_addition->success

Caption: Troubleshooting workflow for this compound solubility.

Detailed Steps & Protocols:

1. Minimize Final DMSO Concentration:

  • Rationale: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells and may interfere with your assay. The goal is to use the lowest possible final concentration of DMSO (ideally <0.5%).

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50-100 mM).

    • Perform serial dilutions of your compound in 100% DMSO.

    • Add a small volume of the diluted DMSO stock directly to your final assay buffer, ensuring the final DMSO concentration is as low as possible. Vigorous mixing during this step is critical.

2. Utilize Co-solvents and Excipients:

If minimizing DMSO is insufficient, the use of co-solvents or excipients can help maintain solubility in aqueous media.

  • Protocol 1: Formulation with PEG300 and Tween-80

    • Rationale: This combination is often used for in vivo formulations and can help create a stable dispersion in aqueous solutions.

    • Methodology:

      • Start with a 10% DMSO stock solution of this compound.

      • Add 40% PEG300.

      • Add 5% Tween-80.

      • Finally, add 45% saline or your aqueous buffer.

      • Mix thoroughly at each step. This should result in a clear solution.

  • Protocol 2: Formulation with SBE-β-CD

    • Rationale: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a cyclic oligosaccharide that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • Methodology:

      • Prepare a stock solution of this compound in DMSO.

      • In a separate tube, prepare a 20% solution of SBE-β-CD in your desired aqueous buffer or saline.

      • Add the this compound DMSO stock to the SBE-β-CD solution to a final DMSO concentration of 10%.

      • Mix thoroughly. Sonication may be required to achieve a uniform suspension.

3. Modify Experimental Procedures:

  • Sonication: Applying ultrasonic energy can help to break down larger precipitates into smaller particles, forming a more homogenous suspension. This can be done after diluting the DMSO stock into the aqueous buffer.

  • pH Adjustment: The solubility of a compound can be influenced by pH. While there is no specific data for this compound, you could empirically test if slight adjustments to your buffer's pH (while maintaining physiological relevance) improve solubility.

  • Direct Addition to Media: Instead of diluting into a simple buffer first, add the DMSO stock directly to the complete assay media containing proteins (like FBS) or other components. These components can sometimes help to stabilize the compound and prevent precipitation.

Signaling Pathway Context

This compound functions by inhibiting fascin 1. Fascin 1 is a key protein in the formation of filopodia, which are actin-rich finger-like protrusions that are essential for cell motility and invasion.

G cluster_0 Cellular Process cluster_1 Inhibitory Action Actin Actin Filaments Fascin Fascin 1 Filopodia Filopodia Formation (Actin Bundling) Fascin->Filopodia Promotes Migration Cell Migration & Invasion Filopodia->Migration Leads to BDP This compound BDP->Fascin Inhibits

Caption: Inhibition of Fascin 1 by this compound.

By inhibiting fascin 1, this compound prevents the bundling of actin filaments, thereby disrupting filopodia formation and ultimately reducing the migratory and invasive capabilities of cancer cells.

BDP-13176 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BDP-13176 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential questions and challenges related to the experimental use of this compound, a potent fascin 1 inhibitor.[1][2][3] While this compound has been developed as a specific inhibitor of fascin 1's actin-bundling activity, it is crucial to consider and investigate potential off-target effects to ensure the accurate interpretation of experimental results.[4][5][6]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you proactively assess the selectivity of this compound in your experimental models.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype in my experiments that is inconsistent with fascin 1 inhibition. Could this be an off-target effect of this compound?

This is a critical question to consider when your experimental observations do not align with the known function of the intended target. While this compound is a potent fascin 1 inhibitor, unexpected phenotypes could arise from off-target interactions.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with fascin 1 in your system at the concentrations used. This can be done using techniques like a cellular thermal shift assay (CETSA) or by assessing the inhibition of fascin-dependent structures, such as filopodia.

  • Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. If the phenotype's EC50 is significantly different from the IC50 of fascin 1 inhibition (IC50 = 240 nM), it may suggest an off-target effect.[1][2]

  • Use a Structurally Unrelated Fascin Inhibitor: If available, use a structurally distinct fascin inhibitor as a control. If this second inhibitor recapitulates the expected on-target phenotype but not the unexpected phenotype, it strengthens the possibility of a this compound-specific off-target effect.

  • Rescue Experiments: Attempt to rescue the phenotype by overexpressing a form of fascin 1 that is resistant to this compound, if such a mutant is available.

Q2: How can I proactively screen for potential off-target effects of this compound?

Proactive screening is a cornerstone of rigorous pharmacological research. Several unbiased screening platforms can help identify potential off-target interactions.

Recommended Screening Platforms:

  • Kinome Scanning: Although fascin 1 is not a kinase, the chemical scaffold of this compound may have an affinity for kinase ATP-binding sites. A broad kinase panel, such as Eurofins' KINOMEscan™, can assess binding against hundreds of kinases.[7]

  • Broad Target Binding Panels: Companies like Eurofins also offer broad panels that screen for binding to a wide range of non-kinase targets, including GPCRs, ion channels, and transporters.

  • Cellular-Based Phenotypic Screening: High-content imaging or other phenotypic platforms can reveal unexpected cellular effects that can then be investigated further to identify the off-target protein.

Below is a diagram illustrating a general workflow for investigating potential off-target effects.

Off_Target_Investigation_Workflow cluster_observation Initial Observation cluster_validation Initial Validation cluster_identification Off-Target Identification cluster_confirmation Target Confirmation & Follow-up A Unexpected Phenotype Observed with this compound B Confirm On-Target Engagement (e.g., CETSA) A->B Investigate C Dose-Response Analysis B->C D Use Structurally Unrelated Fascin Inhibitor C->D E Broad Kinase Scan (e.g., KINOMEscan) D->E If off-target is suspected F General Target Binding Panel D->F G Phenotypic Screening D->G H Validate Hits from Screening Assays E->H Identify Hits F->H G->H I RNAi or CRISPR-based Knockdown of Putative Off-Target H->I Validate J Confirm Phenotype with Off-Target-Specific Tool Compound I->J

Caption: Workflow for investigating unexpected phenotypes and identifying potential off-target effects.

Data Presentation

Should you perform a screening assay, structuring the data in a clear, comparative table is essential for interpretation.

Table 1: Hypothetical Kinome Scan Data for this compound

Kinase TargetBinding Affinity (Kd, nM)Percent of Control (@ 1 µM)On-Target (Fascin 1)
Fascin 1 90 N/A Yes
Kinase A50010%No
Kinase B2,50050%No
Kinase C>10,00095%No

This table presents hypothetical data for illustrative purposes.

Table 2: Comparison of IC50 Values for On-Target vs. Off-Target Phenotypes

Assay/PhenotypeThis compound IC50/EC50 (nM)
Fascin 1 Actin Bundling Inhibition240
Cell Migration (On-Target Phenotype)300
Unexpected Phenotype X5,000

This table illustrates how to compare the potency of this compound for its intended effect versus an unexpected observation.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the binding of a compound to its target in a cellular context.

  • Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation and aggregation.

  • Protein Separation: Separate the soluble protein fraction from the aggregated fraction by centrifugation.

  • Detection: Analyze the amount of soluble fascin 1 remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Analysis: Ligand binding will stabilize fascin 1, resulting in a higher melting temperature compared to the vehicle control.

Below is a diagram illustrating the CETSA workflow.

CETSA_Workflow A Treat Cells with This compound or Vehicle B Lyse Cells A->B C Heat Lysates at Various Temperatures B->C D Centrifuge to Separate Soluble and Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Analyze Soluble Fascin 1 (e.g., Western Blot) E->F G Plot Melting Curves F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Orthogonal Control using RNA Interference (RNAi)

To confirm that a biological effect is due to the inhibition of fascin 1 and not an off-target of this compound, use RNAi to specifically deplete fascin 1.

  • Design and Validate siRNA: Design at least two independent siRNA sequences targeting fascin 1. Validate their knockdown efficiency by qPCR or Western blotting.

  • Transfection: Transfect your cells with the validated fascin 1 siRNAs or a non-targeting control siRNA.

  • Phenotypic Assay: After a sufficient time for protein depletion (e.g., 48-72 hours), perform your phenotypic assay.

  • Comparison: Compare the phenotype of fascin 1 knockdown cells to cells treated with this compound. If the phenotypes are concordant, it provides strong evidence that the effect of this compound is on-target.

The following diagram illustrates the logical relationship for validating an on-target effect.

On_Target_Validation_Logic A This compound Treatment C Observed Phenotype A->C causes D Conclusion: On-Target Effect B Fascin 1 siRNA Knockdown B->C causes

Caption: Logic diagram for confirming on-target effects using an orthogonal approach.

References

BDP-13176 Technical Support Center: Interpreting Negative and Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BDP-13176, a potent fascin 1 inhibitor. Our goal is to help you interpret your experimental outcomes, particularly when faced with negative or unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and specific small molecule inhibitor of Fascin 1.[1][2][3] Fascin 1 is an actin-bundling protein that plays a critical role in the formation of cellular protrusions like filopodia and lamellipodia, which are essential for cell migration and invasion.[4][5] By binding to Fascin 1, this compound prevents the bundling of actin filaments, thereby inhibiting cell motility.[5]

Q2: I am not observing the expected inhibitory effect of this compound on cell migration. What are the possible reasons?

Several factors could contribute to a lack of effect. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.

  • Compound Integrity and Concentration:

    • Improper Storage: Ensure this compound has been stored correctly at -20°C for powder and -80°C for solvent stocks to maintain its activity.

    • Incorrect Dilution: Verify the calculations for your stock and working concentrations. It is advisable to prepare fresh dilutions for each experiment.

    • Suboptimal Concentration: The optimal concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line.[4]

  • Experimental Protocol:

    • Assay Sensitivity: The chosen migration assay may not be sensitive enough to detect subtle changes. Consider optimizing parameters such as incubation time and chemoattractant concentration.

    • Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may exhibit altered migratory behavior.

  • Biological Factors:

    • Low Fascin 1 Expression: The cell line you are using may not express sufficient levels of Fascin 1, making it insensitive to this compound. Verify Fascin 1 expression levels via Western blot or qPCR.

    • Redundant Pathways: Cells may utilize alternative, Fascin-independent mechanisms for migration.

Q3: Could off-target effects of this compound be influencing my results?

While this compound is designed to be a specific inhibitor of Fascin 1, the possibility of off-target effects should always be considered with any small molecule inhibitor.[6][7] If you observe unexpected phenotypes that cannot be explained by Fascin 1 inhibition, it may be prudent to investigate potential off-target effects. This can be done by:

  • Using a structurally unrelated Fascin 1 inhibitor: If a different inhibitor produces the same effect, it is more likely to be a result of on-target activity.

  • Performing rescue experiments: Overexpressing a resistant mutant of Fascin 1 should rescue the phenotype if it is an on-target effect.

  • Global profiling studies: Techniques like proteomics or transcriptomics can help identify unintended changes in protein expression or gene regulation.

Q4: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

Inconsistency can arise from minor variations in experimental conditions. To improve reproducibility:

  • Standardize Protocols: Ensure all experimental steps, from cell seeding to data analysis, are performed consistently.

  • Control for Variables: Use the same passage number of cells, lot numbers of reagents, and incubation times.

  • Include Proper Controls: Always include positive and negative controls in every experiment to monitor for variability.

Troubleshooting Guides

Troubleshooting a Transwell Migration Assay with this compound

The transwell migration assay is a common method to assess the effect of this compound on cell motility. Below is a guide to troubleshoot common issues.

Problem 1: No or low cell migration in both control and treated wells.

Possible Cause Recommended Solution
Incorrect pore size of the transwell insert Ensure the pore size is appropriate for your cell type. Most adherent cells require an 8 µm pore size.[8]
Insufficient chemoattractant gradient Optimize the concentration of the chemoattractant (e.g., FBS) in the lower chamber. A serum gradient of 0% in the upper chamber and 10% in the lower chamber is a common starting point.[9]
Cells are not healthy or are of a high passage number Use cells at a low passage number and ensure they are in the logarithmic growth phase.
Incubation time is too short Optimize the incubation time. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal duration for migration.
Cell seeding density is too low Determine the optimal cell seeding density by performing a titration experiment.

Problem 2: High background migration in the negative control (no chemoattractant).

Possible Cause Recommended Solution
Cells were not properly serum-starved Serum-starve the cells for 4-24 hours before the assay to reduce baseline migration.
Presence of autocrine motility factors Wash cells thoroughly with serum-free media before seeding them into the inserts.

Problem 3: this compound does not inhibit cell migration.

Possible Cause Recommended Solution
Suboptimal concentration of this compound Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a concentration range of 10 nM to 10 µM.
Compound instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Low Fascin 1 expression in the cell line Confirm Fascin 1 expression using Western blot or qPCR. Choose a cell line with known high Fascin 1 expression as a positive control.
Alternative migration pathways are dominant The cells may primarily use a Fascin-independent migration mechanism. Consider investigating other signaling pathways involved in cell motility.

Experimental Protocols

Detailed Protocol for a Transwell Migration Assay

This protocol provides a detailed methodology for assessing the effect of this compound on the migration of cancer cells.

Materials:

  • 24-well plate with 8 µm pore size transwell inserts

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Crystal Violet staining solution

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells by incubating them in serum-free medium for 4-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower chambers of the 24-well plate.

    • Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM) in serum-free medium. Include a vehicle control (DMSO).

    • Add 100 µL of the cell suspension to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours.

  • Staining and Quantification:

    • Carefully remove the transwell inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Gently wash the inserts with PBS to remove excess stain.

    • Allow the inserts to air dry.

  • Data Analysis:

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Calculate the average number of migrated cells per field for each condition.

    • Normalize the results to the vehicle control.

Signaling Pathways and Workflows

Fascin 1 Signaling Pathway

Fascin1_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Wnt_BetaCatenin Wnt/β-catenin Pathway Receptor->Wnt_BetaCatenin CREB CREB PI3K_AKT->CREB Fascin1_Gene Fascin 1 Gene (FSCN1) Wnt_BetaCatenin->Fascin1_Gene CREB->Fascin1_Gene Fascin1_Protein Fascin 1 Protein Fascin1_Gene->Fascin1_Protein Actin_Bundles Actin Bundles Fascin1_Protein->Actin_Bundles Actin_Filaments Actin Filaments Actin_Filaments->Actin_Bundles Filopodia Filopodia/Lamellipodia Formation Actin_Bundles->Filopodia Cell_Migration Cell Migration & Invasion Filopodia->Cell_Migration BDP13176 This compound BDP13176->Fascin1_Protein

Caption: Simplified Fascin 1 signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for a Transwell Migration Assay

Troubleshooting_Workflow Start Start: Negative or Unexpected Results Check_Controls Step 1: Check Controls (Positive & Negative) Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Troubleshoot_Assay Troubleshoot Assay: - Pore Size - Chemoattractant - Incubation Time Controls_OK->Troubleshoot_Assay No Check_Compound Step 2: Verify this compound - Concentration - Storage - Preparation Controls_OK->Check_Compound Yes Compound_OK Compound OK? Check_Compound->Compound_OK Order_New_Compound Order New Aliquot of this compound Compound_OK->Order_New_Compound No Check_Cells Step 3: Evaluate Cell Line - Fascin 1 Expression - Health & Passage Compound_OK->Check_Cells Yes Cells_OK Cells OK? Check_Cells->Cells_OK Use_Positive_Control_Cell_Line Use a Positive Control Cell Line Cells_OK->Use_Positive_Control_Cell_Line No Consider_Alternatives Consider Alternative Mechanisms or Off-Target Effects Cells_OK->Consider_Alternatives Yes

Caption: A logical workflow for troubleshooting unexpected results in a transwell migration assay.

References

How to prevent BDP-13176 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting of issues related to the stability of the fascin 1 inhibitor, BDP-13176, in solution. Our goal is to help researchers, scientists, and drug development professionals prevent degradation and ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, specific storage conditions for both the solid compound and solutions are recommended. Adherence to these guidelines is critical for preserving the compound's integrity.

Data Presentation: Recommended Storage Conditions

FormStorage TemperatureShelf Life
Solid Powder-20°CUp to 3 years[1]
In Solvent (DMSO)-80°CUp to 1 year[2]
In Solvent (DMSO)-20°CUp to 1 month[1][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 125 mg/mL (251.32 mM).[1][2][4] For optimal results, use freshly opened, anhydrous DMSO to avoid introducing moisture, which can potentially contribute to hydrolysis over time. Sonication may be required to fully dissolve the compound.[2][4]

Q3: Can I store this compound solutions at room temperature?

A3: It is strongly advised not to store this compound solutions at room temperature for extended periods. While the solid form is stable for several weeks during shipping at ambient temperatures, prolonged exposure of the solution to room temperature may increase the risk of degradation.[5] For in-use stability during an experiment, it is best to prepare fresh solutions or thaw aliquots just before use.

Q4: How many times can I freeze and thaw a stock solution of this compound?

A4: To prevent degradation from repeated temperature fluctuations, it is best to aliquot your stock solution into single-use volumes after initial preparation. This minimizes the number of freeze-thaw cycles. While there is no specific data on the maximum number of cycles for this compound, a general best practice for similar compounds is to limit freeze-thaw cycles to a maximum of three.

Q5: What are the potential signs of this compound degradation?

A5: Degradation of this compound may manifest in several ways:

  • Reduced biological activity: A noticeable decrease in the expected inhibitory effect in your assays (e.g., requiring higher concentrations to achieve the same IC50).

  • Changes in physical appearance: The appearance of precipitates in a previously clear solution or a change in color.

  • Altered analytical profile: The emergence of new peaks or a decrease in the main peak area when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in my assay.

If you observe a loss of potency, it could be due to compound degradation. Follow this troubleshooting workflow:

Mandatory Visualization: Troubleshooting Workflow for Suspected Degradation

G start Start: Inconsistent/ Lower Activity Observed check_storage Verify Storage Conditions (-80°C for long-term solution storage?) start->check_storage check_solvent Check Solvent Quality (Anhydrous DMSO used?) check_storage->check_solvent check_aliquoting Review Aliquoting Practice (Multiple freeze-thaw cycles?) check_solvent->check_aliquoting prepare_fresh Prepare Fresh Stock Solution from Powder check_aliquoting->prepare_fresh test_activity Re-run Experiment with Fresh Stock prepare_fresh->test_activity activity_restored Activity Restored? test_activity->activity_restored problem_solved Problem Solved: Original stock likely degraded. Discard old stock. activity_restored->problem_solved Yes further_investigation Problem Persists: Investigate other experimental variables (e.g., cell lines, reagents, protocol). activity_restored->further_investigation No

Caption: Troubleshooting logic for addressing reduced this compound activity.

Issue 2: I suspect my this compound solution has degraded. How can I confirm this?

Confirmation of degradation typically requires analytical chemistry techniques. If you have access to the necessary equipment, a stability study can be performed.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution via HPLC

This protocol outlines a method to assess the stability of this compound in solution over time and under different conditions.

  • Objective: To quantify the percentage of intact this compound remaining in solution under specific storage conditions.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • HPLC system with a UV detector

    • C18 HPLC column

    • Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid; method development may be required)

    • Calibrated analytical balance and volumetric flasks

  • Methodology:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). This will serve as your time zero (T=0) reference standard.

    • Analyze the T=0 sample immediately by HPLC to obtain the initial peak area of intact this compound.

    • Aliquot the remaining stock solution into several vials for each condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). Protect samples from light by wrapping vials in aluminum foil.

    • At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

    • Analyze the samples by HPLC using the same method as the T=0 sample.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

  • Data Interpretation: A significant decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Mandatory Visualization: Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock Prepare Fresh Stock Solution (T=0) analyze_t0 Analyze T=0 Sample (HPLC) prep_stock->analyze_t0 aliquot Aliquot Stock for Different Conditions analyze_t0->aliquot storage Store Aliquots at: - -80°C - -20°C - 4°C - Room Temp aliquot->storage sampling Retrieve Samples at Defined Time Points storage->sampling analyze_samples Analyze Samples (HPLC) sampling->analyze_samples calculate Calculate % Remaining vs. T=0 analyze_samples->calculate interpret Interpret Results calculate->interpret

Caption: Workflow for assessing the stability of this compound in solution.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been published, based on its chemical structure containing amide and N-heterocyclic moieties, we can hypothesize potential routes of degradation under harsh conditions (e.g., strong acid/base, high heat, prolonged light exposure).

  • Hydrolysis: The amide bond could be susceptible to hydrolysis, breaking the molecule into two fragments. This is generally a slow process unless catalyzed by strong acids or bases.[6]

  • Oxidation: The nitrogen atoms within the heterocyclic rings could be susceptible to N-oxidation.

  • Photodegradation: The aromatic rings in the structure act as chromophores, which could absorb light energy, potentially leading to degradation.[7]

Mandatory Visualization: Hypothetical Degradation Sites of this compound

Caption: Hypothetical degradation sites on the this compound structure.

References

Technical Support Center: BDP-13176 and Fascin 1 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BDP-13176 in the western blot analysis of fascin 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect fascin 1?

This compound is a potent and specific small molecule inhibitor of fascin 1.[1][2][3] It binds to fascin 1 with a high affinity, inhibiting its actin-bundling activity, which is crucial for the formation of cellular protrusions involved in cell migration and invasion.[1][2][3] In some cellular contexts, treatment with this compound has been observed to diminish the expression of fascin 1 protein.[4][5]

Q2: What is the expected molecular weight of fascin 1 in a western blot?

Fascin 1 is a 55 kDa protein and should appear as a band at approximately this size on a western blot.[6]

Q3: Can this compound treatment interfere with fascin 1 detection by western blot?

Yes, potentially in two ways:

  • Reduced Fascin 1 Expression: As this compound can lead to a decrease in fascin 1 protein levels, you may observe a weaker or no signal in treated samples compared to untreated controls.[4][5]

  • No Direct Interference with Antibody Binding: this compound is a small molecule inhibitor and is unlikely to directly block the epitope recognized by a polyclonal or monoclonal antibody to fascin 1. However, conformational changes in fascin 1 upon inhibitor binding, while not widely reported to affect western blot detection, are a theoretical possibility.

Q4: Are there any known post-translational modifications of fascin 1 that I should be aware of for western blotting?

Yes, fascin 1 can undergo several post-translational modifications, including phosphorylation, ubiquitination, and acetylation, which can affect its activity and potentially its appearance on a western blot.[7][8][9][10] These modifications could lead to slight shifts in molecular weight or the appearance of multiple bands.

Western Blot Troubleshooting Guide

Here are some common issues encountered when performing western blot analysis for fascin 1, especially in the context of this compound treatment, along with potential causes and solutions.

Issue 1: Weak or No Fascin 1 Signal

Question: I am not seeing a band, or the band for fascin 1 is very faint, particularly in my this compound treated samples. What should I do?

Possible Cause Recommendation
Insufficient Protein Load Ensure you are loading a sufficient amount of total protein. For fascin 1, which may be moderately expressed, 20-40 µg of total cell lysate per lane is a good starting point.
Low Fascin 1 Expression in Cell Type Confirm that your cell line expresses detectable levels of fascin 1. You may need to use a positive control cell line known to express high levels of fascin 1 (e.g., HeLa, SH-SY5Y).[11]
Reduced Fascin 1 Expression due to this compound Treatment This is an expected effect of the inhibitor in some cases.[4][5] Consider increasing the amount of total protein loaded from treated samples or using a more sensitive detection reagent.
Suboptimal Primary Antibody Concentration The primary antibody concentration may be too low. Titrate the antibody to find the optimal dilution. Increase the incubation time (e.g., overnight at 4°C).[12]
Inefficient Protein Transfer Verify successful transfer by staining the membrane with Ponceau S after transfer. For a ~55 kDa protein like fascin 1, a standard transfer time of 1-2 hours at 100V should be sufficient.[12]
Inactive Secondary Antibody or Detection Reagent Ensure your secondary antibody and detection reagents are not expired and have been stored correctly. Prepare fresh dilutions before use.
Issue 2: High Background on the Blot

Question: My western blot for fascin 1 has high background, making it difficult to see my specific bands. How can I reduce this?

Possible Cause Recommendation
Insufficient Blocking Block the membrane for at least 1 hour at room temperature. You can also try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Some antibodies perform better with a specific blocking agent.[13]
Primary Antibody Concentration Too High A high concentration of the primary antibody can lead to non-specific binding. Reduce the antibody concentration and/or shorten the incubation time.
Inadequate Washing Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST).[14]
Secondary Antibody Non-Specific Binding Run a control lane with only the secondary antibody to check for non-specific binding. If this is an issue, consider using a pre-adsorbed secondary antibody.
Membrane Handled Improperly or Dried Out Always handle the membrane with clean forceps and do not allow it to dry out at any stage of the blotting process.[14]
Issue 3: Non-Specific Bands Observed

Question: I am seeing multiple bands in addition to the expected ~55 kDa band for fascin 1. What could be the cause?

Possible Cause Recommendation
Protein Degradation Prepare fresh cell lysates and always add protease inhibitors to your lysis buffer. Keep samples on ice.[15]
Post-Translational Modifications Fascin 1 can be post-translationally modified, which may result in bands of slightly different molecular weights.[7][8][9][10] Consult the literature for your specific cell type and experimental conditions.
Primary Antibody Cross-Reactivity Use a highly specific monoclonal antibody for fascin 1. Check the antibody datasheet for information on its specificity and potential cross-reactivity.
High Antibody Concentration Both primary and secondary antibody concentrations being too high can lead to the appearance of non-specific bands. Optimize your antibody dilutions.
Splice Variants While less common for fascin 1, check databases like UniProt to see if any splice variants with different molecular weights have been reported for your species of interest.

Experimental Protocols

Detailed Western Blot Protocol for Fascin 1

This protocol provides a general guideline for the western blot analysis of fascin 1. Optimization may be required for your specific cell type and antibodies.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (or another suitable lysis buffer) containing a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix the desired amount of protein (e.g., 30 µg) with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load samples onto a 10% or 12% polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • A wet transfer at 100V for 1.5 hours at 4°C is recommended.

    • Confirm transfer efficiency with Ponceau S staining.

  • Blocking:

    • Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-fascin 1 antibody in the blocking buffer at the recommended concentration (see table below).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or film.

Recommended Antibody Dilutions for Fascin 1 Western Blot
Antibody Host Type Recommended Dilution
Thermo Fisher Scientific (FSCN1/417)MouseMonoclonal1-2 µg/mL[16]
Thermo Fisher Scientific (PA5-78171)RabbitPolyclonal1:500 - 1:3,000[11]
Proteintech (66321-1-Ig)MouseMonoclonal1:2000[17]
Abcam (ab126772)RabbitMonoclonal1:1000
Santa Cruz Biotechnology (sc-46675)MouseMonoclonalNot specified, but user reviews indicate successful use in WB.[18]
Cell Signaling Technology (#9269)RabbitMonoclonal1:1000[19]
R&D Systems (AF7745)SheepPolyclonal0.4 µg/mL[6]

Visualizations

Signaling Pathways Involving Fascin 1

fascin1_signaling cluster_wnt Wnt/β-catenin Pathway cluster_mapk MAPK Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin | APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Fascin1 Fascin 1 TCF_LEF->Fascin1 Transcription Actin Actin Bundling Fascin1->Actin Migration Cell Migration & Invasion Actin->Migration MAPK_pathway Growth Factors Receptor Receptor Tyrosine Kinase MAPK_pathway->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Fascin1 Activation

Caption: Key signaling pathways regulating fascin 1 expression and activity.

Western Blot Experimental Workflow

western_blot_workflow start Start: Cell Culture & This compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/NC membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Fascin 1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

Caption: Standard experimental workflow for western blot analysis.

Troubleshooting Logic for Weak/No Signal

troubleshooting_weak_signal start Weak or No Fascin 1 Signal ponceau Check Ponceau S Stain start->ponceau transfer_ok Transfer OK ponceau->transfer_ok Good transfer_bad Poor Transfer ponceau->transfer_bad Poor positive_control Run Positive Control transfer_ok->positive_control optimize_transfer Optimize Transfer Conditions transfer_bad->optimize_transfer control_ok Control Shows Signal positive_control->control_ok Yes control_bad Control Shows No Signal positive_control->control_bad No increase_load Increase Protein Load or Antibody Concentration control_ok->increase_load check_reagents Check Antibody & Reagent Activity control_bad->check_reagents

Caption: A logical approach to troubleshooting weak or absent fascin 1 signals.

References

Technical Support Center: BDP-13176 and Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of the fascin inhibitor BDP-13176 in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity in non-cancerous cell lines a concern?

A1: this compound is a small molecule inhibitor of fascin-1, an actin-bundling protein that is overexpressed in many metastatic cancers and plays a crucial role in cell migration and invasion.[1][2] While the primary therapeutic goal is to target cancer cells, it is critical to evaluate the cytotoxic effects on non-cancerous cells to understand the potential for off-target toxicity and to establish a therapeutic window. Fascin-1 expression is generally low in normal adult epithelial cells, suggesting that this compound may have a favorable safety profile in these tissues.[1][3]

Q2: What are the common assays to measure the cytotoxicity of this compound?

A2: Commonly used in vitro assays to measure cytotoxicity include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[4][5]

  • Apoptosis Assays: Methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between apoptotic and necrotic cell death.

Q3: How should I design my experiment to test this compound cytotoxicity in non-cancerous cell lines?

A3: A well-designed experiment should include:

  • A dose-response curve with a range of this compound concentrations.

  • Appropriate controls: a vehicle control (the solvent used to dissolve this compound, e.g., DMSO), a negative control (untreated cells), and a positive control (a known cytotoxic agent).[6]

  • Multiple time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.[4]

  • Replicates for each condition to ensure statistical validity.

  • Testing on multiple non-cancerous cell lines from different tissues to assess tissue-specific toxicity.

Q4: What is a typical IC50 value for a compound in non-cancerous cell lines?

A4: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro. An acceptable IC50 value for a compound in non-cancerous cell lines is significantly higher than its effective concentration in cancer cells. A large therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable. For example, some studies show that cytotoxic effects on non-cancerous cell lines are observed at much higher concentrations compared to cancerous cell lines.[7]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in MTT/LDH Assays

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use a multichannel pipette for adding reagents and ensure it is properly calibrated.

    • Avoid using the outer wells of the plate, as they are more prone to evaporation (edge effect).[4]

    • Mix the plate gently after adding reagents to ensure even distribution.

Issue 2: Unexpected Cytotoxicity in Vehicle Control (e.g., DMSO)

  • Possible Cause: The concentration of the vehicle (e.g., DMSO) is too high and is causing cellular stress or death.

  • Troubleshooting Steps:

    • Determine the maximum tolerated concentration of the vehicle for each cell line in a preliminary experiment.

    • Keep the final concentration of the vehicle consistent across all wells and as low as possible (typically ≤ 0.5%).[8]

    • Ensure the vehicle is of high purity and stored correctly to prevent degradation into toxic byproducts.

Issue 3: Discrepancy Between MTT and LDH Assay Results

  • Possible Cause: The compound may have different effects on cell metabolism versus membrane integrity. For example, a compound might inhibit metabolic activity without causing immediate cell lysis.

  • Troubleshooting Steps:

    • Understand the mechanism of action of each assay. The MTT assay measures metabolic activity, while the LDH assay measures membrane damage.

    • Consider the possibility that this compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations.

    • Supplement with a third assay, such as an apoptosis assay, to get a more complete picture of the cellular response.

Data Presentation

Table 1: Example Cytotoxicity Profile of this compound in Non-Cancerous Human Cell Lines

Cell LineTissue of OriginAssayIncubation Time (hours)IC50 (µM) [Example Data]
hFIBFibroblastMTT48> 100
HUVECEndothelialMTT4875.2
RPTECKidney EpithelialMTT4889.5
hFIBFibroblastLDH48> 100
HUVECEndothelialLDH4892.8
RPTECKidney EpithelialLDH48> 100

Note: The IC50 values presented in this table are for illustrative purposes only and are not based on actual experimental data for this compound, as such data is not publicly available.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and appropriate controls (vehicle, negative, positive). Incubate for the desired time period (e.g., 48 hours).[6]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.[4]

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control (cells lysed to achieve maximum LDH release) and determine the IC50 value.[6]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Culture Non-Cancerous Cell Lines cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding prepare_bdp Prepare this compound Serial Dilutions add_treatment Add this compound & Controls to Cells prepare_bdp->add_treatment incubation Incubate for 24, 48, 72h add_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_plate Read Absorbance mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K Activates ERK MAPK/ERK Pathway EGFR->ERK Activates Actin Actin Filaments BundledActin Bundled Actin (Filopodia, Stress Fibers) Actin->BundledActin Fascin Fascin-1 Fascin->BundledActin Bundles BDP13176 This compound BDP13176->Fascin Inhibits CellMigration Cell Migration & Adhesion BundledActin->CellMigration Enables PI3K->CellMigration ERK->CellMigration

Caption: Potential signaling pathways affected by fascin inhibition.

References

Adjusting BDP-13176 dosage for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using the fascin 1 inhibitor, BDP-13176, with a focus on adjusting dosages for long-term studies. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the established in vitro concentration range for this compound?

This compound is a potent inhibitor of fascin 1 with a reported Kd of 90 nM and an IC50 of 240 nM.[1] For in vitro experiments, a concentration range of 0-1 μM has been shown to effectively inhibit the bundling activity of fascin 1.[1][2] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Q2: Are there any established long-term in vivo dosage regimens for this compound?

Currently, there is a lack of publicly available data on established long-term in vivo dosage regimens for this compound. Most available information focuses on its in vitro activity. Therefore, it is crucial to conduct pilot studies to determine the optimal and safe dosage for long-term administration in your specific animal model.

Q3: What are the potential challenges in long-term this compound administration?

Potential challenges in long-term studies include:

  • Toxicity: The long-term toxicological profile of this compound has not been extensively studied. Close monitoring for signs of toxicity is essential.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound over extended periods is unknown. This can affect the dosing frequency and required concentration to maintain efficacy.

  • Compound Stability: Depending on the formulation, the stability of this compound over time in the vehicle needs to be considered.

  • Vehicle Effects: The vehicle used to dissolve and administer this compound can have its own long-term effects. For example, some sources recommend caution when using a DMSO-based formulation for dosing periods longer than two weeks.[1]

Troubleshooting Guides

Problem: High toxicity or animal mortality observed during a long-term study.

Possible Cause & Solution

Possible CauseSuggested Solution
Dosage is too high. Reduce the dosage of this compound. It is recommended to start with a lower dose and escalate gradually while monitoring for signs of toxicity.
Vehicle toxicity. The vehicle used for administration may be causing adverse effects. Consider alternative, well-tolerated vehicles for long-term studies, such as corn oil.[1] Always include a vehicle-only control group.
Frequency of administration is too high. Decrease the frequency of administration. The half-life of this compound is not well-established, and less frequent dosing might be sufficient to maintain efficacy while reducing toxicity.
Route of administration. Certain routes of administration can be more stressful or lead to localized toxicity. Evaluate if the chosen route (e.g., intraperitoneal) is optimal for long-term daily dosing and consider alternatives if necessary.
Problem: Lack of efficacy in a long-term in vivo model.

Possible Cause & Solution

Possible CauseSuggested Solution
Dosage is too low. The concentration of this compound reaching the target tissue may be insufficient. A dose-escalation study can help identify a more effective dose.
Poor bioavailability. The chosen route of administration and vehicle may result in poor absorption and distribution of the compound. Consider reformulating this compound or exploring alternative administration routes.
Compound degradation. Ensure the stock solution and prepared doses are stored correctly to prevent degradation. Prepare fresh dilutions regularly.
Target engagement is not achieved. It is crucial to confirm that this compound is reaching the tumor and inhibiting fascin 1. This can be assessed through pharmacodynamic studies (e.g., measuring fascin 1 levels or downstream markers in tumor tissue).

Experimental Protocols

Protocol 1: Pilot Study for Determining Tolerability of this compound in Mice

This protocol outlines a pilot study to determine the maximum tolerated dose (MTD) of this compound for long-term studies.

  • Animal Model: Use the same mouse strain, age, and sex as planned for the main long-term study.

  • Group Allocation:

    • Group 1: Vehicle control

    • Group 2: Low-dose this compound

    • Group 3: Mid-dose this compound

    • Group 4: High-dose this compound (Start with a wide range of doses, for example, based on 5-10 times the in vitro IC50 and adjust based on any existing in vivo data for similar compounds.)

  • Administration:

    • Vehicle: A suggested in vivo formulation includes DMSO, PEG300, Tween-80, and saline, or corn oil for longer studies.[1]

    • Route: Intraperitoneal (IP) or oral gavage are common routes.

    • Frequency: Daily administration for at least two weeks.

  • Monitoring:

    • Daily: Observe mice for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Weekly: Record body weight.

  • Endpoint: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Collect major organs for histopathological examination.

  • Data Analysis: Determine the highest dose that does not cause significant toxicity. This will be your MTD for the long-term efficacy study.

Protocol 2: Pharmacodynamic (PD) Assay to Confirm Target Engagement

This protocol is designed to confirm that this compound is inhibiting its target, fascin 1, in the tumor tissue.

  • Animal Model: Use tumor-bearing mice.

  • Treatment: Administer a single dose of this compound at the intended therapeutic dose. Include a vehicle control group.

  • Time Points: Collect tumor tissue at various time points after administration (e.g., 2, 6, 12, 24 hours).

  • Tissue Processing:

    • Immediately snap-freeze a portion of the tumor for Western blot or ELISA.

    • Fix another portion in formalin for immunohistochemistry (IHC).

  • Analysis:

    • Western Blot/ELISA: Measure the levels of fascin 1 and downstream signaling molecules (e.g., components of the Wnt/β-catenin pathway) in the tumor lysates.[3][4]

    • IHC: Stain tumor sections for fascin 1 to assess its expression and localization.

  • Data Interpretation: A significant reduction in fascin 1 levels or a change in the levels of its downstream effectors at a specific time point will confirm target engagement and help determine the optimal dosing interval.

Signaling Pathways and Workflows

Fascin1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects TGF-beta TGF-beta Fascin 1 Fascin 1 TGF-beta->Fascin 1 Wnt Wnt beta-catenin beta-catenin Wnt->beta-catenin Hypoxia Hypoxia Hypoxia->Fascin 1 Actin Bundling Actin Bundling Fascin 1->Actin Bundling Filopodia Formation Filopodia Formation Actin Bundling->Filopodia Formation This compound This compound This compound->Fascin 1 Cell Migration Cell Migration Filopodia Formation->Cell Migration Invasion Invasion Cell Migration->Invasion Metastasis Metastasis Invasion->Metastasis C-myc C-myc beta-catenin->C-myc C-myc->Fascin 1

Caption: Simplified signaling pathway of Fascin 1 in cancer metastasis and the inhibitory action of this compound.

LongTerm_Dosage_Workflow Start Start In Vitro Dose-Response In Vitro Dose-Response Start->In Vitro Dose-Response Pilot Tolerability Study (MTD) Pilot Tolerability Study (MTD) In Vitro Dose-Response->Pilot Tolerability Study (MTD) Pharmacodynamic (PD) Study Pharmacodynamic (PD) Study Pilot Tolerability Study (MTD)->Pharmacodynamic (PD) Study Long-Term Efficacy Study Long-Term Efficacy Study Pharmacodynamic (PD) Study->Long-Term Efficacy Study Toxicity Monitoring Toxicity Monitoring Long-Term Efficacy Study->Toxicity Monitoring End End Long-Term Efficacy Study->End Data Analysis & Dose Adjustment Data Analysis & Dose Adjustment Toxicity Monitoring->Data Analysis & Dose Adjustment Data Analysis & Dose Adjustment->Long-Term Efficacy Study

Caption: Experimental workflow for establishing a long-term dosage regimen for this compound.

References

BDP-13176 stability at room temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BDP-13176 at room temperature, along with troubleshooting guides and frequently asked questions for its handling and storage during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound upon receipt?

For long-term storage, it is recommended to store this compound powder at -20°C, where it can be stable for up to 3 years.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.

Q2: The product arrived at room temperature. Is it still viable?

Yes. This compound is considered stable enough for shipping under ambient temperatures for a few weeks. However, upon receipt, it is crucial to transfer it to the recommended storage conditions for long-term stability.

Q3: What is the recommended procedure for preparing a stock solution?

It is advised to dissolve this compound in a suitable solvent such as DMSO.[1] To ensure complete dissolution, sonication may be necessary.[1] For in vitro experiments, prepare a clear stock solution first. For in vivo studies, specific co-solvents may be required.

Q4: How should I store the this compound stock solution?

Stock solutions of this compound should be stored at -80°C for up to 6 months to a year, or at -20°C for up to 1 month.[1][2][3] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Once an aliquot is thawed, it may be kept at 4°C for up to two weeks.

Q5: Can I leave the this compound solution at room temperature during my experiment?

While this compound is stable for short periods at room temperature during shipping, it is recommended to minimize the time that solutions are kept at ambient temperatures during experiments. For extended experiments, it is advisable to keep the solution on ice.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure that both the powder and stock solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing aliquots.
Precipitate forms in the stock solution upon thawing The compound may have come out of solution during freezing.Gently warm the solution and sonicate to redissolve the compound completely before use.
Difficulty dissolving the compound Insufficient solvent or sonication.Ensure you are using a sufficient volume of a recommended solvent like DMSO. Use sonication to aid dissolution.[1]

Stability and Storage Data

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureShelf Life
Powder -20°C3 years[1]
4°C2 years
In Solvent -80°C6 months - 1 year[1][2][3]
-20°C1 month[2][3]

While specific quantitative data on the degradation of this compound at room temperature is not publicly available, the compound is known to be stable for several weeks at ambient temperature during shipping. For experimental purposes, it is recommended to minimize exposure to room temperature.

Experimental Protocols

General Protocol for Assessing Small Molecule Stability via HPLC

This is a generalized protocol for assessing the stability of a small molecule like this compound and should be adapted based on specific experimental needs. The primary technique for stability testing is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4][5]

1. Preparation of Stability Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
  • Aliquot the stock solution into several vials for testing at different time points and conditions.
  • Prepare samples for storage under various conditions:
  • Long-term: 25°C / 60% Relative Humidity (RH)
  • Accelerated: 40°C / 75% Relative Humidity (RH)
  • Control: -20°C or -80°C (recommended storage)

2. Time Points:

  • Establish a schedule for sample analysis. Typical time points for an accelerated study include 0, 1, 3, and 6 months.

3. HPLC Method:

  • A stability-indicating HPLC method is crucial. This is typically a gradient reversed-phase HPLC (RP-HPLC) method with UV detection.[6]
  • The method must be able to resolve the main compound peak from any potential degradation products.
  • Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) can be performed to initially identify potential degradation products and validate the specificity of the HPLC method.

4. Sample Analysis:

  • At each time point, retrieve a sample from each storage condition.
  • Dilute the sample to an appropriate concentration for HPLC analysis.
  • Inject the sample into the HPLC system.

5. Data Analysis:

  • Quantify the peak area of this compound and any degradation products.
  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.
  • Monitor the appearance and growth of any new peaks, which may indicate degradation products.

Visual Guides

BDP13176_Handling_Workflow This compound Handling and Storage Workflow cluster_receiving Receiving cluster_storage Storage cluster_prep Preparation cluster_exp_storage Experimental Storage receive Receive this compound (Ambient Shipping) store_powder Store Powder: -20°C (long-term) 4°C (short-term) receive->store_powder dissolve Dissolve in DMSO (with sonication) store_powder->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Aliquots: -80°C (up to 1 year) -20°C (up to 1 month) aliquot->store_solution

Caption: Workflow for handling and storing this compound.

Stability_Study_Workflow General Stability Study Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_samples Prepare Samples long_term 25°C / 60% RH prep_samples->long_term accelerated 40°C / 75% RH prep_samples->accelerated control -20°C prep_samples->control time_points Analyze at Time Points (0, 1, 3, 6 months) long_term->time_points accelerated->time_points control->time_points hplc HPLC Analysis time_points->hplc data_analysis Data Analysis (% Degradation) hplc->data_analysis

Caption: General workflow for a stability study of a small molecule.

References

Validation & Comparative

A Comparative Guide to Fascin 1 Inhibitors: BDP-13176 Versus the Field

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fascin 1, an actin-bundling protein, has emerged as a critical driver of cancer metastasis. Its overexpression in numerous cancers correlates with increased cell motility, invasion, and poor patient prognosis, making it a compelling target for anti-metastatic therapies. This guide provides a detailed comparison of BDP-13176, a potent Fascin 1 inhibitor, with other notable inhibitors such as NP-G2-044, G2, and Migrastatin analogues. The comparison is based on available preclinical data, offering insights into their relative potency and mechanisms of action.

Mechanism of Action: Disrupting the Metastatic Machinery

Fascin 1 promotes metastasis by organizing actin filaments into rigid, parallel bundles, which are essential for the formation of invasive cellular structures like filopodia and invadopodia.[1] These structures empower cancer cells to migrate and invade surrounding tissues. Fascin 1 inhibitors function by binding to the protein and disrupting its interaction with actin, thereby preventing the formation of these crucial cytoskeletal structures and impeding cancer cell motility.[2]

The binding site for many small-molecule inhibitors, including this compound, is located in a cleft between the β-trefoil domains 1 and 2 of Fascin 1.[3][4] This binding allosterically inhibits the actin-binding sites, leading to a reduction in actin bundling and a subsequent decrease in cell migration and invasion.

Below is a diagram illustrating the signaling pathway of Fascin 1 in promoting metastasis and the point of intervention for inhibitors.

cluster_0 Upstream Signaling cluster_1 Fascin 1 Action cluster_2 Cellular Effects Growth_Factors Growth Factors (e.g., TGF-β) Signaling_Pathways Signaling Pathways (Wnt/β-catenin, MAPK) Growth_Factors->Signaling_Pathways Fascin_Gene FSCN1 Gene Transcription Signaling_Pathways->Fascin_Gene Fascin_Protein Fascin 1 Protein Actin_Bundling Actin Bundling Fascin_Protein->Actin_Bundling Binds to Actin_Filaments Actin Filaments Actin_Filaments->Actin_Bundling Filopodia_Formation Filopodia/Invadopodia Formation Actin_Bundling->Filopodia_Formation Inhibitors Fascin 1 Inhibitors (this compound, NP-G2-044, etc.) Inhibitors->Fascin_Protein Inhibits Cell_Migration Increased Cell Migration & Invasion Filopodia_Formation->Cell_Migration Metastasis Metastasis Cell_Migration->Metastasis Start Start Polymerize_Actin 1. Polymerize G-actin to F-actin Start->Polymerize_Actin Incubate_Fascin 2. Incubate purified Fascin 1 with inhibitor (e.g., this compound) or vehicle control. Polymerize_Actin->Incubate_Fascin Mix_Components 3. Mix F-actin and Fascin 1/inhibitor solution. Incubate to allow bundle formation. Incubate_Fascin->Mix_Components Centrifuge 4. Low-speed centrifugation (e.g., 10,000 x g) Mix_Components->Centrifuge Separate 5. Separate supernatant and pellet. Centrifuge->Separate Analyze 6. Analyze protein content of supernatant and pellet by SDS-PAGE. Separate->Analyze Quantify 7. Quantify actin in the pellet. Reduced actin in pellet indicates inhibition of bundling. Analyze->Quantify End End Quantify->End Start Start Seed_Cells 1. Seed cancer cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media with inhibitor. Start->Seed_Cells Add_Chemoattractant 2. Place the insert into the lower chamber containing media with a chemoattractant (e.g., FBS) and the inhibitor. Seed_Cells->Add_Chemoattractant Incubate 3. Incubate for a defined period (e.g., 6-24 hours) to allow cell migration through the pores. Add_Chemoattractant->Incubate Fix_Stain 4. Fix and stain the cells that have migrated to the bottom of the membrane. Incubate->Fix_Stain Remove_Nonmigrated 5. Remove non-migrated cells from the upper surface of the membrane. Fix_Stain->Remove_Nonmigrated Count_Cells 6. Count the stained, migrated cells under a microscope. Remove_Nonmigrated->Count_Cells Compare 7. Compare the number of migrated cells in inhibitor-treated vs. control groups. Count_Cells->Compare End End Compare->End

References

Navigating G2 Checkpoint Inhibition: A Comparative Analysis of Adavosertib (AZD1775)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, targeting cell cycle checkpoints has emerged as a promising strategy to enhance the efficacy of DNA-damaging agents. The G2 checkpoint, a critical regulatory node, prevents cells with damaged DNA from entering mitosis, thereby allowing time for repair. Inhibiting this checkpoint can force cancer cells with compromised DNA repair mechanisms into premature and lethal mitosis. This guide provides a comparative overview of the efficacy of Adavosertib (AZD1775), a potent and selective inhibitor of the Wee1 kinase, a key regulator of the G2 checkpoint. Due to the absence of publicly available information on "BDP-13176," this guide will focus on Adavosertib and its comparison with other G2 checkpoint inhibition strategies.

Quantitative Efficacy of Adavosertib (AZD1775)

Adavosertib has demonstrated significant potency and efficacy in various preclinical models, both as a monotherapy and in combination with other anticancer agents. The following table summarizes key quantitative data from representative studies.

ParameterCell LineConditionValueReference
IC50 (Wee1 Kinase Activity) -In vitro kinase assay5.2 nM
IC50 (Cell Viability) U2OS (osteosarcoma)Monotherapy188 nM
OVCAR-3 (ovarian)Monotherapy222 nM
SW620 (colon)Monotherapy204 nM
Combination Enhancement OVCAR-3 (ovarian)+ CisplatinSensitization
SW620 (colon)+ GemcitabineSensitization
Pharmacodynamic Marker Tumor TissuePost-treatmentIncreased pCDK1 (Tyr15)

Experimental Protocols

The evaluation of G2 checkpoint inhibitors like Adavosertib involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Wee1 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the Wee1 kinase.

  • Reagents: Recombinant human Wee1 kinase, a suitable substrate (e.g., a peptide containing the CDK1 phosphorylation site), ATP, and the test compound (Adavosertib).

  • Procedure:

    • Wee1 kinase is incubated with varying concentrations of the test compound in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like radiometric assays (with 32P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assays

These assays assess the impact of the inhibitor on cancer cell survival and growth.

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the G2 inhibitor, alone or in combination with a DNA-damaging agent.

  • Incubation: The cells are incubated for a period that allows for multiple cell cycles (e.g., 72 hours).

  • Quantification: Cell viability is measured using assays such as:

    • MTT or WST-1 assay: Measures metabolic activity, which is proportional to the number of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of total cell number.

  • Data Analysis: The results are used to calculate the IC50 for cell viability and to assess the synergistic or additive effects of combination treatments.

Signaling Pathways and Experimental Workflows

The efficacy of Adavosertib is rooted in its ability to disrupt the G2/M checkpoint signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating G2 inhibitors.

G2_M_Checkpoint_Inhibition cluster_0 G2/M Checkpoint Control cluster_1 Effect of Adavosertib (AZD1775) DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR activates Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 activates Wee1 Wee1 Chk1/Chk2->Wee1 activates Cdc25 Cdc25 Chk1/Chk2->Cdc25 inhibits CDK1/Cyclin B CDK1/Cyclin B Wee1->CDK1/Cyclin B inhibits (Tyr15 phosphorylation) Cdc25->CDK1/Cyclin B activates (dephosphorylation) Mitosis Mitosis CDK1/Cyclin B->Mitosis Adavosertib Adavosertib Wee1_inhibited Wee1 Adavosertib->Wee1_inhibited inhibits CDK1/Cyclin B_active CDK1/Cyclin B Premature Mitosis Premature Mitosis CDK1/Cyclin B_active->Premature Mitosis

Caption: G2/M checkpoint signaling and the mechanism of action of Adavosertib.

Experimental_Workflow Target_Identification Target Identification (e.g., Wee1 in G2 Checkpoint) Compound_Screening Compound Screening (In vitro kinase assays) Target_Identification->Compound_Screening Cell-based_Assays Cell-based Assays (Viability, Apoptosis, Cell Cycle Analysis) Compound_Screening->Cell-based_Assays Combination_Studies Combination Studies (with DNA damaging agents) Cell-based_Assays->Combination_Studies In_Vivo_Models In Vivo Models (Xenografts, PDX models) Combination_Studies->In_Vivo_Models Clinical_Trials Clinical Trials (Phase I, II, III) In_Vivo_Models->Clinical_Trials

Caption: A typical experimental workflow for the development of a G2 checkpoint inhibitor.

Validating BDP-13176's Effect on Cell Invasion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BDP-13176's performance in the context of cell invasion with other fascin inhibitors. The information is supported by available experimental data to aid in the evaluation of this potent anti-metastatic agent.

Introduction to this compound and Fascin Inhibition

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of cancer-related mortality. A key process in metastasis is cell invasion, which involves the migration of cancer cells through the extracellular matrix. Fascin-1, an actin-bundling protein, plays a critical role in forming invasive cellular protrusions like filopodia and invadopodia, making it a compelling target for anti-metastatic therapies.[1] this compound is a potent small molecule inhibitor of fascin-1, demonstrating high affinity and inhibition of its actin-bundling activity.[2][3] This guide compares this compound with other known fascin-1 inhibitors, providing available data on their efficacy in inhibiting processes related to cell invasion.

Comparative Performance of Fascin Inhibitors

While direct comparative data for this compound in a cell invasion assay is not publicly available, its high potency in biochemical assays suggests a strong potential to inhibit cell invasion. The following table summarizes the inhibitory concentrations of this compound and other fascin inhibitors. For context, data on cell migration assays are included for other compounds, as migration is a critical component of invasion.

CompoundTargetAssay TypeCell LineIC50Reference
This compound Fascin-1Actin Bundling Inhibition-240 nM[2][3]
NP-G2-044Fascin-1Cell MigrationMDA-MB-231~10 µM[4]
G2Fascin-1Cell Migration & InvasionMDA-MB-23150-100 µM[4]

Note: A lower IC50 value indicates higher potency. The data for NP-G2-044 and G2 are from cell-based migration assays, which are related to but distinct from invasion assays that include an extracellular matrix barrier.

Signaling Pathway of Fascin-1 in Cell Invasion

Fascin-1 is a key downstream effector of various signaling pathways that promote cell motility. Upon activation by upstream signals (e.g., growth factors), signaling cascades lead to the activation of fascin-1, which then bundles actin filaments to form rigid cellular protrusions essential for invasion.

fascin_pathway cluster_upstream Upstream Signaling cluster_fascin Fascin-1 Regulation & Function cluster_downstream Cellular Response Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signaling Cascades (e.g., Rho GTPases) Signaling Cascades (e.g., Rho GTPases) Receptor Tyrosine Kinases->Signaling Cascades (e.g., Rho GTPases) Fascin-1 Fascin-1 Signaling Cascades (e.g., Rho GTPases)->Fascin-1 Activation Actin Bundling Actin Bundling Fascin-1->Actin Bundling Actin Filaments Actin Filaments Actin Filaments->Actin Bundling Filopodia/Invadopodia Formation Filopodia/Invadopodia Formation Actin Bundling->Filopodia/Invadopodia Formation Cell Invasion Cell Invasion Filopodia/Invadopodia Formation->Cell Invasion This compound This compound This compound->Fascin-1 Inhibition

Caption: this compound inhibits fascin-1, blocking cell invasion.

Experimental Protocols

To validate the effect of this compound on cell invasion, a standard and reproducible method is the Transwell invasion assay, also known as the Boyden chamber assay.

Transwell Invasion Assay Protocol

This protocol is adapted from standard cell invasion assay methodologies and can be used to quantify the inhibitory effect of this compound.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound (and other inhibitors for comparison) dissolved in a suitable solvent (e.g., DMSO)

  • Cotton swabs

  • Methanol or other fixative

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel at 4°C overnight.

    • Dilute Matrigel with cold, serum-free medium. The final concentration needs to be optimized for the cell line used.

    • Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4-6 hours to allow for solidification.

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Prepare cell suspensions containing different concentrations of this compound or a vehicle control (e.g., DMSO).

  • Assay Setup:

    • Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Seed the cell suspension (containing the inhibitor or vehicle) into the upper chamber of the Matrigel-coated inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.

  • Quantification of Invasion:

    • After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of stained, invaded cells in several random microscopic fields. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Transwell invasion assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Coat Transwell Insert with Matrigel Coat Transwell Insert with Matrigel Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber Coat Transwell Insert with Matrigel->Add Chemoattractant to Lower Chamber Prepare Cell Suspension with Inhibitor Prepare Cell Suspension with Inhibitor Seed Cells in Upper Chamber Seed Cells in Upper Chamber Prepare Cell Suspension with Inhibitor->Seed Cells in Upper Chamber Incubate (24-48h) Incubate (24-48h) Seed Cells in Upper Chamber->Incubate (24-48h) Remove Non-invading Cells Remove Non-invading Cells Incubate (24-48h)->Remove Non-invading Cells Fix and Stain Invading Cells Fix and Stain Invading Cells Remove Non-invading Cells->Fix and Stain Invading Cells Count Invaded Cells Count Invaded Cells Fix and Stain Invading Cells->Count Invaded Cells

Caption: Workflow of a Transwell cell invasion assay.

Conclusion

This compound is a highly potent inhibitor of fascin-1's biochemical activity. Based on its mechanism of action and the data from related fascin inhibitors, it is strongly positioned as a candidate for inhibiting cancer cell invasion. To definitively validate its efficacy and comparative performance, direct testing in a standardized cell invasion assay, as detailed in this guide, is recommended. Such studies will be crucial in advancing this compound through the drug development pipeline as a potential anti-metastatic therapeutic.

References

BDP-13176 specificity for fascin 1 over other actin-binding proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of BDP-13176's specificity for fascin 1, an actin-binding protein implicated in cancer metastasis, against other key actin-binding proteins. While direct comparative binding data for this compound against a wide panel of actin-binding proteins is not extensively available in public literature, this guide outlines the established high affinity of this compound for fascin 1 and provides the necessary experimental protocols to enable researchers to conduct their own specificity studies.

High-Affinity Binding of this compound to Fascin 1

This compound is a potent inhibitor of fascin 1, a key protein involved in the formation of filopodia and invadopodia, cellular structures that are crucial for cell migration and invasion.[1][2] Fascin 1 is overexpressed in numerous cancers and its presence often correlates with increased metastatic potential and poor prognosis.[1] this compound exerts its inhibitory effect by binding to a cleft between the first and second β-trefoil domains of fascin 1, which is critical for its actin-bundling activity.[3]

The affinity and inhibitory capacity of this compound for fascin 1 have been quantified using various biophysical and functional assays.

ParameterValueMethod
Binding Affinity (Kd) 85 ± 0.02 nMSurface Plasmon Resonance (SPR)[4]
45 ± 7 nMIsothermal Titration Calorimetry (ITC)[4]
90 nMMedchemExpress Product Data[5]
Inhibitory Concentration (IC50) 240 ± 0.01 nMActin Bundling Assay[4]

Assessing Specificity: A Proposed Experimental Framework

To comprehensively evaluate the specificity of this compound, a comparative analysis against other actin-binding proteins is essential. The following experimental workflow is proposed for researchers to determine the selectivity of this compound.

G cluster_0 Protein Panel Selection cluster_1 Binding Affinity Assays cluster_2 Functional Inhibition Assays cluster_3 Data Analysis & Specificity Determination Fascin1 Fascin 1 (Target) SPR Surface Plasmon Resonance (SPR) Fascin1->SPR ITC Isothermal Titration Calorimetry (ITC) Fascin1->ITC Actin_Bundling Actin Bundling Assay Fascin1->Actin_Bundling ABP_panel Other Actin-Binding Proteins (e.g., α-actinin, Filamin, Cofilin) ABP_panel->SPR ABP_panel->ITC ABP_panel->Actin_Bundling Kd_comparison Compare Kd values SPR->Kd_comparison ITC->Kd_comparison IC50_comparison Compare IC50 values Actin_Bundling->IC50_comparison Specificity_Profile Generate Specificity Profile Kd_comparison->Specificity_Profile IC50_comparison->Specificity_Profile

Caption: Experimental workflow for determining this compound specificity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in their specificity assessment of this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[6][7][8][9]

Protocol:

  • Immobilization of Ligand:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified actin-binding protein (fascin 1 or other ABPs) at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.[10]

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-P+).

    • Inject the different concentrations of this compound over the immobilized ligand surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of two molecules, providing a complete thermodynamic profile of the interaction.[11][12][13][14][15]

Protocol:

  • Sample Preparation:

    • Dialyze the purified actin-binding protein and this compound extensively against the same buffer to minimize buffer mismatch heats.

    • Accurately determine the concentrations of the protein and the compound.

  • ITC Experiment:

    • Fill the sample cell with the actin-binding protein (e.g., 15 µM fascin 1).[4]

    • Load the injection syringe with this compound (e.g., 150 µM).[4]

    • Perform a series of injections of this compound into the sample cell while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat signals to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Actin Bundling Assay

This functional assay assesses the ability of fascin 1 to bundle actin filaments and the inhibitory effect of this compound on this process.[16][17][18][19][20]

Protocol:

  • Actin Polymerization:

    • Polymerize G-actin to F-actin by incubation in a polymerization buffer.

  • Bundling Reaction:

    • Incubate the pre-formed F-actin with fascin 1 in the presence of varying concentrations of this compound.

  • Low-Speed Sedimentation:

    • Centrifuge the reaction mixtures at a low speed (e.g., 10,000 x g) to pellet the bundled actin filaments.

  • Analysis:

    • Analyze the supernatant and pellet fractions by SDS-PAGE.

    • Quantify the amount of actin in the pellet to determine the extent of bundling and the IC50 value of this compound.

Fascin 1 Signaling in Cancer Metastasis

Fascin 1 plays a critical role in the metastatic cascade by promoting the formation of invasive cellular structures. Its expression is regulated by various signaling pathways, including the Wnt/β-catenin pathway.[21][22]

G cluster_0 Upstream Regulation cluster_1 β-catenin Regulation cluster_2 Target Gene Expression cluster_3 Cellular Effects Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b b_catenin β-catenin GSK3b->b_catenin TCF_LEF TCF/LEF b_catenin->TCF_LEF Fascin1 Fascin 1 TCF_LEF->Fascin1 Transcription c_Myc c-Myc TCF_LEF->c_Myc Transcription Actin_Bundling Actin Bundling Fascin1->Actin_Bundling Filopodia Filopodia Formation Actin_Bundling->Filopodia Metastasis Cell Migration & Metastasis Filopodia->Metastasis

Caption: Simplified Fascin 1 signaling in cancer metastasis.

By understanding the high affinity of this compound for fascin 1 and by employing the outlined experimental protocols, researchers can rigorously assess its specificity and further elucidate its potential as a targeted anti-metastatic agent.

References

Unveiling the Impact of Fascin 1 Inhibition: A Comparative Analysis of BDP-13176 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting fascin 1, a key protein in cancer cell motility, is critical. This guide provides a comprehensive cross-validation of two prominent methods for inhibiting fascin 1 function: the small molecule inhibitor BDP-13176 and siRNA-mediated gene knockdown. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to offer an objective comparison to inform research strategies and drug development efforts.

Fascin 1, an actin-bundling protein, plays a pivotal role in the formation of filopodia and other cellular protrusions, making it a crucial driver of cancer cell migration and invasion. Its overexpression is correlated with increased metastasis and poor prognosis in various cancers. Consequently, fascin 1 has emerged as a promising therapeutic target. This comparison guide delves into two distinct approaches to disrupt its function: pharmacological inhibition with this compound and genetic knockdown using small interfering RNA (siRNA).

Quantitative Comparison of Efficacy

To facilitate a clear comparison, the following tables summarize the quantitative data on the efficacy of this compound and fascin 1 siRNA in inhibiting key cancer cell processes. It is important to note that the data presented is synthesized from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions and cell lines used.

ParameterThis compoundFascin 1 siRNASource
Target Fascin 1 actin-bundling activityFascin 1 mRNA[1][2]
Mechanism of Action Competitive inhibitor of the actin-binding sitePost-transcriptional gene silencing[1][2]
In Vitro IC50 (Actin Bundling) 240 nMNot Applicable[1]
In Vitro Kd 90 nMNot Applicable[1]

Table 1: Biochemical and Mechanistic Comparison

Cell LineAssayThis compound EffectFascin 1 siRNA EffectSource
Various Cancer Cell LinesProliferationData not available in reviewed literatureSignificant reduction in proliferation[3]
Various Cancer Cell LinesMigration/InvasionData not available in reviewed literatureSignificant reduction in migration and invasion[3][4]

Table 2: Comparison of Effects on Cancer Cell Proliferation and Migration/Invasion

Note: The lack of publicly available quantitative data on the effects of this compound on cancer cell proliferation and migration in the reviewed literature is a significant limitation for a direct comparison.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the typical experimental protocols for utilizing this compound and fascin 1 siRNA.

This compound Treatment Protocol
  • Preparation of Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Cell Culture and Treatment: Cancer cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired final concentration of this compound. A vehicle control (DMSO) at the same final concentration should always be included.

  • Incubation: Cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours) depending on the assay.

  • Downstream Analysis: Following incubation, cells are harvested and analyzed using various assays such as proliferation assays (e.g., MTT, CellTiter-Glo), migration/invasion assays (e.g., Transwell, wound healing), or western blotting to assess protein expression.

Fascin 1 siRNA Knockdown Protocol
  • siRNA Design and Synthesis: Validated siRNA sequences targeting fascin 1 mRNA are commercially available or can be custom synthesized. A non-targeting or scrambled siRNA should be used as a negative control.

  • Transfection:

    • Cells are seeded in antibiotic-free medium to reach 50-70% confluency on the day of transfection.

    • siRNA is diluted in a serum-free medium.

    • A transfection reagent (e.g., Lipofectamine) is diluted in a separate tube of serum-free medium and incubated at room temperature.

    • The diluted siRNA and transfection reagent are combined and incubated to allow the formation of siRNA-lipid complexes.

    • The complexes are added to the cells and incubated for 4-6 hours.

    • The medium is then replaced with a complete growth medium.

  • Post-transfection Incubation: Cells are incubated for 48-72 hours to allow for sufficient knockdown of the target mRNA and protein.

  • Verification of Knockdown and Phenotypic Analysis:

    • Knockdown efficiency is verified at both the mRNA (qRT-PCR) and protein (Western blot) levels.

    • Phenotypic assays (proliferation, migration, invasion) are performed on the transfected cells.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway of fascin 1, the experimental workflow for cross-validation, and the logical relationship between the two inhibitory methods.

Fascin_1_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Extracellular_Stimuli->Receptor_Tyrosine_Kinases PI3K_Akt PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt MAPK MAPK Pathway Receptor_Tyrosine_Kinases->MAPK Fascin_1_Gene Fascin 1 Gene (FSCN1) PI3K_Akt->Fascin_1_Gene Wnt_beta_catenin Wnt/β-catenin Pathway Wnt_beta_catenin->Fascin_1_Gene MAPK->Fascin_1_Gene Fascin_1_mRNA Fascin 1 mRNA Fascin_1_Gene->Fascin_1_mRNA Fascin_1_Protein Fascin 1 Protein Fascin_1_mRNA->Fascin_1_Protein Filopodia_Formation Filopodia Formation & Actin Bundling Fascin_1_Protein->Filopodia_Formation Actin_Filaments Actin Filaments Actin_Filaments->Filopodia_Formation Cell_Migration_Invasion Cell Migration & Invasion Filopodia_Formation->Cell_Migration_Invasion

Figure 1: Simplified signaling pathway of fascin 1.

Experimental_Workflow Start Start: Cancer Cell Line Treatment_Group Treatment Group: This compound Start->Treatment_Group Knockdown_Group Knockdown Group: Fascin 1 siRNA Start->Knockdown_Group Control_Group Control Group: Vehicle (DMSO) or Scrambled siRNA Start->Control_Group Incubation Incubation Treatment_Group->Incubation Knockdown_Group->Incubation Control_Group->Incubation Proliferation_Assay Proliferation Assay (e.g., MTT) Incubation->Proliferation_Assay Migration_Assay Migration Assay (e.g., Transwell) Incubation->Migration_Assay Western_Blot Western Blot (Fascin 1 levels) Incubation->Western_Blot Data_Analysis Data Analysis & Comparison Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Experimental workflow for cross-validation.

Logical_Relationship Fascin_1_Function Fascin 1 Function (Actin Bundling) Reduced_Fascin_1_Activity Reduced Fascin 1 Activity BDP_13176 This compound (Pharmacological Inhibition) BDP_13176->Reduced_Fascin_1_Activity Directly Inhibits siRNA_Knockdown siRNA Knockdown (Genetic Inhibition) siRNA_Knockdown->Reduced_Fascin_1_Activity Reduces Protein Levels Inhibition_of_Migration Inhibition of Cell Migration & Proliferation Reduced_Fascin_1_Activity->Inhibition_of_Migration

Figure 3: Logical relationship between this compound and siRNA.

Discussion and Conclusion

Both this compound and fascin 1 siRNA represent powerful tools for investigating the role of fascin 1 in cancer. This compound offers a direct, rapid, and reversible method of inhibiting fascin 1's actin-bundling function[1]. This makes it particularly useful for studying the acute effects of fascin 1 inhibition and for potential therapeutic applications.

In contrast, siRNA-mediated knockdown provides a highly specific method to reduce the total cellular pool of fascin 1 protein[2]. This approach is invaluable for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of fascin 1 depletion.

References

BDP-13176: Efficacy and Mechanistic Profile in Cancer Cell Lines - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel LSD1 Inhibitor for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of the novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, BDP-13176, across various cancer cell lines. Due to the limited publicly available data on this compound, this guide focuses on establishing a framework for its evaluation by presenting comparative data from well-characterized LSD1 inhibitors and outlining the necessary experimental protocols and pathway analyses that would be required for a thorough assessment.

Comparative Efficacy of LSD1 Inhibitors

To contextualize the potential efficacy of this compound, it is essential to compare it with other known LSD1 inhibitors that have been extensively studied and, in some cases, have entered clinical trials. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several prominent LSD1 inhibitors across a range of cancer cell lines. This data serves as a benchmark for evaluating the potency of new chemical entities like this compound.

InhibitorCancer Cell LineIC50 (nM)Reference
ORY-1001 (Iadademstat) MV4-11 (AML)<1--INVALID-LINK--
NCI-H526 (SCLC)1.6--INVALID-LINK--
GSK2879552 NCI-H1417 (SCLC)9--INVALID-LINK--
MV4-11 (AML)20--INVALID-LINK--
SP-2509 (Seclidemstat) Ewing Sarcoma Cells~500--INVALID-LINK--
Bomedemstat (IMG-7289) HEL (Erythroleukemia)160--INVALID-LINK--

Note: The IC50 values can vary depending on the assay conditions and cell line. Data for this compound is not currently available in the public domain.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are crucial. The following outlines the methodologies for key assays used to evaluate the efficacy and mechanism of action of LSD1 inhibitors.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the effect of the inhibitor on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control inhibitors for 72 hours.

  • Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for Target Engagement

This method is used to confirm the inhibition of LSD1's demethylase activity by observing changes in histone methylation marks.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against H3K4me2, H3K9me2, and LSD1, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualization

LSD1 plays a critical role in regulating gene expression through its interaction with various signaling pathways. Understanding how this compound modulates these pathways is key to elucidating its mechanism of action.

LSD1-Mediated Transcriptional Repression

LSD1 is a component of several corepressor complexes, such as the CoREST complex. By demethylating H3K4me1/2, LSD1 leads to the repression of target genes, including tumor suppressor genes. Inhibition of LSD1 by this compound would be expected to reverse this repression.

LSD1_Repression cluster_nucleus Nucleus LSD1 LSD1 CoREST CoREST Complex LSD1->CoREST associates with H3K4me2 H3K4me2 (Active Mark) CoREST->H3K4me2 targets H3K4 H3K4 (Inactive Mark) H3K4me2->H3K4 demethylates to Tumor_Suppressor Tumor Suppressor Gene H3K4->Tumor_Suppressor leads to silencing of Repression Transcriptional Repression Tumor_Suppressor->Repression BDP13176 This compound BDP13176->LSD1 inhibits Experimental_Workflow start Start: Cancer Cell Line Panel dose_response Dose-Response & IC50 Determination (MTT/XTT Assay) start->dose_response target_engagement Target Engagement Validation (Western Blot for H3K4me2) dose_response->target_engagement pathway_analysis Signaling Pathway Analysis (RNA-seq, Proteomics) target_engagement->pathway_analysis in_vivo In Vivo Xenograft Studies pathway_analysis->in_vivo end End: Efficacy & MOA Profile in_vivo->end

In Vivo Validation of BDP-13176 as an Anti-Metastatic Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of fascin 1 inhibitors as anti-metastatic agents, with a focus on the potential application and validation of BDP-13176. While specific in vivo efficacy data for this compound is not yet publicly available, this document leverages data from closely related fascin 1 inhibitors to provide a framework for its preclinical validation and to compare its potential performance against other anti-metastatic strategies.

Introduction to this compound and Fascin 1 Inhibition

This compound is a potent small molecule inhibitor of Fascin 1, an actin-bundling protein that is crucial for the formation of filopodia, invadopodia, and other cellular protrusions involved in cell migration and invasion.[1] Fascin 1 is overexpressed in a variety of aggressive cancers and its levels often correlate with increased metastatic potential and poor patient prognosis. By inhibiting the actin-bundling activity of fascin 1, this compound and similar compounds are expected to impair the ability of cancer cells to move and invade surrounding tissues, thereby reducing metastasis.

Comparative In Vivo Efficacy of Fascin 1 Inhibitors

While in vivo data for this compound is pending, studies on other fascin 1 inhibitors, such as NP-G2-044 and G2, in mouse models of metastasis provide a strong rationale for the anti-metastatic potential of this class of compounds. The following table summarizes key findings from these studies, offering a benchmark for the anticipated in vivo performance of this compound.

CompoundCancer TypeMouse ModelDosing RegimenKey FindingsReference
NP-G2-044 Breast Cancer4T1 Orthotopic50 mg/kg, oral, dailySignificant reduction in lung metastasis; prolonged survival.[1]
G2 Colorectal CancerHCT-116/DLD-1 Zebrafish Xenograft100 mg/kg~95% decrease in tumor metastasis.[2]
Raltegravir Colorectal CancerDLD-1 Zebrafish XenograftNot specifiedSignificantly inhibited in vivo invasion.[3]

Disclaimer: The data presented above is for fascin 1 inhibitors structurally or functionally related to this compound. Similar in vivo studies are required to validate the specific efficacy of this compound.

Comparison with Other Anti-Metastatic Compounds

The therapeutic landscape for anti-metastatic agents is diverse, targeting various stages of the metastatic cascade. The table below compares the mechanism of action and in vivo validation of fascin 1 inhibitors with other classes of anti-metastatic compounds.

Compound ClassMechanism of ActionExample Compound(s)In Vivo Model(s)Reported Efficacy
Fascin 1 Inhibitors Inhibition of actin bundling, leading to reduced cell motility and invasion.NP-G2-044, G2Orthotopic breast cancer, zebrafish xenograftsSignificant reduction in metastasis, prolonged survival.
Peptide Antagonists Target specific receptors or signaling pathways involved in metastasis.Foxy5 (WNT5A mimetic)4T1 Orthotopic70-90% inhibition of lung and liver metastasis.[4]
Phytochemicals Modulation of various signaling pathways (e.g., PI3K/AKT, MAPK).Fisetin, QuercetinZebrafish xenograftsSignificant reduction in metastasis.
Microtubule Inhibitors Disrupt microtubule dynamics, affecting cell division and migration.EribulinMetastatic breast cancer modelsImproved overall and progression-free survival.

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments that can be employed for the in vivo validation of this compound.

Orthotopic Spontaneous Metastasis Model

This model closely mimics the clinical progression of cancer, where a primary tumor is established in the relevant organ and metastasis occurs spontaneously.

Protocol:

  • Cell Culture: Culture a metastatic cancer cell line (e.g., 4T1 murine breast cancer cells for a syngeneic model, or a human cell line like MDA-MB-231 for a xenograft model in immunodeficient mice) under standard conditions.

  • Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 105 cells/50 µL. Keep cells on ice.[5]

  • Animal Model: Use 6-8 week old female BALB/c mice (for 4T1 cells) or immunodeficient mice (e.g., NOD/SCID) for human cell lines.

  • Orthotopic Injection: Anesthetize the mouse. Inject 50 µL of the cell suspension into the mammary fat pad.[5]

  • Treatment: Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer this compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

  • Monitoring: Monitor tumor growth by caliper measurements. Primary tumors may be surgically resected to allow for the development of distant metastases.[6]

  • Endpoint Analysis: At the end of the study (or when humane endpoints are reached), euthanize the mice. Excise the lungs and other relevant organs. The number of metastatic nodules on the lung surface can be counted. For a more quantitative analysis, tissues can be homogenized and cultured in a selective medium to count colony-forming units, or analyzed by histology (H&E staining).[7]

Experimental (Tail Vein Injection) Metastasis Model

This model is useful for studying the later stages of metastasis, particularly extravasation and colonization of distant organs.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., 2.5 x 105 cells/mL in sterile PBS) as described above.[8]

  • Animal Model: Use appropriate mouse strains as described for the orthotopic model.

  • Tail Vein Injection: Warm the mouse's tail to dilate the lateral tail veins. Inject 100 µL of the cell suspension into a lateral tail vein using a 28-30 gauge needle.[8][9]

  • Treatment: Begin treatment with this compound or vehicle control either prior to, at the same time as, or after cell injection, depending on the experimental question (prophylactic vs. therapeutic).

  • Endpoint Analysis: After a set period (e.g., 21 days), euthanize the mice.[10] Harvest the lungs and quantify the metastatic burden as described for the orthotopic model.

Visualizing the Mechanism and Workflow

Signaling Pathway of Fascin 1 in Metastasis

The following diagram illustrates the central role of fascin 1 in orchestrating the cytoskeletal changes required for cell migration and invasion, and the point of intervention for this compound.

fascin_pathway cluster_upstream Upstream Signaling cluster_fascin Fascin 1 Regulation and Function cluster_downstream Cellular Processes in Metastasis Growth_Factors Growth Factors (e.g., EGF, HGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Signaling_Cascades Signaling Cascades (e.g., PI3K/AKT, MAPK) Receptor_Tyrosine_Kinases->Signaling_Cascades Fascin1_Gene Fascin 1 Gene (FSCN1) Signaling_Cascades->Fascin1_Gene Upregulation Fascin1_Protein Fascin 1 Protein Fascin1_Gene->Fascin1_Protein Actin_Filaments Actin Filaments Actin_Bundling Actin Bundling Filopodia_Invadopodia Filopodia & Invadopodia Formation Actin_Bundling->Filopodia_Invadopodia Fascin1_ProteinActin_Filaments Fascin1_ProteinActin_Filaments Fascin1_ProteinActin_Filaments->Actin_Bundling Cell_Migration Cell Migration Filopodia_Invadopodia->Cell_Migration Invasion Invasion Cell_Migration->Invasion Metastasis Metastasis Invasion->Metastasis BDP13176 This compound BDP13176->Fascin1_Protein Inhibition experimental_workflow Cell_Culture 1. Cancer Cell Culture (Metastatic Line) Animal_Model 2. Animal Model Selection (e.g., BALB/c, NOD/SCID) Cell_Culture->Animal_Model Tumor_Implantation 3. Tumor Implantation (Orthotopic or Tail Vein) Animal_Model->Tumor_Implantation Randomization 4. Randomization into Groups (Treatment vs. Control) Tumor_Implantation->Randomization Treatment 5. Compound Administration (this compound or Vehicle) Randomization->Treatment Monitoring 6. Monitoring (Tumor Growth, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Euthanasia & Tissue Collection) Monitoring->Endpoint Data_Analysis 8. Data Analysis (Metastatic Burden, Survival) Endpoint->Data_Analysis

References

Comparative Analysis of BDP-13176 and Migrastatin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-metastatic drug development, molecules that inhibit cancer cell migration and invasion are of paramount importance. Both BDP-13176 and the natural product migrastatin, along with its synthetic analogues, have emerged as promising agents targeting the actin-bundling protein fascin-1, a key player in the formation of invasive cellular structures. This guide provides a detailed comparative analysis of this compound and migrastatin, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in oncology and drug discovery.

Quantitative Performance Analysis

The following table summarizes the key quantitative data for this compound and a potent analogue of migrastatin, macroketone. It is important to note that the inhibitory concentrations were determined using different assay formats, which should be considered when comparing their potencies.

ParameterThis compoundMigrastatin (Macroketone Analogue)Reference
Target Fascin-1Fascin-1[1][2]
Binding Affinity (Kd) 90 nMNot Reported[3]
IC50 (Fascin-Actin Bundling Assay) 240 nMNot Reported in this format[3]
IC50 (Cell Migration Assay) Not Reported in this format< 100 nM (4T1 breast cancer cells)[4]

Mechanism of Action and Signaling Pathway

Both this compound and migrastatin analogues exert their anti-migratory effects by inhibiting the function of fascin-1. Fascin-1 is a crucial protein that bundles actin filaments, providing structural support to cellular protrusions like filopodia and invadopodia, which are essential for cell motility and invasion. By inhibiting fascin-1, these compounds disrupt the formation of these structures, thereby impeding the ability of cancer cells to migrate and metastasize.

This compound is a potent, structure-designed inhibitor that binds to a hydrophobic cleft between the first and second β-trefoil domains of fascin-1.[5] This binding induces a conformational change that distorts the actin-binding sites on fascin, thus preventing it from effectively bundling actin filaments.[5] Migrastatin analogues, such as macroketone, also target fascin-1, binding to one of its actin-binding sites and directly interfering with its interaction with actin filaments.[2]

The signaling pathway below illustrates the central role of fascin-1 in metastasis and the point of intervention for both this compound and migrastatin.

Fascin-1 Signaling Pathway in Cancer Cell Migration cluster_0 Upstream Signaling Growth_Factors Growth Factors (e.g., EGF, HGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Signaling_Cascades Signaling Cascades (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinases->Signaling_Cascades Transcription_Factors Transcription Factors (e.g., STAT3, NF-κB) Signaling_Cascades->Transcription_Factors Fascin_1_Gene FSCN1 Gene Transcription Transcription_Factors->Fascin_1_Gene Fascin_1_Protein Fascin-1 Protein Fascin_1_Gene->Fascin_1_Protein Actin_Bundling Actin Bundling Fascin_1_Protein->Actin_Bundling Actin_Filaments Actin Filaments Actin_Filaments->Actin_Bundling Filopodia_Invadopodia Filopodia & Invadopodia Formation Actin_Bundling->Filopodia_Invadopodia Cell_Migration_Invasion Cell Migration & Invasion Filopodia_Invadopodia->Cell_Migration_Invasion Metastasis Metastasis Cell_Migration_Invasion->Metastasis BDP_13176 This compound BDP_13176->Fascin_1_Protein Migrastatin Migrastatin Analogue (Macroketone) Migrastatin->Fascin_1_Protein

Mechanism of fascin-1 inhibition by this compound and migrastatin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the efficacy of this compound and migrastatin analogues.

Fascin-1-Actin Bundling Assay (Low-Speed Co-sedimentation)

This assay is used to determine the ability of a compound to inhibit the bundling of actin filaments by fascin-1.

Materials:

  • Purified recombinant human fascin-1 protein

  • G-actin (from rabbit skeletal muscle)

  • General Actin Buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP)

  • Actin Polymerization Buffer (50 mM KCl, 2 mM MgCl2, 1 mM ATP)

  • Test compounds (this compound or migrastatin analogue) dissolved in DMSO

  • Ultracentrifuge

Procedure:

  • Prepare F-actin by incubating G-actin in General Actin Buffer supplemented with Actin Polymerization Buffer at room temperature for 1 hour.

  • Incubate purified fascin-1 protein with varying concentrations of the test compound (or DMSO as a vehicle control) in a reaction buffer for 30 minutes at room temperature.

  • Add the pre-formed F-actin to the fascin-1/compound mixture and incubate for another 30 minutes at room temperature to allow for bundling.

  • Centrifuge the samples at a low speed (e.g., 10,000 x g) for 30 minutes to pellet the bundled actin filaments.

  • Carefully separate the supernatant and the pellet.

  • Resuspend the pellet in a sample buffer.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Stain the gel with Coomassie Blue and quantify the amount of fascin-1 and actin in each fraction using densitometry. A decrease in fascin-1 and actin in the pellet fraction in the presence of the inhibitor indicates inhibition of bundling activity.

Fascin-1-Actin Bundling Assay Workflow Start Start Prepare_F_actin Prepare F-actin Start->Prepare_F_actin Incubate_Fascin_Compound Incubate Fascin-1 with This compound or Migrastatin Start->Incubate_Fascin_Compound Mix_and_Incubate Mix Fascin-1/Compound with F-actin Prepare_F_actin->Mix_and_Incubate Incubate_Fascin_Compound->Mix_and_Incubate Low_Speed_Centrifugation Low-Speed Centrifugation Mix_and_Incubate->Low_Speed_Centrifugation Separate_Supernatant_Pellet Separate Supernatant and Pellet Low_Speed_Centrifugation->Separate_Supernatant_Pellet Analyze_by_SDS_PAGE Analyze by SDS-PAGE and Densitometry Separate_Supernatant_Pellet->Analyze_by_SDS_PAGE End End Analyze_by_SDS_PAGE->End

Workflow for the Fascin-1-Actin Bundling Assay.
Transwell Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of cancer cells through a porous membrane.

Materials:

  • Cancer cell line of interest (e.g., 4T1, MDA-MB-231)

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • 24-well plates

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Test compounds (this compound or migrastatin analogue)

  • Calcein AM or Crystal Violet for cell staining

  • Fluorescence plate reader or microscope

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Serum-starve the cells for 12-24 hours prior to the assay.

  • Harvest the cells using trypsin and resuspend them in a serum-free medium containing the test compound at various concentrations.

  • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Seed the cell suspension (containing the test compound) into the upper chamber of the inserts.

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet, or stain with Calcein AM.

  • Count the migrated cells in several random fields under a microscope or quantify the fluorescence using a plate reader.

  • Calculate the percentage of migration inhibition relative to the vehicle-treated control.

Transwell Cell Migration Assay Workflow Start Start Serum_Starve_Cells Serum-Starve Cancer Cells Start->Serum_Starve_Cells Prepare_Cell_Suspension Prepare Cell Suspension with Test Compound Serum_Starve_Cells->Prepare_Cell_Suspension Seed_Cells Seed Cells into Upper Chamber Prepare_Cell_Suspension->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Add_Chemoattractant->Seed_Cells Incubate Incubate Seed_Cells->Incubate Remove_Non_Migrated_Cells Remove Non-Migrated Cells Incubate->Remove_Non_Migrated_Cells Stain_and_Quantify Stain and Quantify Migrated Cells Remove_Non_Migrated_Cells->Stain_and_Quantify End End Stain_and_Quantify->End

Workflow for the Transwell Cell Migration Assay.

Conclusion

Both this compound and migrastatin analogues represent valuable classes of fascin-1 inhibitors with demonstrated potential to block cancer cell migration. This compound is a potent, synthetically derived small molecule with a well-defined binding interaction with fascin-1. Migrastatin and its simplified analogues, such as macroketone, are naturally inspired compounds that have shown significant efficacy in cellular models of metastasis.

The choice between these compounds for research purposes may depend on the specific experimental context. This compound offers the advantage of high potency in a biochemical assay and a well-characterized structure-activity relationship. Macroketone, on the other hand, has demonstrated potent anti-migratory effects in various cancer cell lines. Further head-to-head comparative studies in a standardized panel of in vitro and in vivo models would be beneficial to definitively delineate their relative therapeutic potential. This guide provides a foundational resource for researchers to understand and further investigate these promising anti-metastatic agents.

References

Unraveling the Impact of BDP-13176 on Actin Dynamics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the fascin 1 inhibitor, BDP-13176, reveals its distinct mechanism of action on the actin cytoskeleton compared to well-known actin polymerization inhibitors, Latrunculin A and Cytochalasin D. This guide provides a detailed comparison of their effects on overall actin polymerization, supported by experimental data and protocols, to aid researchers in the fields of cell biology and drug development.

This compound is a potent and specific inhibitor of fascin 1, an actin-bundling protein crucial for the formation of filopodia, invadopodia, and other actin-based cellular protrusions. By binding to fascin 1, this compound prevents the cross-linking of actin filaments into organized bundles.[1] This action indirectly influences the architecture and dynamics of the actin cytoskeleton.

In contrast, Latrunculin A and Cytochalasin D directly target the core process of actin polymerization. Latrunculin A sequesters actin monomers (G-actin), making them unavailable for addition to growing actin filaments (F-actin).[2][3][4][5][6] Cytochalasin D, on the other hand, acts by capping the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers and, at higher concentrations, can even sever filaments.[7][8][9][10][11][12]

Comparative Analysis of Effects on Actin Polymerization

While this compound significantly impacts the organization of actin filaments, its direct effect on the overall rate of actin polymerization from monomers is not its primary mechanism. Studies on fascin inhibitors suggest that their main role is to disrupt the higher-order structures of actin, rather than inhibiting the initial polymerization step. In an in vitro pyrene-actin polymerization assay, which measures the formation of F-actin from G-actin, it is anticipated that this compound would not show a significant inhibitory effect on the polymerization rate itself. One study indicated that fascin alone has virtually no effect on spontaneous actin assembly, which supports the inference that a fascin inhibitor would not directly impede polymerization.[13]

Latrunculin A and Cytochalasin D, however, demonstrate potent, dose-dependent inhibition of actin polymerization in such assays.

CompoundTargetMechanism of ActionEffect on Overall Actin PolymerizationPotency (in vitro)
This compound Fascin 1Inhibits actin filament bundling.[1]Indirect; does not directly inhibit G-actin polymerization.IC50 for fascin 1 inhibition: 240 nM; Kd: 90 nM.[1]
Latrunculin A G-actinSequesters actin monomers, preventing their incorporation into filaments.[2][3][4][5][6]Direct and potent inhibition.Kd for G-actin binding: ~0.2 µM.[14] IC50 for hypoxia-induced HIF-1 activation (related to actin disruption): 6.7 µM.[15]
Cytochalasin D F-actin (barbed end)Caps the barbed end of actin filaments, preventing elongation.[7][8][9][10][11][12] At higher concentrations, can sever filaments.[11][16]Direct and potent inhibition.Km for barbed end capping: 4.1 nM.[11][16]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of these compounds can be visualized through their points of intervention in the actin dynamics pathway.

G cluster_0 Actin Polymerization Pathway cluster_1 Points of Inhibition G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Actin Bundles Actin Bundles F-actin->Actin Bundles Fascin 1 This compound This compound F-actin->this compound Prevents Bundling Latrunculin A Latrunculin A Latrunculin A->G-actin Cytochalasin D Cytochalasin D Cytochalasin D->F-actin Caps Barbed End Fascin 1 Fascin 1

Caption: Inhibition points of this compound, Latrunculin A, and Cytochalasin D on the actin polymerization and bundling pathway.

The experimental workflow to differentiate these compounds typically involves an in vitro actin polymerization assay.

G Pyrene-labeled G-actin Pyrene-labeled G-actin Initiate Polymerization Initiate Polymerization Pyrene-labeled G-actin->Initiate Polymerization Add Polymerization Buffer + Test Compound Measure Fluorescence Measure Fluorescence Initiate Polymerization->Measure Fluorescence Monitor over time Analyze Kinetics Analyze Kinetics Measure Fluorescence->Analyze Kinetics Plot Fluorescence vs. Time

Caption: Workflow for an in vitro pyrene-actin polymerization assay.

Experimental Protocols

In Vitro Pyrene-Actin Polymerization Assay

This assay is a standard method to monitor the kinetics of actin polymerization in real-time. It utilizes actin monomers covalently labeled with pyrene, which exhibits low fluorescence as a monomer but a significant increase in fluorescence upon incorporation into a polymer.

Materials:

  • Rabbit skeletal muscle actin (unlabeled)

  • Pyrene-labeled rabbit skeletal muscle actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • Test compounds (this compound, Latrunculin A, Cytochalasin D) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm.

Procedure:

  • Prepare a stock solution of G-actin containing a 5-10% proportion of pyrene-labeled actin in G-buffer. Keep on ice.

  • In a 96-well plate, add the desired concentration of the test compound or vehicle control (e.g., DMSO).

  • Add the G-actin solution to each well to a final concentration of typically 2-4 µM.

  • Initiate polymerization by adding the 10x Polymerization Buffer to each well.

  • Immediately place the plate in the fluorescence plate reader and begin kinetic measurements, recording fluorescence intensity every 30-60 seconds for 1-2 hours at room temperature.

  • Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The total amount of polymerized actin is proportional to the final fluorescence intensity.

Expected Results:

  • Vehicle Control: A sigmoidal curve showing a lag phase, an elongation phase with a steep increase in fluorescence, and a plateau phase.

  • This compound: The polymerization curve is expected to be very similar to the vehicle control, indicating no direct effect on the polymerization rate.

  • Latrunculin A: A dose-dependent decrease in both the rate of polymerization and the final fluorescence intensity.

  • Cytochalasin D: A dose-dependent decrease in the rate of polymerization and the final fluorescence intensity. At certain concentrations, it may increase the initial rate by promoting nucleation from dimers, but the overall extent of polymerization will be reduced.[7][8]

Conclusion

This compound, Latrunculin A, and Cytochalasin D all modulate the actin cytoskeleton but through fundamentally different mechanisms. While Latrunculin A and Cytochalasin D are direct inhibitors of actin polymerization, this compound acts downstream by preventing the organization of actin filaments into functional bundles through the inhibition of fascin 1. This distinction is critical for researchers selecting pharmacological tools to dissect specific cellular processes involving the actin cytoskeleton. The provided experimental framework allows for a clear and quantitative comparison of these compounds, enabling informed decisions in experimental design.

References

Control Experiments for BDP-13176 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BDP-13176 is an investigational compound identified as a potent and selective inhibitor of MARK2 (MAP/microtubule affinity-regulating kinase 2). Due to the novelty of this compound, publicly available data from comprehensive preclinical or clinical studies remains limited. This guide, therefore, outlines recommended control experiments and potential comparative compounds based on the known function of its target, MARK2. This information is intended to assist researchers, scientists, and drug development professionals in designing robust studies to evaluate the efficacy and mechanism of action of this compound.

Recommended Control Compounds

To rigorously assess the specific effects of this compound, it is crucial to include appropriate control compounds in all experimental designs. These should include both negative and positive controls to ensure the observed effects are due to the inhibition of MARK2 and not off-target effects or experimental artifacts.

Control Type Compound Rationale Vendor Example Catalog Number Example
Negative Control Vehicle (e.g., DMSO)To control for the effects of the solvent used to dissolve this compound.Sigma-AldrichD2650
Negative Control Inactive structural analog of this compoundTo demonstrate that the observed effects are specific to the active conformation of this compound and not due to its general chemical structure.Not Commercially AvailableN/A
Positive Control Known MARK2 Inhibitor (e.g., MARK2 Inhibitor 3)To confirm that the experimental system is responsive to MARK2 inhibition and to provide a benchmark for the potency of this compound.Calbiochem458690
Positive Control siRNA or shRNA targeting MARK2To validate that the pharmacological effects of this compound are specifically mediated through the downregulation of MARK2 expression.Dharmacon, QiagenVaries

Experimental Protocols

Robust experimental design is critical for the evaluation of a novel compound. Below are foundational protocols that should be employed in the study of this compound.

1. In Vitro Kinase Assay

  • Objective: To determine the inhibitory activity and selectivity of this compound against MARK2 and other related kinases.

  • Methodology:

    • Recombinant human MARK2 protein is incubated with a fluorescently labeled peptide substrate and ATP.

    • This compound, at a range of concentrations, is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a specified time at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

    • To assess selectivity, this assay should be repeated with a panel of other kinases, particularly those within the same family (e.g., MARK1, MARK3, MARK4).

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of this compound with MARK2 in a cellular context.

  • Methodology:

    • Cells expressing endogenous or overexpressed MARK2 are treated with either this compound or vehicle control.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble MARK2 remaining at each temperature is determined by Western blotting or ELISA.

    • Binding of this compound to MARK2 is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

3. Western Blot Analysis for Downstream Signaling

  • Objective: To investigate the effect of this compound on the phosphorylation of known MARK2 substrates.

  • Methodology:

    • Cells are treated with this compound, a positive control inhibitor, and a vehicle control for a specified duration.

    • Cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated Tau (a key substrate of MARK2) and total Tau.

    • Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

    • A decrease in the ratio of phosphorylated Tau to total Tau in this compound-treated cells would indicate target engagement and downstream pathway modulation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the theoretical signaling pathway of MARK2 and a typical experimental workflow for evaluating an inhibitor like this compound.

MARK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Substrates LKB1 LKB1 AMPK AMPK LKB1->AMPK Activates MARK2 MARK2 AMPK->MARK2 Activates Tau Tau MARK2->Tau Phosphorylates MAPs Microtubule-Associated Proteins MARK2->MAPs Phosphorylates BDP13176 This compound BDP13176->MARK2 Inhibits

Caption: Simplified MARK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Panel CETSA CETSA (Target Engagement) Kinase_Assay->CETSA Confirm Cellular Activity Western_Blot Western Blot (Downstream Signaling) PK_PD Pharmacokinetics/ Pharmacodynamics CETSA->PK_PD Inform In Vivo Dosing Efficacy_Studies Efficacy Studies

Caption: A logical workflow for the preclinical evaluation of this compound.

Safety Operating Guide

Essential Safety and Handling Protocols for Uncharacterized Research Compounds: A Guide for BDP-13176

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data for a compound designated "BDP-13176" is publicly available. The following information provides essential, immediate safety and logistical guidance based on best practices for handling novel or uncharacterized potent research compounds. This guide should be used as a starting point and must be supplemented with a thorough risk assessment specific to the experimental context. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Core Principle: Precautionary Handling

When the hazards of a substance are unknown, it must be treated as hazardous until proven otherwise.[1][2] This precautionary principle is the foundation of safe laboratory practice when working with novel chemical entities. A key element in planning any experiment is a thorough risk assessment of the chemicals and procedures involved.[3][4][5]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier to preventing exposure.[6][7] For a potent, uncharacterized compound, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Recommended Equipment Specification/Standard Purpose & Rationale
Hand Protection Double-gloving with nitrile glovesChemical-resistant outer glove (consult manufacturer's compatibility chart)Prevents skin contact and absorption. Double-gloving provides an additional layer of protection in case the outer glove is compromised.
Eye & Face Protection ANSI Z87.1-compliant safety goggles and a face shieldMust provide a full seal around the eyes.Protects against splashes, aerosols, and airborne particles. A face shield offers broader protection for the entire face.[1]
Respiratory Protection NIOSH-approved N95 respirator (for solids) or a respirator with appropriate chemical cartridges (for liquids/vapors)Must be properly fit-tested.Prevents inhalation of powders or vapors. Surgical masks do not provide adequate respiratory protection.[6][8]
Protective Clothing Disposable, solid-front lab coat with tight-fitting cuffs or a full "bunny suit" coverallMade of a low-permeability material. Gowns should close in the back.[8]Protects skin and personal clothing from contamination. Disposable garments prevent the spread of hazardous materials outside the lab.[8]
Foot Protection Closed-toe, non-perforated shoes with shoe coversSlip-resistant and made of a non-porous material.Protects feet from spills and falling objects. Shoe covers provide an additional barrier and prevent tracking contaminants out of the work area.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and ensure regulatory compliance.

  • Preparation & Risk Assessment:

    • Review all available information and presuppose the compound is hazardous.[1]

    • Designate a specific, clearly labeled area for handling, preferably a certified chemical fume hood or a glove box.[1]

    • Ensure all necessary PPE is available and inspected for integrity before use.[9]

    • Prepare and have a spill kit readily accessible.[10]

  • Weighing & Aliquoting (Solid Compound):

    • Perform all manipulations of solid material within a ventilated enclosure (e.g., fume hood) to contain airborne particles.

    • Use dedicated, disposable weighing papers or boats and spatulas.

    • Close the primary container immediately after dispensing.

  • Dissolution & Solution Handling:

    • Add solvent to the solid to avoid splashing.

    • If sonication or vortexing is required, ensure the container is securely capped.

    • All containers holding the compound must be clearly and accurately labeled with the chemical name and hazard warnings.[7][10]

  • Decontamination & Cleanup:

    • After handling, wipe down all surfaces in the designated area with an appropriate solvent or deactivating solution.

    • Dispose of all contaminated disposable items as hazardous waste.[7][11]

Proper segregation and disposal of hazardous waste are critical.[7][12]

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, shoe covers, weighing boats, bench paper) must be collected in a dedicated, clearly labeled hazardous waste bag.[13]

  • Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof hazardous waste container.[12][13] Do not mix incompatible waste streams.[12] The container must be kept closed except when adding waste.[12]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.

  • Empty Containers: The primary container of this compound, even if seemingly empty, must be disposed of as hazardous waste unless triple-rinsed.[12][14] The first rinse must be collected and treated as hazardous waste.[12]

Mandatory Visualization: Safe Handling Workflow

The following diagram outlines the logical workflow for handling potent, uncharacterized compounds like this compound, from initial preparation to final disposal.

G Workflow for Handling Potent, Uncharacterized Compounds cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal risk_assessment Risk Assessment & SOP Review ppe_donning Inspect & Don Full PPE risk_assessment->ppe_donning area_setup Set Up Designated Work Area ppe_donning->area_setup weighing Weighing & Aliquoting in Hood area_setup->weighing Begin Handling dissolution Dissolution & Solution Prep weighing->dissolution experiment Experimental Use dissolution->experiment decontamination Decontaminate Surfaces & Equipment experiment->decontamination Experiment Complete waste_segregation Segregate Contaminated Waste decontamination->waste_segregation ppe_doffing Properly Doff & Dispose of PPE waste_segregation->ppe_doffing solid_waste Dispose of Solid Waste waste_segregation->solid_waste liquid_waste Dispose of Liquid Waste waste_segregation->liquid_waste

Caption: Logical workflow for the safe handling of potent compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.